Chlorophyll c2
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C35H28MgN4O5 |
|---|---|
Molecular Weight |
608.9 g/mol |
IUPAC Name |
magnesium;(E)-3-[11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23),21-undecaen-22-yl]prop-2-enoic acid |
InChI |
InChI=1S/C35H30N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-14,31H,1-2H2,3-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2/b11-10+,22-12?,23-13?,24-12?,25-14?,26-13?,27-14?,32-30?; |
InChI Key |
QDRBYWCRXZZVLY-JUQUGTHISA-L |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C5=C([N-]4)C(=C6C(=C(C(=N6)C=C1[N-]2)C)/C=C/C(=O)O)C(C5=O)C(=O)OC)C)C(=C3C)C=C)C=C.[Mg+2] |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C5=C([N-]4)C(=C6C(=C(C(=N6)C=C1[N-]2)C)C=CC(=O)O)C(C5=O)C(=O)OC)C)C(=C3C)C=C)C=C.[Mg+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Chlorophyll c2: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for chlorophyll c2, a key accessory pigment in various marine algae.
Chemical Structure of Chlorophyll c2
Chlorophyll c2 (Chl c2) is a member of the chlorophyll c family, which are distinguished by their unique porphyrin macrocycle structure. Unlike chlorophylls a and b, which possess a chlorin ring (with a reduced D ring), chlorophyll c pigments, including Chl c2, have a fully unsaturated porphyrin ring system.[1][2] Another defining characteristic is the absence of the isoprenoid (phytyl) tail commonly found in other chlorophylls.[1][2]
The molecular formula for chlorophyll c2 is C₃₅H₂₈MgN₄O₅.[3][4][5] Structurally, it features a magnesium ion chelated at the center of the porphyrin ring.[6] A key feature that distinguishes chlorophyll c2 from chlorophyll c1 is the presence of a vinyl group (-CH=CH₂) at the C8 position of the porphyrin ring, whereas chlorophyll c1 has an ethyl group (-CH₂CH₃) at this position.[1][2] Furthermore, chlorophyll c pigments have a trans-acrylic acid side chain at the C17 position instead of the propionic acid side chain seen in chlorophylls a and b.[2]
Physicochemical Properties
Chlorophyll c2 is a blue-green accessory pigment found in marine algae such as photosynthetic Chromista (e.g., diatoms, brown algae) and dinoflagellates.[1] Its primary role is to absorb light energy, particularly in the 447–520 nm wavelength region, and transfer this excitation energy to the photosynthetic reaction center.[1] Due to its chemical structure, it is insoluble in water but soluble in organic solvents like acetone, methanol, and ethanol.[7][8]
Quantitative Data Summary
The key quantitative properties of chlorophyll c2 are summarized in the table below for easy reference and comparison.
| Property | Value | Solvents/Conditions |
| Molecular Formula | C₃₅H₂₈MgN₄O₅ | - |
| Molar Mass | 608.93 g/mol | - |
| CAS Number | 27736-03-4 | - |
| Absorption Maxima (λmax) | 447, 580, 627 nm | Diethyl ether |
| 450, 581, 629 nm | Acetone | |
| 444 nm (approx.) | 90% Acetone-water |
Biosynthesis of Chlorophyll c2
The biosynthesis of chlorophyll c2 branches off from the main chlorophyll synthesis pathway. The process begins with the precursor divinylprotochlorophyllide (DV-PChlide). This molecule is directly processed by the enzyme chlorophyll c synthase, a 17¹ oxidase, which catalyzes the conversion of the propionate residue at the 17-position into an acrylate residue, forming chlorophyll c2.[1] An alternative or subsequent reaction involves an 8-vinyl reductase, which can convert chlorophyll c2 into chlorophyll c1.[1]
Experimental Protocols
Extraction and Quantification of Chlorophyll c2
This section details a standard methodology for the extraction and subsequent spectrophotometric quantification of chlorophyll c2 from algal tissues.
4.1.1 Materials and Reagents
-
Algal tissue (e.g., coral symbionts, diatoms)
-
100% Acetone (cooled)
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Vortex mixer
-
Spectrophotometer or microplate reader
-
Quartz cuvettes or 96-well quartz plate
-
Pipettes and tips
4.1.2 Extraction Protocol
-
Sample Preparation : Start with a known quantity of biological material (e.g., a cell pellet from a centrifuged culture or tissue homogenate).[11]
-
Solvent Addition : Add 1 mL of 100% acetone to the sample pellet in a 1.5 mL microcentrifuge tube.[11]
-
Cell Lysis : Vortex the tube vigorously for approximately 15-30 seconds to ensure thorough mixing and to begin the extraction process.[11]
-
Extraction Incubation : Place the tubes in the dark at 4°C for at least 18-24 hours to allow for complete pigment extraction.[11][12] This step should be performed under dimmed lighting to prevent pigment degradation.[12]
-
Clarification : After incubation, vortex the tubes again for 15 seconds.[11] Centrifuge the tubes at high speed (e.g., 13,000 rpm or ~16,000 x g) for 3-5 minutes to pellet cell debris.[11]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the extracted chlorophylls, to a new clean tube for analysis.[11]
4.1.3 Spectrophotometric Quantification
-
Blanking : Use 100% acetone as a blank to zero the spectrophotometer or microplate reader.[11]
-
Absorbance Measurement : Measure the absorbance of the chlorophyll extract at wavelengths of 630 nm, 663 nm, and 750 nm.[11] The measurement at 750 nm is used to correct for turbidity.[13]
-
Concentration Calculation : The concentrations of chlorophyll a and c2 (in µg/mL) in 100% acetone can be calculated using established trichromatic equations, such as those provided by Jeffrey and Humphrey (1975). For a simplified determination, specific equations for chlorophyll a and total chlorophyll c are often used.
The following diagram illustrates the general workflow for chlorophyll extraction and analysis.
References
- 1. Chlorophyll c - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. chlorophyll c2 - Wikidata [wikidata.org]
- 4. Chlorophyll c2 | C35H28MgN4O5 | CID 16070018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlorophyll c2 analytical standard Sigma-Aldrich [sigmaaldrich.com]
- 6. byjus.com [byjus.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fao.org [fao.org]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Chlorophyll - Wikipedia [en.wikipedia.org]
- 11. Chlorophyll Content Protocol – Ariana S Huffmyer – Research Scientist, University of Washington [ahuffmyer.github.io]
- 12. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chlorophyll c2 Biosynthesis Pathway in Marine Algae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophyll c2 is a vital accessory pigment in many marine algae, including diatoms and dinoflagellates, playing a crucial role in harvesting blue-green light in the aquatic environment. Understanding its biosynthesis is paramount for research in algal physiology, bioengineering, and potentially for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chlorophyll c2 biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for studying the pathway, and visualizations of the core processes to facilitate a deeper understanding for researchers and professionals in the field.
Introduction
Marine algae are significant contributors to global primary productivity, largely due to their unique pigment compositions adapted to the underwater light spectrum. Among these pigments, chlorophyll c2 stands out as a key player in the light-harvesting complexes of many ecologically important algal groups. Unlike the chlorophylls found in terrestrial plants, chlorophyll c2 possesses a porphyrin macrocycle instead of a chlorin ring and lacks a phytol tail.[1] These structural features enable it to absorb light in the blue-green region of the spectrum, which penetrates deeper into the water column.[2]
The biosynthesis of chlorophyll c2 follows the general tetrapyrrole pathway to the intermediate protoporphyrin IX, after which it diverges to form the characteristic structure of chlorophyll c. Recent breakthroughs have identified the terminal enzyme in this pathway, a 2-oxoglutarate-Fe(II) dioxygenase known as CHLOROPHYLL C SYNTHASE (CHLCS), resolving a long-standing mystery in chlorophyll biosynthesis.[3][4] This guide will delve into the specifics of this pathway, providing the technical details necessary for its study and potential manipulation.
The Chlorophyll c2 Biosynthesis Pathway
The synthesis of chlorophyll c2 begins with the universal precursor for all tetrapyrroles, 5-aminolevulinic acid (ALA), and proceeds through a series of enzymatic reactions to form protoporphyrin IX. From there, the pathway branches towards the chlorophylls with the insertion of magnesium. The final key step is the conversion of divinyl-protochlorophyllide a to chlorophyll c2.
From Protoporphyrin IX to Divinyl-Protochlorophyllide a
The pathway from protoporphyrin IX to divinyl-protochlorophyllide a (DV-PChlide a) involves a series of enzymatic steps that are largely conserved across photosynthetic organisms. These steps are catalyzed by the following enzymes:
-
Magnesium Chelatase (Mg-chelatase): Inserts Mg²⁺ into protoporphyrin IX to form Mg-protoporphyrin IX.
-
Mg-protoporphyrin IX S-adenosyl-L-methionine O-methyltransferase (CHLM): Methylates Mg-protoporphyrin IX to form Mg-protoporphyrin IX monomethyl ester.
-
Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase (AcsF): Catalyzes the formation of the isocyclic ring E, a characteristic feature of chlorophylls, to produce divinyl-protochlorophyllide a.
The Terminal Step: CHLOROPHYLL C SYNTHASE (CHLCS)
The final and defining step in chlorophyll c2 biosynthesis is the oxidation of the propionate side chain at the C17 position of divinyl-protochlorophyllide a to an acrylate side chain. This reaction is catalyzed by CHLOROPHYLL C SYNTHASE (CHLCS).[3][4]
-
Enzyme Class: CHLCS is a 2-oxoglutarate-Fe(II) dioxygenase (2OGD).[3][4]
-
Reaction: It catalyzes a 17¹-oxidation of the propionate group, likely through hydroxylation followed by dehydration, to form the characteristic acrylate group of chlorophyll c2.[5]
-
Substrate: The primary substrate for chlorophyll c2 synthesis is divinyl-protochlorophyllide a (DV-PChlide a).[4]
-
Cofactors: As a 2OGD, CHLCS requires Fe(II), 2-oxoglutarate, and O₂ for its catalytic activity.
The gene encoding CHLCS has been identified in various marine algae, including the diatom Phaeodactylum tricornutum (Phatr3_J43737) and several dinoflagellate species.[3][6]
Relationship with Chlorophyll c1
Chlorophyll c1 differs from chlorophyll c2 by having an ethyl group instead of a vinyl group at the C8 position. The conversion between divinyl and monovinyl forms of chlorophyll precursors is catalyzed by 8-vinyl reductase (DVR).[7] It is proposed that an 8-vinyl reductase can convert chlorophyll c2 into chlorophyll c1.[5] The ratio of chlorophyll c1 to c2 can be influenced by the specific chlorophyll c synthase enzyme present.[8]
Signaling Pathway of Chlorophyll c2 Biosynthesis
Caption: The core biosynthetic pathway of chlorophyll c2 from protoporphyrin IX.
Quantitative Data
Quantitative analysis of chlorophyll c2 and its precursors is essential for understanding the dynamics of the pathway. The following tables summarize available data from studies on the model diatom Phaeodactylum tricornutum.
Table 1: Chlorophyll c Concentration in Phaeodactylum tricornutum under Different Light Conditions
| Light Condition | Irradiance (µmol photons m⁻² s⁻¹) | Chlorophyll c (pg cell⁻¹) | Reference |
| Low Light (Blue LED) | 25 | ~0.15 | [9] |
| Medium Light (Blue LED) | 60 | ~0.10 | [9] |
| Low Light (White LED) | 25 | ~0.12 | [9] |
| Medium Light (White LED) | 60 | ~0.08 | [9] |
| Low Light (Red LED) | 25 | ~0.18 | [10] |
| High Light (Red LED) | 100 | ~0.10 | [10] |
| Varying Doses (PAR) | 4.32 mol photons m⁻² | 0.05 - 0.12 | [3] |
Table 2: Enzyme Kinetic Parameters (Hypothetical)
No specific kinetic data for CHLOROPHYLL C SYNTHASE (CHLCS) from marine algae has been published to date. The following table is a template for such data, which would be of high value to the research community.
| Enzyme | Substrate | Km (µM) | Vmax (nmol mg⁻¹ min⁻¹) | kcat (s⁻¹) | Reference |
| CHLCS (P. tricornutum) | DV-PChlide a | - | - | - | - |
| CHLCS (P. tricornutum) | 2-Oxoglutarate | - | - | - | - |
| CHLCS (P. tricornutum) | Fe(II) | - | - | - | - |
Regulation of the Pathway
The biosynthesis of chlorophyll c2 is tightly regulated in response to environmental cues, primarily light and nutrient availability. This regulation ensures that the alga can optimize its photosynthetic capacity without accumulating phototoxic intermediates.
Light Regulation
Transcriptomic studies in Phaeodactylum tricornutum have shown that the expression of genes involved in the chlorophyll biosynthesis pathway is influenced by light intensity. Generally, the expression of many chlorophyll biosynthesis genes, including those leading to DV-PChlide a, is downregulated under high light conditions compared to low light.[3][11] This is a protective mechanism to prevent the accumulation of photoreactive chlorophyll precursors. In contrast, genes encoding light-harvesting complex proteins are often upregulated under low light to increase photon capture efficiency.[3]
Nutrient Regulation
Nutrient availability, particularly nitrogen, significantly impacts chlorophyll biosynthesis. Nitrogen is a fundamental component of the chlorophyll molecule. Under nitrogen limitation, the synthesis of chlorophylls, including chlorophyll c, is generally reduced.[12] Transcriptomic data from diatoms under nutrient co-limitation indicates a prioritization of nitrogen acquisition, which can indirectly affect pigment synthesis.[7]
Retrograde Signaling
The state of the chloroplast can influence nuclear gene expression through retrograde signaling. Tetrapyrrole intermediates themselves are thought to act as signaling molecules. An accumulation of these intermediates can trigger a feedback mechanism to downregulate the biosynthetic pathway, preventing the buildup of potentially toxic compounds.[1]
Workflow for Transcriptomic Analysis of Chlorophyll c2 Biosynthesis
Caption: A typical workflow for studying the regulation of chlorophyll c2 biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the chlorophyll c2 biosynthesis pathway.
Pigment Extraction and HPLC Analysis
This protocol is adapted from standard methods for phytoplankton pigment analysis.
Materials:
-
Algal culture
-
Glass fiber filters (GF/F)
-
90% Acetone (HPLC grade), chilled
-
Centrifuge
-
HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector
Procedure:
-
Filter a known volume of algal culture onto a GF/F filter under low vacuum.
-
Immediately place the filter in a centrifuge tube containing a known volume of chilled 90% acetone.
-
Vortex the tube vigorously and sonicate for 10-15 minutes in an ice bath in the dark.
-
Centrifuge the tube at 4,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Filter the extract through a 0.2 µm PTFE syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Separate pigments using a gradient of a polar solvent (e.g., a mixture of methanol, acetonitrile, and aqueous pyridine) and a non-polar solvent (e.g., acetone or ethyl acetate).
-
Identify chlorophyll c2 by its characteristic retention time and absorption spectrum (peaks around 447, 580, and 627 nm).
-
Quantify the pigment using a standard curve generated from a purified chlorophyll c2 standard.
Heterologous Expression and Purification of CHLCS (A General Protocol)
This protocol provides a general framework for the expression of a recombinant algal 2-oxoglutarate-dependent dioxygenase, such as CHLCS, in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a purification tag (e.g., pET vector with a His-tag)
-
LB medium and appropriate antibiotics
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Clone the coding sequence of the CHLCS gene into the expression vector.
-
Transform the recombinant plasmid into the E. coli expression strain.
-
Grow a starter culture overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at high speed.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged CHLCS protein with elution buffer.
-
Dialyze the purified protein against the dialysis buffer to remove imidazole.
-
Concentrate the protein and store it at -80°C.
In Vitro Assay for CHLCS Activity
This protocol describes a method to measure the activity of the recombinant CHLCS enzyme.
Materials:
-
Purified recombinant CHLCS
-
Divinyl-protochlorophyllide a (substrate)
-
2-Oxoglutarate
-
FeSO₄
-
Ascorbate
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, 2-oxoglutarate, FeSO₄, and ascorbate.
-
Add the purified CHLCS enzyme to the reaction mixture.
-
Initiate the reaction by adding the substrate, divinyl-protochlorophyllide a.
-
Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a specific time.
-
Stop the reaction by adding an equal volume of cold acetone or another organic solvent.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to separate the substrate (DV-PChlide a) from the product (chlorophyll c2).
-
Quantify the amount of product formed to determine the enzyme activity.
Experimental Workflow for CHLCS Characterization
Caption: A workflow for the expression, purification, and characterization of CHLCS.
Conclusion and Future Perspectives
The elucidation of the chlorophyll c2 biosynthesis pathway, particularly the discovery of CHLOROPHYLL C SYNTHASE, represents a significant advancement in our understanding of algal photosynthesis. This technical guide provides a comprehensive resource for researchers and professionals working in this area.
Future research should focus on several key areas:
-
Detailed Kinetic Characterization of CHLCS: Obtaining precise kinetic parameters for CHLCS from various marine algae will be crucial for comparative studies and for building accurate metabolic models.
-
Structural Biology of CHLCS: Determining the three-dimensional structure of CHLCS will provide insights into its catalytic mechanism and substrate specificity.
-
Regulatory Networks: Further investigation into the signaling pathways and transcription factors that regulate the expression of CHLCS and other key enzymes in response to environmental changes is needed.
-
Biotechnological Applications: The ability to heterologously express CHLCS opens up possibilities for engineering novel photosynthetic organisms with altered light-harvesting properties for applications in biofuel production and aquaculture.
By continuing to explore the intricacies of the chlorophyll c2 biosynthesis pathway, the scientific community can unlock new avenues for both fundamental research and innovative biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-operative intermolecular kinetics of 2-oxoglutarate dependent dioxygenases may be essential for system-level regulation of plant cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Life-cycle-related gene expression patterns in the brown algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A chlorophyll c synthase widely co-opted by phytoplankton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Studies on the 2-Oxoglutarate/Fe(II)-Dependent Nucleic Acid Modifying Enzymes from the AlkB and TET Families | MDPI [mdpi.com]
- 8. univeur.org [univeur.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Complex diel cycles of gene expression in coral-algal symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Chlorophyll c2 as an Accessory Pigment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophyll c2, a key accessory pigment in many marine photosynthetic organisms, plays a critical role in broadening the spectral range of light absorption and efficiently transferring this energy to the photosynthetic reaction centers. This technical guide provides an in-depth exploration of the multifaceted functions of chlorophyll c2, detailing its photochemical properties, distribution, and integral role within the light-harvesting complexes of chromophyte algae. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its biochemical pathways and functional relationships to facilitate a comprehensive understanding for researchers and professionals in the fields of phycology, photosynthesis, and drug discovery.
Introduction
Photosynthesis in aquatic environments is driven by a diverse array of pigments capable of capturing light across a wide spectrum. Among these, the chlorophylls are paramount. While chlorophyll a is the primary photosynthetic pigment, a variety of accessory pigments have evolved to capture light in regions of the spectrum where chlorophyll a absorbs weakly. Chlorophyll c2 is a prominent member of the chlorophyll c family, found predominantly in marine algae such as diatoms, dinoflagellates, and haptophytes.[1] Unlike the more familiar chlorophyll b found in terrestrial plants, chlorophyll c2 possesses a porphyrin ring structure without a phytol tail, a characteristic that influences its solubility and interaction within the light-harvesting protein complexes.[2] Its primary function is to absorb light in the blue-green region of the spectrum and transfer the excitation energy with remarkable efficiency to chlorophyll a, thereby significantly enhancing the photosynthetic capacity of these organisms in their light-limited underwater habitats.[3][4] Understanding the structure, function, and regulation of chlorophyll c2 is not only fundamental to our knowledge of marine primary productivity but also holds potential for biotechnological applications, including the development of novel photosensitizers for therapeutic use.
Distribution and Significance of Chlorophyll c2
Chlorophyll c2 is a hallmark pigment of the chromophyte algae, a diverse group of eukaryotes that play a crucial role in global carbon fixation. Its distribution is a key chemotaxonomic marker for several major algal lineages.
-
Diatoms (Bacillariophyceae): These silicified algae are major contributors to global primary production and universally contain chlorophyll c2, alongside chlorophyll c1 and the carotenoid fucoxanthin, within their fucoxanthin-chlorophyll a/c protein (FCP) complexes.[5][6]
-
Dinoflagellates (Dinophyceae): Most photosynthetic dinoflagellates utilize chlorophyll c2 as their primary accessory chlorophyll.[7] Some species also contain chlorophyll c1 or c3, depending on their specific light-harvesting strategies.[7] In many dinoflagellates, chlorophyll c2 is a component of the peridinin-chlorophyll a-protein (PCP) complex.
-
Haptophytes (Haptophyta): This group, which includes the prolific coccolithophores, also relies on chlorophyll c2 for light harvesting.[1]
-
Cryptophytes (Cryptophyta): These algae possess chlorophyll c2 but lack chlorophyll c1.[1]
The widespread presence of chlorophyll c2 in these highly successful and ecologically significant algal groups underscores its evolutionary importance in optimizing light capture in the marine environment.
Photochemical Properties and Light-Harvesting Function
The effectiveness of chlorophyll c2 as an accessory pigment is rooted in its unique photochemical properties. It exhibits strong absorption in the blue-green spectral region, with absorption maxima that vary slightly depending on the solvent environment.
The primary role of chlorophyll c2 is to act as an antenna molecule, capturing light energy and funneling it to chlorophyll a. This energy transfer occurs via Förster Resonance Energy Transfer (FRET), a non-radiative process that depends on the close proximity and spectral overlap of the donor (chlorophyll c2) and acceptor (chlorophyll a) molecules. The efficiency of this energy transfer is exceptionally high, often exceeding 90%, ensuring that a significant portion of the absorbed light is utilized for photosynthesis.[4]
Quantitative Data on Chlorophyll c2
For ease of comparison, the following tables summarize key quantitative data related to chlorophyll c2.
Table 1: Absorption Maxima of Chlorophyll c2 in Various Solvents
| Solvent | Absorption Maximum 1 (nm) | Absorption Maximum 2 (nm) | Absorption Maximum 3 (nm) | Reference |
| Acetone | 450 | 581 | 629 | [2] |
| Diethyl ether | 447 | 580 | 627 | [2] |
Table 2: Molar Extinction Coefficients of Chlorophylls
| Pigment | Solvent | Wavelength (nm) | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) | Reference |
| Chlorophyll a | 90% Acetone | 664 | 82.04 | [8] |
| Chlorophyll b | 90% Acetone | 647 | 47.35 | [8] |
| Chlorophyll c1+c2 | 90% Acetone | 630 | 42.6 | [9] |
| Chlorophyll d | Methanol | 697 | 63.68 x 10³ | [8] |
| Chlorophyll f | Methanol | 707 | 71.11 x 10³ | [8] |
Table 3: Energy Transfer and Quantum Yield Data
| Parameter | Organism/Complex | Value | Reference |
| Energy Transfer Time (Chl c2 to Chl a) | Cyclotella meneghiniana FCP | < 100 fs | [4] |
| Photosynthetic Quantum Yield (Overall) | Various Plants | 3-6% of total solar radiation | [10] |
| Fluorescence Quantum Yield (77 K) | Plant Leaves | ~5% | [11] |
| Fluorescence Quantum Yield (300 K) | Plant Leaves | ~1% | [11] |
Role in Light-Harvesting Complexes
In diatoms, chlorophyll c2 is non-covalently bound to fucoxanthin-chlorophyll a/c-binding proteins (FCPs). These intrinsic membrane proteins organize the pigment molecules in a precise three-dimensional arrangement that facilitates highly efficient energy transfer. The FCP complexes are typically trimeric or exist in higher oligomeric states.[12] The close proximity of chlorophyll c2 to both fucoxanthin and chlorophyll a within the FCP complex allows for a cascaded energy transfer pathway.
Signaling and Regulatory Pathways
While "signaling" in the traditional sense of a signal transduction cascade is not the primary role of chlorophyll c2, its involvement in light harvesting is tightly regulated in response to changing light conditions. This regulation is a form of environmental signaling that affects the entire photosynthetic apparatus.
In diatoms, exposure to high light can trigger photoprotective mechanisms, such as non-photochemical quenching (NPQ), to dissipate excess energy as heat and prevent photodamage. While the primary players in NPQ are xanthophyll cycle pigments like diadinoxanthin and diatoxanthin, the overall energy flow through the FCP complex, including the energy transferred from chlorophyll c2, is modulated.[13] The regulation of FCP gene expression in response to light intensity and quality is a key aspect of this photoacclimation.[14][15]
Experimental Protocols
Pigment Extraction from Algae
This protocol describes a general method for extracting chlorophylls from algal cells.
Materials:
-
Algal cell culture
-
Centrifuge and centrifuge tubes
-
Mortar and pestle or tissue homogenizer
-
90% Acetone (or other suitable solvent like methanol or ethanol)
-
Glass fiber filters (e.g., GF/F)
-
Filtration apparatus
-
Spectrophotometer
Procedure:
-
Harvest a known volume of algal culture by centrifugation (e.g., 5000 x g for 10 minutes).
-
Alternatively, filter a known volume of culture through a glass fiber filter.
-
Resuspend the cell pellet or place the filter in a known volume of 90% acetone.
-
Disrupt the cells by grinding with a mortar and pestle or using a tissue homogenizer. This step should be performed in dim light and on ice to prevent pigment degradation.
-
Transfer the extract to a centrifuge tube and centrifuge at 5000 x g for 10 minutes to pellet cell debris.
-
Carefully transfer the supernatant containing the pigments to a clean tube.
-
Store the extract in the dark and on ice until analysis to minimize degradation.
Quantification of Chlorophyll c2 by Spectrophotometry
Procedure:
-
Measure the absorbance of the pigment extract at 630 nm, 664 nm, and 750 nm using a spectrophotometer. The measurement at 750 nm serves as a correction for turbidity.
-
Use the following trichromatic equations (for 90% acetone) to calculate the concentration of chlorophyll c (c1+c2):
-
Chlorophyll c1+c2 (µg/mL) = 24.52 * (A630 - A750) - 1.67 * (A664 - A750) - 7.60 * (A648 - A750) (Note: A648 is for chlorophyll b, this equation is a simplification. More specific equations for chlorophyll c2 exist but are more complex and often require chromatographic separation for accuracy). A more common approach is to use equations that determine total chlorophyll c.[9]
-
-
The concentration can then be normalized to the original culture volume or cell number.
Isolation of Fucoxanthin-Chlorophyll Protein (FCP) Complexes
This protocol provides a general workflow for the isolation of FCP complexes from diatoms.
Materials:
-
Harvested algal cells
-
Buffer solution (e.g., Tris-HCl with sorbitol)
-
French press or sonicator
-
Ultracentrifuge
-
Detergent (e.g., n-dodecyl-β-D-maltoside, DDM)
-
Sucrose density gradient solutions
-
SDS-PAGE apparatus
Procedure:
-
Resuspend harvested cells in a suitable buffer.
-
Break the cells using a French press or sonication.
-
Centrifuge the homogenate at a low speed to remove unbroken cells and debris.
-
Pellet the thylakoid membranes by ultracentrifugation.
-
Resuspend the thylakoid membranes in buffer and solubilize with a mild non-ionic detergent like DDM.
-
Load the solubilized membrane proteins onto a sucrose density gradient.
-
Perform ultracentrifugation to separate the protein complexes based on their size and density.
-
Carefully collect the colored bands corresponding to the FCP complexes.
-
Analyze the collected fractions by SDS-PAGE and spectroscopy to confirm the presence and integrity of the FCPs.[12][16]
Visualizations
Chlorophyll Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of chlorophylls, highlighting the branch point for chlorophyll c1 and c2 synthesis.
Energy Transfer in Fucoxanthin-Chlorophyll Protein (FCP) Complex
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorophyll c - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]
- 11. edinst.com [edinst.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Biogenesis and light regulation of the major light harvesting chlorophyll-protein of diatoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biogenesis and Light Regulation of the Major Light Harvesting Chlorophyll-Protein of Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation of fucoxanthin chlorophyll protein complexes of the centric diatom Thalassiosira pseudonana associated with the xanthophyll cycle enzyme diadinoxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Accessory Pigment: A Technical Guide to the Distribution of Chlorophyll c2 in Phytoplankton
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophylls are the cornerstone of photosynthesis, the process that sustains the vast majority of aquatic ecosystems. While chlorophyll a is the primary photosynthetic pigment in all oxygenic phototrophs, a diverse array of accessory pigments allows phytoplankton to broaden their light-harvesting capabilities, adapting to varied and often challenging underwater light environments. Among these, chlorophyll c plays a pivotal role, particularly in many of the most ecologically significant groups of marine algae. This technical guide provides an in-depth exploration of the distribution of chlorophyll c2, the most common variant of chlorophyll c, across different phytoplankton species. It details the quantitative distribution of this pigment, provides comprehensive experimental protocols for its identification and quantification, and illustrates its biosynthetic pathway. This information is critical for researchers in phycology, oceanography, and natural product discovery, including those in drug development seeking to understand and harness the biochemical diversity of marine microalgae.
Distribution of Chlorophyll c2 in Phytoplankton
Chlorophyll c2 is a widespread accessory pigment found in a significant portion of the world's phytoplankton. It is particularly characteristic of the Chromista kingdom, which includes many dominant marine algal groups. A comprehensive review of multiple studies reveals that chlorophyll c2 is universally present in all examined algae that contain chlorophyll c[1]. In contrast, chlorophyll c1, another common form, is found alongside c2 in several groups but is absent in others. Dinoflagellates and cryptomonads, for instance, are typically characterized by the presence of chlorophyll c2 as their sole chlorophyll c pigment, with some rare exceptions[1].
The concentration of chlorophyll c relative to chlorophyll a can vary significantly among different phytoplankton groups and can be influenced by environmental factors such as light and nutrient availability. In some diatoms and dinoflagellates, the amount of chlorophyll c can be nearly equal to that of chlorophyll a, while in others, it is a more minor component[1].
Quantitative Distribution of Chlorophyll c2
The following table summarizes the distribution of chlorophyll c2 and its typical ratio to chlorophyll a in major phytoplankton groups. This data is crucial for chemotaxonomic studies and for modeling primary productivity in marine environments.
| Phytoplankton Group | Presence of Chlorophyll c1 | Presence of Chlorophyll c2 | Typical Chlorophyll a:c Ratio (by weight) | References |
| Diatoms (Bacillariophyceae) | Present | Universal | 1:1 to 5:1 | [1] |
| Dinoflagellates (Dinophyceae) | Generally Absent | Universal | 1:1 to 5:1 | [1] |
| Haptophytes (e.g., Coccolithophores) | Present | Universal | 2:1 to 5:1 | [1] |
| Chrysophytes (Golden Algae) | Present | Universal | 2:1 to 5:1 | [1] |
| Cryptomonads (Cryptophyceae) | Generally Absent | Universal | 2:1 to 5:1 | [1] |
| Xanthophytes (Yellow-green Algae) | Present | Universal | 55:1 to 116:1 | [1] |
| Brown Algae (Phaeophyceae) | Present | Universal | 2:1 to 5:1 | [1] |
Experimental Protocols
Accurate determination of chlorophyll c2 concentration is essential for phytoplankton community analysis. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying chlorophylls c1 and c2 and other pigments. Spectrophotometric methods, while less precise for distinguishing between chlorophyll c variants, can provide a good estimate of total chlorophyll c.
Protocol 1: Pigment Extraction and HPLC Analysis
This protocol is based on established methods for phytoplankton pigment analysis[2][3][4][5].
1. Sample Collection and Filtration:
-
Collect seawater samples in opaque bottles to prevent light degradation of pigments.
-
Filter a known volume of the sample (typically 1-4 liters, depending on phytoplankton density) through a 25 mm glass fiber filter (e.g., GF/F) under low vacuum and subdued light.
-
Fold the filter, place it in a cryovial, and immediately freeze it in liquid nitrogen or at -80°C until extraction.
2. Pigment Extraction:
-
Place the frozen filter in a centrifuge tube with 3 mL of 90% acetone or 100% methanol.
-
Disrupt the cells by sonication or grinding.
-
Steep the sample for 24 hours at -20°C in the dark to ensure complete pigment extraction.
-
Centrifuge the extract at approximately 500 g for 5-10 minutes to pellet the filter and cell debris.
-
Carefully transfer the supernatant to a clean vial.
3. HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or a multi-wavelength absorbance detector is required.
-
Column: A reversed-phase C8 or C18 column is typically used for pigment separation. A C8 column can provide good resolution between chlorophylls c1, c2, and other pigments[6].
-
Mobile Phase: A ternary gradient system is commonly employed. A typical gradient might involve:
-
Solvent A: 80:20 methanol:ammonium acetate (0.5 M)
-
Solvent B: 90:10 acetonitrile:water
-
Solvent C: Ethyl acetate
-
-
Gradient Program: The specific gradient program will depend on the column and solvents used but generally involves a gradual increase in the proportion of less polar solvents to elute the more hydrophobic pigments.
-
Detection: Monitor the eluent at 440 nm for carotenoids and chlorophylls. Full spectra from the PDA detector (e.g., 350-750 nm) are used for pigment identification.
-
Quantification: Pigment concentrations are determined by comparing the peak areas in the sample chromatogram to those of certified standards of known concentration.
Protocol 2: Spectrophotometric Determination of Total Chlorophyll c
This method provides an estimate of the combined concentration of chlorophylls c1 and c2[7][8].
1. Sample Preparation:
-
Follow the same sample collection, filtration, and extraction steps as for the HPLC protocol.
2. Spectrophotometric Measurement:
-
Use a spectrophotometer with a narrow bandwidth (≤ 2 nm).
-
Measure the absorbance of the pigment extract in a 1 cm cuvette at 750 nm, 664 nm, 647 nm, and 630 nm. The 750 nm reading is used to correct for turbidity.
-
Use 90% acetone as a blank.
3. Calculation:
-
Subtract the 750 nm absorbance from the other readings.
-
Use the following trichromatic equations (for 90% acetone extracts) to calculate the concentration of chlorophyll c (c1 + c2) in µg/mL: Chlorophyll c1 + c2 (µg/mL) = 24.52 * A630 - 1.67 * A664 - 7.60 * A647
-
The final concentration in the water sample (µg/L) is calculated by multiplying the result by the volume of the extract (mL) and dividing by the volume of seawater filtered (L).
Chlorophyll c Biosynthesis Pathway
Recent research has elucidated the enzymatic pathway for chlorophyll c biosynthesis, identifying the key enzyme, chlorophyll c synthase (CHLCS)[9][10][11]. This enzyme is a dioxygenase that catalyzes the formation of the characteristic acrylate group of chlorophyll c. The pathway branches from the main chlorophyll synthesis pathway at the level of protochlorophyllide.
Caption: Biosynthetic pathway of chlorophyll c1 and c2.
Conclusion
Chlorophyll c2 is a vital pigment for a vast and diverse assemblage of phytoplankton, playing a crucial role in the energy flow of aquatic ecosystems. A thorough understanding of its distribution, accurate methods for its quantification, and knowledge of its biosynthesis are fundamental for research in marine biology, ecology, and biotechnology. The protocols and data presented in this guide offer a comprehensive resource for scientists and professionals, enabling more precise characterization of phytoplankton communities and paving the way for further exploration of the biochemical potential of these remarkable microorganisms.
References
- 1. researchgate.net [researchgate.net]
- 2. The Use of HPLC for the Characterization of Phytoplankton Pigments | Springer Nature Experiments [experiments.springernature.com]
- 3. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 4. epic.awi.de [epic.awi.de]
- 5. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. New spectrophotometric equations for determining chlorophylls a, b, c1 and c2 in higher plants, algae and natural phytoplankton: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Biosynthesis of chlorophyll c in a dinoflagellate and heterologous production in planta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
The Evolutionary Keystone: A Technical Guide to the Significance of Chlorophyll c2 in Algae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophyll c2, a vital accessory pigment in many marine algae, plays a pivotal role in the ecological success and evolutionary trajectory of numerous algal lineages. Its unique spectral properties, allowing for the absorption of blue-green light prevalent in aquatic environments, have enabled these organisms to thrive in niches inaccessible to organisms solely reliant on chlorophyll a and b. This technical guide delves into the core evolutionary significance of chlorophyll c2, presenting a comprehensive overview of its distribution, biosynthesis, and function within the light-harvesting machinery. We provide detailed experimental protocols for its characterization and summarize key quantitative data to facilitate comparative analysis. Furthermore, this document explores the potential of targeting chlorophyll c2-containing organisms in drug development, given their ecological importance and unique biochemical pathways.
Introduction
The evolution of photosynthesis revolutionized life on Earth, and the diversification of photosynthetic pigments has been a key driver of this process. While chlorophyll a is the primary photosynthetic pigment in all oxygenic photoautotrophs, the evolution of accessory pigments has allowed for the colonization of diverse light environments. Chlorophyll c2, a member of the chlorophyll c family, is a defining feature of several major algal groups, including diatoms, dinoflagellates, and haptophytes.[1][2] These algae are responsible for a significant portion of global primary productivity. Understanding the evolutionary and functional significance of chlorophyll c2 is therefore crucial for comprehending marine ecosystems and exploring their biotechnological potential.
Distribution and Evolutionary Significance of Chlorophyll c2
Chlorophyll c2 is not universally present in all algae; its distribution follows distinct phylogenetic lines, making it a valuable marker for evolutionary studies. It is the most common form of chlorophyll c and is found in photosynthetic Chromista (e.g., diatoms and brown algae) and dinoflagellates.[1]
Phylogenetic Distribution
Studies have shown that chlorophyll c2 is universally present in all examined algae that contain chlorophyll c.[2] In contrast, chlorophyll c1 is found in addition to c2 in groups like brown seaweeds, diatoms, and chrysomonads, while being absent in most dinoflagellates and cryptomonads.[2] This distribution suggests that the acquisition of chlorophyll c2 was a pivotal, early event in the evolution of these "chromist" algae, likely arising from a secondary endosymbiotic event involving a red alga.[3][4] The subsequent evolution and diversification of chlorophyll c forms, such as c1 and c3, represent later modifications of this ancestral pathway.
Quantitative Data on Chlorophyll Distribution
The relative abundance of chlorophyll c2 to chlorophyll a varies among different algal groups, reflecting adaptations to specific light environments.
| Algal Group | Representative Genera | Typical Chlorophyll a:c2 Ratio | Reference |
| Diatoms | Thalassiosira, Phaeodactylum | 1.5:1 - 4:1 | [2] |
| Dinoflagellates | Amphidinium, Symbiodinium | 2:1 - 5:1 | [2] |
| Haptophytes | Emiliania, Chrysochromulina | 2:1 - 4:1 | [2][5] |
| Brown Algae | Fucus, Laminaria | 3:1 - 6:1 | [2] |
| Cryptomonads | Chroomonas, Cryptomonas | 2:1 - 3:1 | [2] |
Table 1: Representative Ratios of Chlorophyll a to Chlorophyll c2 in Various Algal Lineages. The ratios can vary depending on culture conditions such as light intensity and nutrient availability.
Physicochemical Properties and Function
Chlorophyll c2 possesses a unique chemical structure that distinguishes it from chlorophylls a and b. It has a porphyrin ring structure, unlike the chlorin ring of chlorophylls a and b, and lacks a phytol tail.[1] These structural differences result in distinct spectral properties.
Spectral Properties
Chlorophyll c2 exhibits absorption maxima in the blue-green region of the visible spectrum, typically around 447-452 nm and with smaller peaks in the green and red regions.[1] This allows algae containing chlorophyll c2 to efficiently capture light in the 447–520 nm wavelength region, which penetrates deeper into the water column than the red light absorbed by chlorophyll a.[1]
| Pigment | Solvent | Absorption Maxima (nm) | Reference |
| Chlorophyll c1 | Diethyl ether | 444, 577, 626 | [1] |
| Chlorophyll c1 | Acetone | 447, 579, 629 | [1] |
| Chlorophyll c2 | Diethyl ether | 447, 580, 627 | [1] |
| Chlorophyll c2 | Acetone | 450, 581, 629 | [1] |
| Chlorophyll c3 | Diethyl ether | 452, 585, 625 | [1] |
| Chlorophyll c3 | Acetone | 452, 585, 627 | [1] |
Table 2: Absorption Maxima of Chlorophyll c Pigments. The exact peak positions can vary slightly depending on the solvent used.
Function in Light-Harvesting Complexes
Chlorophyll c2 functions as an accessory pigment, transferring absorbed light energy to chlorophyll a within the light-harvesting complexes (LHCs).[1] The LHCs of chlorophyll c-containing algae are evolutionarily distinct from those of green plants and red algae.[6] The presence of chlorophyll c2 has driven the evolution of these unique LHC proteins, which are adapted to bind both chlorophyll a and c, as well as specific carotenoids like fucoxanthin or peridinin. This entire pigment-protein apparatus is finely tuned for efficient light capture and energy transfer in the marine environment.
Biosynthesis of Chlorophyll c2
The biosynthetic pathway of chlorophyll c is a branch of the well-established chlorophyll a pathway.
Figure 1: Simplified biosynthetic pathway of chlorophyll c2. The pathway branches from the chlorophyll a pathway at the level of divinylprotochlorophyllide a.
The synthesis of chlorophyll c branches off from the main chlorophyll biosynthetic pathway after the formation of divinylprotochlorophyllide (DV-PChlide).[1] A key enzyme, chlorophyll c synthase (a 17¹-oxidase), directly converts DV-PChlide into chlorophyll c2.[1] An 8-vinyl reductase can then convert chlorophyll c2 into chlorophyll c1.[1] This pathway highlights a crucial evolutionary innovation that allowed for the production of this novel light-harvesting pigment.
Experimental Protocols
Chlorophyll Extraction
A standardized protocol for the extraction of chlorophylls from algal cells is essential for accurate quantification and analysis.
Materials:
-
Fresh or frozen algal pellet
-
100% Acetone or 90% Ethanol
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Glass beads (optional, for cell disruption)
-
Liquid nitrogen (for snap-freezing)
Protocol:
-
Harvest a known volume of algal culture by centrifugation.
-
Resuspend the cell pellet in a small volume of extraction solvent (e.g., 1 mL of 90% acetone). For tough-walled algae, mechanical disruption using glass beads or sonication may be necessary.[7][8][9]
-
Incubate the mixture in the dark at 4°C for 12-24 hours to ensure complete extraction.
-
Centrifuge the extract to pellet cell debris.
-
Transfer the supernatant to a clean tube.
-
Measure the absorbance of the extract at specific wavelengths using a spectrophotometer.
Figure 2: General workflow for chlorophyll extraction from algae.
Spectrophotometric Quantification
The concentrations of chlorophylls a, c1, and c2 can be determined using spectrophotometric equations based on the absorbance at specific wavelengths. The equations of Jeffrey and Humphrey (1975) are widely used.
For 90% Acetone Extracts:
-
Chlorophyll a (µg/mL) = 11.47 * A₆₆₄ - 0.40 * A₆₃₀
-
Chlorophyll c1 + c2 (µg/mL) = 24.36 * A₆₃₀ - 3.73 * A₆₆₄
Note: These equations provide the combined concentration of chlorophyll c1 and c2. Chromatographic methods are required for their separation and individual quantification.
Implications for Drug Development
The unique biochemical pathways and ecological significance of chlorophyll c2-containing algae present opportunities for drug development.
-
Herbicide Development: The chlorophyll c synthase is a specific enzyme in the biosynthesis of chlorophyll c. Targeting this enzyme could lead to the development of highly selective herbicides against nuisance algal blooms dominated by diatoms or dinoflagellates, with minimal impact on green algae or terrestrial plants.
-
Antimicrobial and Antiviral Compounds: Many marine algae that produce chlorophyll c2 are also prolific producers of a wide array of bioactive secondary metabolites with antimicrobial, antiviral, and anticancer properties. Exploring the link between pigment composition and the production of these compounds could lead to the discovery of novel therapeutic agents.
-
Photodynamic Therapy: The unique light-absorbing properties of chlorophylls and their derivatives are being explored for use as photosensitizers in photodynamic therapy for cancer treatment. The specific spectral characteristics of chlorophyll c2 could offer advantages in targeting certain tissue depths.
Figure 3: Potential applications of chlorophyll c2-containing algae in drug development.
Conclusion
Chlorophyll c2 represents a significant evolutionary adaptation that has enabled a diverse and ecologically crucial group of algae to dominate the world's oceans. Its ability to harvest blue-green light has expanded the photosynthetic niche, contributing substantially to global carbon fixation. For researchers and professionals in drug development, the unique biochemistry associated with chlorophyll c2 offers a fertile ground for the discovery of novel herbicides, antimicrobial compounds, and therapeutic agents. A deeper understanding of the molecular biology and evolution of this pigment and its associated proteins will undoubtedly open up new avenues for both fundamental science and applied biotechnology.
References
- 1. Chlorophyll c - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The evolution of photosynthesis in chromist algae through serial endosymbioses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Chlorophyll c2 monogalactosyldiacylglyceride ester (chl c2-MGDG). A novel marker pigment for Chrysochromulina species (Haptophyta) | Semantic Scholar [semanticscholar.org]
- 6. Evolution of light-harvesting complex proteins from Chl c-containing algae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling Chlorophyll c2: A Technical Guide to its Natural Sources, Occurrence, and Analysis
For Immediate Release
A comprehensive technical guide providing researchers, scientists, and drug development professionals with an in-depth understanding of chlorophyll c2, a key photosynthetic pigment in many marine algae. This document details its natural sources, quantitative occurrence, and the experimental protocols for its analysis.
Introduction
Chlorophyll c2 is a vital accessory pigment found in a diverse range of marine photosynthetic organisms. Unlike the more commonly known chlorophylls a and b, chlorophyll c pigments, particularly c2, play a crucial role in the light-harvesting machinery of many ecologically significant phytoplankton, including diatoms and dinoflagellates.[1] This guide serves as a technical resource, offering a detailed overview of the natural sources of chlorophyll c2, its quantitative distribution, and the methodologies required for its extraction, separation, and quantification.
Natural Sources and Occurrence of Chlorophyll c2
Chlorophyll c2 is the most prevalent form of chlorophyll c and is considered a universal component in all chlorophyll c-containing algae.[2] Its primary role is to absorb light in the blue-green region of the spectrum and transfer this energy to chlorophyll a in the photosynthetic reaction centers.[1]
The distribution of chlorophyll c2 is widespread across several major algal phyla:
-
Diatoms (Bacillariophyceae): Chlorophyll c2 is present in all diatoms, a major component of marine phytoplankton. In 88% of the diatom species studied, it co-occurs with chlorophyll c1.[3][4]
-
Dinoflagellates (Dinophyceae): Many dinoflagellate species possess chlorophyll c2. Some, like the red-tide forming Gonyaulax polyedra, have distinct chlorophyll a:c2 molar ratios within their light-harvesting complexes.[5][6]
-
Haptophytes (Prymnesiophyceae): This group of algae is another significant source of chlorophyll c2.
-
Chrysophytes (Chrysophyceae): Golden-brown algae also utilize chlorophyll c2 in their photosynthetic apparatus.
-
Cryptomonads (Cryptophyceae): These unicellular algae are known to contain chlorophyll c2.
-
Brown Algae (Phaeophyceae): Large multicellular brown seaweeds are also a source of chlorophyll c2.
Quantitative Occurrence of Chlorophyll c2
The concentration of chlorophyll c2 can vary significantly between different algal species and can be influenced by environmental factors such as light intensity and nutrient availability. The following table summarizes available quantitative data for chlorophyll c2 in selected species.
| Algal Species | Algal Group | Chlorophyll c2 Concentration | Molar Ratio (Chl a:c2) | Reference |
| Phaeodactylum tricornutum | Diatom | 20.16 fg per cell (for Chl c1+c2) | - | [7][8] |
| Gonyaulax polyedra | Dinoflagellate | - | 1.8-2:1 (in thylakoid membranes) | [5][6] |
| Gonyaulax polyedra | Dinoflagellate | - | 1:3 (in specific Chl a-c2-protein complexes) | [5][6] |
| 51 species of marine diatoms | Diatom | Present in all species studied | - | [3] |
Biosynthesis of Chlorophyll c2
The biosynthesis of chlorophyll c diverges from the main chlorophyll a pathway. Recent research has identified a key enzyme, chlorophyll c synthase (CHLC) , in the marine diatom Phaeodactylum tricornutum. This enzyme is a dioxygenase that converts precursors into chlorophyll c.[9][10] While CHLC is conserved across several phyla, distinct chlorophyll c synthases may exist in other algal groups.[9][10]
The immediate precursors for chlorophyll c1 and c2 are monovinyl (MV) and divinyl (DV) protochlorophyllide, respectively. An 8-vinyl reductase enzyme is capable of converting the divinyl side chain of chlorophyll c2 to the ethyl side chain found in chlorophyll c1.[1]
References
- 1. Chlorophyll c - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photosynthetic Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorophyll-Protein Complexes from the Red-Tide Dinoflagellate, Gonyaulax polyedra Stein : Isolation, Characterization, and the Effect of Growth Irradiance on Chlorophyll Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Qualitative and quantitative composition of pigments in Phaeodactylum tricornutum (Bacillariophyceae) stressed by iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Qualitative and quantitative composition of pigments in Phaeodactylum tricornutum (Bacillariophyceae) stressed by iron - ProQuest [proquest.com]
- 9. A chlorophyll c synthase widely co-opted by phytoplankton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Chlorophyll c2: Molecular Properties, Experimental Protocols, and Functional Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophyll c2 is a vital accessory pigment found in many marine algae, including photosynthetic Chromista and dinoflagellates. As a key component of the light-harvesting complex, it plays a crucial role in absorbing light energy in the blue-green region of the spectrum and transferring it to chlorophyll a, thereby broadening the spectral range for photosynthesis. This technical guide provides a comprehensive overview of the molecular characteristics of chlorophyll c2, detailed experimental protocols for its isolation and analysis, and a description of its function within the photosynthetic apparatus.
Molecular Profile of Chlorophyll c2
Chlorophyll c2 is a porphyrin-based pigment, distinguishing it from the more common chlorophylls a and b which have a chlorin ring structure. A notable feature of chlorophyll c is the absence of an isoprenoid tail. The molecular formula and weight of chlorophyll c2 are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C35H28MgN4O5 | [1][2][3][4][5] |
| Molecular Weight | 608.93 g/mol | [1][3] |
| Exact Mass | 608.1910117 Da | [2] |
| CAS Number | 27736-03-4 | [3] |
Experimental Protocols
The isolation, purification, and analysis of chlorophyll c2 require specific methodologies to separate it from other pigments present in algal extracts.
General Pigment Extraction from Algae
This protocol outlines a general method for extracting chlorophylls and carotenoids from algal biomass.
Materials:
-
Fresh or frozen algal biomass
-
100% Acetone (cooled)
-
Mortar and pestle or homogenizer
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman GF/C)
-
Rotary evaporator or nitrogen stream
Procedure:
-
Harvest algal cells by centrifugation or filtration.
-
Homogenize a known amount of the algal pellet with cold 100% acetone in a mortar and pestle or using a mechanical homogenizer. Perform this step under dim light to minimize pigment degradation.
-
Centrifuge the homogenate to pellet the cell debris.
-
Carefully decant the supernatant containing the pigments into a clean tube.
-
Repeat the extraction of the pellet with fresh acetone until the pellet is colorless.
-
Pool the acetone extracts.
-
Evaporate the acetone under a gentle stream of nitrogen or using a rotary evaporator at a low temperature to concentrate the pigment extract.
-
Resuspend the dried pigment extract in a small, known volume of a suitable solvent (e.g., acetone or a mobile phase for chromatography) for further analysis.
Separation of Chlorophyll c Pigments by Chromatography
High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying chlorophyll c1, c2, and c3.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or fluorescence detector.
-
Reversed-phase C18 column.
Reagents:
-
Mobile Phase A: Methanol:Aqueous ammonium acetate solution
-
Mobile Phase B: Acetone
Procedure:
-
Prepare the concentrated pigment extract as described in section 2.1.
-
Filter the extract through a 0.2 µm syringe filter before injection.
-
Set up a gradient elution program on the HPLC system. A typical gradient might start with a high proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute pigments of increasing hydrophobicity.
-
Inject the sample onto the column.
-
Monitor the elution of pigments using the PDA detector, recording the absorbance spectra. Chlorophyll c2 has absorption maxima around 447 nm, 580 nm, and 627 nm in diethyl ether.
-
Identify chlorophyll c2 based on its retention time and characteristic absorption spectrum compared to a standard, if available.
-
Quantify the amount of chlorophyll c2 by integrating the peak area at a specific wavelength and comparing it to a calibration curve generated with a known concentration of a chlorophyll c2 standard.
Note: Thin Layer Chromatography (TLC) can also be used for a qualitative separation of chlorophylls using a solvent system such as petroleum ether:acetone.
Functional Role in Photosynthesis
Chlorophyll c2 functions as an accessory pigment within the light-harvesting complexes (LHCs) of photosystems in marine algae. Its primary role is to absorb light energy in regions of the solar spectrum where chlorophyll a has weak absorption.
Energy Transfer Pathway in the Light-Harvesting Complex
The energy absorbed by chlorophyll c2 is efficiently transferred to chlorophyll a within the LHC through a process called Förster resonance energy transfer (FRET). This energy is then funneled to the reaction center of the photosystem, where it drives the initial charge separation events of photosynthesis.
Caption: Energy transfer pathway within the light-harvesting complex.
Workflow for Chlorophyll c2 Analysis
The overall process for studying chlorophyll c2, from sample collection to data analysis, is depicted in the following workflow.
Caption: Experimental workflow for chlorophyll c2 analysis.
References
- 1. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. A Saponification Method for Chlorophyll Removal from Microalgae Biomass as Oil Feedstock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nalms.org [nalms.org]
- 4. Extraction of Pigments from Microalgae and Cyanobacteria—A Review on Current Methodologies [mdpi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Chlorophyll c2 Extraction from Diatoms
Introduction
Chlorophyll c2 is a key accessory pigment found in diatoms and other marine algae, playing a crucial role in photosynthesis by harvesting light energy in the blue-green region of the spectrum and transferring it to chlorophyll a.[1] Diatoms, a major group of phytoplankton, are a rich source of this pigment.[2] Beyond its biological role, chlorophyll c2 and its derivatives are gaining interest in the pharmaceutical and drug development sectors due to their potential antioxidant, anti-inflammatory, and anticancer properties.[3][4] Notably, chlorophyll derivatives are being explored as photosensitizers in photodynamic therapy (PDT) for cancer treatment, where they can be activated by light to produce reactive oxygen species that kill cancer cells.[5][6]
These application notes provide a comprehensive protocol for the extraction, purification, and quantification of chlorophyll c2 from diatom cultures. The methodologies are designed for researchers in both academic and industrial settings who are interested in obtaining high-purity chlorophyll c2 for further investigation and application in drug development and other biomedical fields.
Data Presentation
Table 1: Chlorophyll Content in Various Diatom Species
The following table summarizes the chlorophyll content found in different diatom species, providing an overview of their potential as sources for chlorophyll c2 extraction. Note that many studies report the combined content of chlorophyll c1 and c2.
| Diatom Species | Chlorophyll a Content (fg/cell) | Chlorophyll c1 + c2 Content (fg/cell) | Reference |
| Phaeodactylum tricornutum | 109.99 | 20.16 | |
| Extubocellulus spinifer | 0.02 (as µg/10⁶ cells) | - | [2] |
| Coscinodiscus sp. | 174.4 (as µg/10⁶ cells) | - | [2] |
| Nitzschia closterium | - | Contained only chlorophyll c2 | [2] |
| Nitzschia bilobata | - | Contained chlorophyll c1, c2, and c3 | [2] |
Experimental Protocols
This section details the step-by-step procedures for the cultivation of diatoms, extraction of pigments, and purification of chlorophyll c2.
Diatom Cultivation
Objective: To produce sufficient biomass of diatoms for pigment extraction. Phaeodactylum tricornutum is a commonly used model organism.
Materials:
-
Phaeodactylum tricornutum culture
-
f/2 culture medium
-
Sterile culture flasks
-
Light source (cool white fluorescent lamps)
-
Incubator or temperature-controlled room
Protocol:
-
Prepare sterile f/2 culture medium according to the standard formulation.
-
Inoculate the fresh medium with a healthy starter culture of Phaeodactylum tricornutum.
-
Incubate the culture at 20°C under a 16:8 hour light:dark cycle.
-
Monitor the culture growth by measuring cell density using a hemocytometer or a spectrophotometer at 750 nm.
-
Harvest the cells during the exponential growth phase for optimal pigment content.
Pigment Extraction
Objective: To efficiently extract total pigments from the diatom biomass.
Materials:
-
Harvested diatom cell pellet
-
Acetone (100%)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Rotary evaporator
Protocol:
-
Harvest the diatom culture by centrifugation at 4,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
To the cell pellet, add 10 volumes of 100% acetone.
-
Resuspend the pellet thoroughly by vortexing.
-
Incubate the suspension at 4°C for 24 hours in the dark to ensure complete pigment extraction.
-
Centrifuge the extract at 4,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the pigment extract.
-
Concentrate the pigment extract using a rotary evaporator at a temperature below 40°C.
Chlorophyll c2 Purification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and purify chlorophyll c2 from the total pigment extract.
Materials:
-
Concentrated pigment extract
-
HPLC system with a photodiode array (PDA) detector
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (HPLC grade):
-
Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium acetate
-
Solvent B: 90:10 (v/v) acetonitrile:water
-
Solvent C: Ethyl acetate
-
-
Chlorophyll c2 standard (if available for peak identification)
Protocol:
-
Dissolve the dried pigment extract in a small volume of acetone.
-
Filter the dissolved extract through a 0.22 µm syringe filter.
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Elute the pigments using a gradient program. A typical gradient might be:
-
0-1 min: 90% A, 10% B
-
1-12 min: Linear gradient to 100% B
-
12-25 min: Linear gradient to 70% B, 30% C
-
25-30 min: Linear gradient to 100% B
-
30-35 min: Return to initial conditions (90% A, 10% B)
-
-
Monitor the elution profile at 440 nm and 630 nm. Chlorophyll c2 typically elutes as a distinct peak.[7]
-
Collect the fraction corresponding to the chlorophyll c2 peak.
-
Confirm the identity of the peak by comparing its retention time and absorption spectrum with a known standard or literature values. The absorption maxima for chlorophyll c2 in acetone are approximately 450 nm, 581 nm, and 629 nm.[1]
-
Evaporate the solvent from the collected fraction under a stream of nitrogen gas to obtain purified chlorophyll c2.
Mandatory Visualization
Chlorophyll c Biosynthesis Pathway in Diatoms
The biosynthesis of chlorophyll c in diatoms branches from the main chlorophyll synthesis pathway. A key enzyme, chlorophyll c synthase (CHLC), is responsible for the conversion of chlorophyllide a precursors into chlorophyll c1 and c2.[8][9]
References
- 1. Chlorophyll c - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Health Benefits through Chlorophylls and Chlorophyll-Rich Agro-Food: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iopan.gda.pl [iopan.gda.pl]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Purification of Chlorophyll c2 using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophyll c2 is a key accessory pigment found in many marine phytoplankton, including diatoms, haptophytes, and dinoflagellates. Its unique light-harvesting properties make it a subject of interest in photosynthesis research, biofuel development, and as a potential photosensitizer in photodynamic therapy. High-purity chlorophyll c2 is essential for accurate biophysical, biochemical, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the preferred method for the purification of chlorophyll c2 due to its high resolution and reproducibility.[1] This document provides detailed protocols for the extraction and purification of chlorophyll c2 using reversed-phase HPLC.
Experimental Protocols
Extraction of Chlorophylls from Marine Phytoplankton
This protocol is adapted from methods used for the extraction of pigments from algal cultures and field samples.[2][3] All steps should be performed in low light and cold conditions to minimize pigment degradation.[4][5]
Materials:
-
Phytoplankton cell pellet (from culture or filtered field sample)
-
Whatman GF/F filters
-
Liquid nitrogen
-
Mortar and pestle or sonicator
-
100% Acetone (HPLC grade), chilled
-
Centrifuge and centrifuge tubes
-
0.22 µm PTFE syringe filters
Procedure:
-
Harvesting: Harvest algal cells by filtering a known volume of culture or seawater through a Whatman GF/F filter under low vacuum.[2] For cultured samples, harvesting should occur before the end of the log phase of growth.[2]
-
Flash Freezing: Immediately after filtration, fold the filter, place it in a cryotube, and flash-freeze in liquid nitrogen to prevent enzymatic degradation.[2][3] Samples can be stored at -80°C or in liquid nitrogen for several months without significant degradation.[2]
-
Cell Lysis and Extraction:
-
Grinding Method: Place the frozen filter in a pre-chilled mortar containing liquid nitrogen and grind to a fine powder with a pestle.[4] Add 1-2 mL of chilled 100% acetone and continue to homogenize the sample.[4]
-
Sonication Method: Alternatively, cut the filter into small pieces and place them in a centrifuge tube with 1.5 mL of chilled acetone.[2] Sonicate the sample for 30 seconds at 50 W.[2]
-
-
Centrifugation: Transfer the acetone extract to a centrifuge tube. Rinse the mortar and pestle or sonication probe with an additional 1 mL of acetone and add it to the tube.[4] Centrifuge at 5000 rpm for 5 minutes at 4°C to pellet the cell debris and filter paper.[4]
-
Collection and Filtration: Carefully collect the supernatant containing the pigments. The pellet can be re-extracted if it still contains visible green color.[4] Filter the pooled supernatant through a 0.22 µm PTFE filter to remove any remaining particulate matter before HPLC analysis.[4] The extract should be injected into the HPLC system immediately.[2]
HPLC Purification of Chlorophyll c2
This protocol utilizes a reversed-phase HPLC method designed to separate a wide range of chlorophylls and carotenoids.[2] A C18 column is commonly used for this purpose.[6]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., Spherisorb ODS2, 5 µm particle size, 25 cm x 4.6 mm ID).[2]
Mobile Phase:
-
Solvent A: 80:20 mixture of methanol and 0.5 M ammonium acetate (aqueous), pH 7.2.
-
Solvent B: 60:40 mixture of methanol and ethyl acetate. All solvents must be HPLC grade and should be filtered and degassed before use.[2]
Procedure:
-
Column Equilibration: Equilibrate the column with 100% Solvent A for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject 20-100 µL of the filtered pigment extract onto the column. The injection volume can be adjusted based on the pigment concentration in the extract.
-
Elution Gradient: Run the gradient program as detailed in the data table below. The flow rate is maintained at 1 mL/min.[2]
-
Detection: Monitor the elution of pigments at 440 nm. A photodiode array detector is recommended to obtain the full absorbance spectrum of the eluting peaks, which aids in pigment identification.[4] Chlorophyll c2 has a characteristic absorption spectrum that can be used for its identification.
-
Fraction Collection: Collect the fractions corresponding to the chlorophyll c2 peak as it elutes from the column. Multiple injections may be necessary to collect a sufficient quantity of the purified pigment.
-
Purity Analysis: Re-inject a small aliquot of the collected fraction into the HPLC system using the same method to confirm its purity.
-
Solvent Removal and Storage: Evaporate the solvent from the purified fraction under a stream of nitrogen gas in the dark. Store the dried, purified chlorophyll c2 at -20°C or lower in the dark.[7] Chlorophylls are sensitive to light, heat, and acidic conditions.[4][8]
Data Presentation
Table 1: HPLC Gradient and Conditions for Chlorophyll c2 Purification
| Parameter | Value | Reference |
| Column | Reversed-phase C18 (5 µm, 25 cm x 4.6 mm) | [2] |
| Mobile Phase A | 80:20 Methanol : 0.5 M Ammonium Acetate | [2] |
| Mobile Phase B | 60:40 Methanol : Ethyl Acetate | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | 440 nm | [6] |
| Gradient Program | Time (min) | % Solvent A |
| 0.0 | 100 | |
| 4.0 | 0 | |
| 18.0 | 0 | |
| 19.0 | 100 | |
| 25.0 | 100 |
Note: Retention times can vary between HPLC systems and columns. It is recommended to run an analytical standard of chlorophyll c2 to confirm its retention time.[1]
Visualization
Caption: Workflow for the purification of chlorophyll c2 using HPLC.
References
- 1. perm.ug.edu.pl [perm.ug.edu.pl]
- 2. int-res.com [int-res.com]
- 3. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. prometheusprotocols.net [prometheusprotocols.net]
- 6. researchgate.net [researchgate.net]
- 7. Chlorophyll c2 analytical standard Sigma-Aldrich [sigmaaldrich.com]
- 8. tost.unise.org [tost.unise.org]
Spectrophotometric Quantification of Chlorophyll c₂: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophyll c₂ is a significant accessory pigment found in many marine phytoplankton, including diatoms and dinoflagellates. Its quantification is crucial for ecological studies, primary productivity assessments, and in the screening of novel compounds from marine sources that may have pharmacological relevance. This document provides a detailed protocol for the spectrophotometric quantification of chlorophyll c₂ using the well-established trichromatic method, primarily based on the work of Jeffrey and Humphrey (1975).
Principle
The spectrophotometric method relies on the principle that chlorophylls have distinct absorption spectra in the visible range. By measuring the absorbance of a pigment extract at specific wavelengths, the concentration of individual chlorophylls can be calculated using equations derived from their specific extinction coefficients. This protocol utilizes the Jeffrey and Humphrey (1975) equations, which are widely accepted for the quantification of chlorophylls a, b, c₁ and c₂ in mixed pigment samples.[1][2][3]
Data Presentation
Absorption Maxima of Chlorophyll c₂
The absorption maxima of chlorophyll c₂ can vary slightly depending on the solvent used for extraction.[4][5]
| Solvent | Absorption Maxima (nm) |
| Diethyl ether | 447, 580, 627[4] |
| Acetone | 450, 581, 629[4] |
Equations for Chlorophyll Quantification (Jeffrey and Humphrey, 1975)
The following equations are used for calculating the concentrations of chlorophylls a, b, and the combined c₁ + c₂ in 90% acetone extracts.[1][2][6] The concentrations are expressed in micrograms per milliliter (µg/mL) of the extract.
| Chlorophyll | Equation |
| Chlorophyll a (Cₐ) | Cₐ = 11.47(A₆₆₄) - 0.40(A₆₃₀) |
| Chlorophyll b (Cₑ) | Cₑ = 24.36(A₆₄₇) - 3.73(A₆₆₄) |
| Chlorophyll c₁ + c₂ (C𝒸) | C𝒸 = 21.51(A₆₃₀) - 5.10(A₆₆₄) - 1.67(A₆₄₇) |
Note: Aλ represents the absorbance at wavelength λ after correction for turbidity by subtracting the absorbance at 750 nm.
For a more specific determination of chlorophyll c₂ alone when chlorophyll c₁ is also present, chromatographic separation (e.g., HPLC) is recommended. However, for many ecological and screening purposes, the combined chlorophyll c₁ + c₂ value is sufficient.
Experimental Protocols
This section details the methodology for the extraction and spectrophotometric quantification of chlorophyll c₂ from phytoplankton samples.
Materials and Reagents
-
Glass fiber filters (e.g., GF/F, 0.7 µm pore size)
-
Filtration apparatus
-
Centrifuge and centrifuge tubes (15 mL and 50 mL, solvent-resistant)
-
Spectrophotometer (with a bandwidth of 2 nm or less)
-
Quartz or glass cuvettes (1 cm path length)
-
Vortex mixer
-
Pipettes and tips
-
90% Acetone (v/v in distilled water)
-
Magnesium carbonate (MgCO₃) suspension (optional, as a filter aid)
-
Fume hood
Sample Collection and Filtration
-
Collect a known volume of water containing phytoplankton. The volume will depend on the expected cell density.
-
Set up the filtration apparatus with a glass fiber filter.
-
If desired, add a small amount of MgCO₃ suspension to the filter to aid in cell retention and prevent pigment degradation.
-
Filter the water sample under low vacuum pressure (<0.5 atm) to avoid cell lysis.[7]
-
Once filtration is complete, fold the filter in half with the sample side inwards and place it in a labeled centrifuge tube.
-
The filters can be processed immediately or stored frozen at -20°C or -80°C in the dark for later analysis.
Pigment Extraction
-
To the centrifuge tube containing the filter, add a known volume (e.g., 5-10 mL) of 90% acetone. The volume should be sufficient to fully submerge the filter.
-
Cap the tube tightly and vortex vigorously to disintegrate the filter and release the pigments into the solvent.
-
Incubate the extract in the dark at 4°C for 12-24 hours to ensure complete pigment extraction.[8]
-
After incubation, vortex the sample again.
-
Clarify the extract by centrifuging at approximately 500 x g for 20 minutes at 4°C.[9]
Spectrophotometric Measurement
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to measure absorbance at the required wavelengths: 750 nm, 665 nm, 664 nm, 647 nm, and 630 nm.
-
Use 90% acetone as a blank to zero the spectrophotometer at each wavelength.
-
Carefully transfer the clarified supernatant (pigment extract) to a 1 cm cuvette.
-
Measure the absorbance of the extract at 750 nm (for turbidity correction) and at 664 nm, 647 nm, and 630 nm.[9] Ensure the absorbance readings at the chlorophyll peaks are within the linear range of the instrument (typically 0.1-1.0). If the absorbance is too high, dilute the extract with a known volume of 90% acetone and re-measure.
Calculations
-
Turbidity Correction: Subtract the absorbance at 750 nm from the absorbance readings at 664 nm, 647 nm, and 630 nm.
-
Corrected A₆₆₄ = A₆₆₄ - A₇₅₀
-
Corrected A₆₄₇ = A₆₄₇ - A₇₅₀
-
Corrected A₆₃₀ = A₆₃₀ - A₇₅₀
-
-
Calculate Chlorophyll Concentrations in the Extract: Use the corrected absorbance values in the Jeffrey and Humphrey (1975) equations provided in Table 3.2 to determine the concentration of chlorophyll c₁ + c₂ (in µg/mL).
-
Calculate Total Chlorophyll in the Sample: To determine the total amount of chlorophyll c₁ + c₂ in the original water sample, use the following formula:
Chlorophyll c (µg/L) = (C𝒸 * v) / V
Where:
-
C𝒸 = concentration of chlorophyll c₁ + c₂ in the extract (µg/mL)
-
v = volume of the solvent used for extraction (mL)
-
V = volume of the original water sample filtered (L)
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for chlorophyll c₂ quantification.
Logical Relationship of Quantification
Caption: Logical flow for chlorophyll c₂ quantification.
References
- 1. Jeffrey, S. and Humphrey, G. (1975) New Spectrophotometric Equations for Determining Chlorophylls a, b, c1 and c2 in Higher Plants, Algae and Natural Phytoplankton. Biochem Physiol Pflanzen, 167, 191-194. - References - Scientific Research Publishing [scirp.org]
- 2. robtheoceanographer.com [robtheoceanographer.com]
- 3. New spectrophotometric equations for determining chlorophylls a, b, c1 and c2 in higher plants, algae and natural phytoplankton | Semantic Scholar [semanticscholar.org]
- 4. Chlorophyll c - Wikipedia [en.wikipedia.org]
- 5. rseco.org [rseco.org]
- 6. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 7. Phytoplankton pigments [old.iopan.pl]
- 8. researchgate.net [researchgate.net]
- 9. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]
Application Note: High-Sensitivity Analysis of Chlorophyll c2 Using Liquid Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorophyll c2 is a key accessory pigment found in many marine algae, including diatoms and haptophytes.[1] As a member of the chlorophyll c family, it is characterized as a porphyrin, distinguishing it from the chlorin structure of chlorophylls a and b.[1][2] Its primary role is to absorb light in the blue-green region of the spectrum and transfer this energy to the photosynthetic reaction centers. The analysis of chlorophyll c2 is crucial for phytoplankton profiling, primary production studies, and for exploring its potential in various biotechnological applications. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), offers a highly sensitive and selective method for the identification and quantification of chlorophyll c2 and its derivatives.[3][4] This application note provides a detailed protocol for the analysis of chlorophyll c2 using LC-MS.
Experimental Protocols
Sample Preparation: Extraction of Chlorophylls
The following protocol is a general guideline for the extraction of chlorophylls from algal or plant tissues and can be adapted based on the specific sample matrix.[5][6]
Materials:
-
80% Acetone (cooled to 4°C)[5]
-
Mortar and pestle, or tissue homogenizer[5]
-
Centrifuge and centrifuge tubes[5]
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Amber vials for storage
Procedure:
-
Accurately weigh approximately 150 mg of fresh sample material.[5]
-
Immediately place the sample in a pre-chilled mortar and pestle.[5]
-
Add a small amount of 80% acetone and grind the tissue thoroughly until a homogenous paste is formed.[6]
-
Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add it to the tube.
-
Vortex the tube for 1 minute to ensure complete extraction.
-
Centrifuge the sample at 4000 x g for 5 minutes at 4°C.[7]
-
Carefully collect the supernatant containing the chlorophylls.
-
Filter the supernatant through a 0.22 µm syringe filter into an amber vial.
-
Store the extract at -20°C in the dark until LC-MS analysis to prevent degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This section outlines the parameters for the separation and detection of chlorophyll c2 using a reverse-phase HPLC system coupled to a high-resolution mass spectrometer.
Instrumentation:
-
HPLC or UHPLC system with a photodiode array (PDA) detector.[7][8]
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3][8][9]
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[7]
-
Mobile Phase A: Water/1 M Ammonium Acetate/Methanol (1:1:8, v/v/v).[8][9]
-
Column Temperature: 40°C.[7]
-
Gradient Elution:
-
0-15 min: 22% to 85% B
-
15-35 min: 85% to 99% B
-
35-38 min: Hold at 99% B
-
38-45 min: Re-equilibrate at 22% B[7]
-
-
PDA Detection: 350-800 nm, with specific monitoring at 440 nm for chlorophylls.[7][9]
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI or APCI.[3]
-
Source Temperature: 110°C.[3]
-
Desolvation Gas (N2) Temperature: 450°C.[3]
-
Desolvation Gas Flow: 400 L/h.[3]
-
Cone Voltage: 35 V.[3]
-
Collision Energy: Ramped from 8 to 35 eV for MS/MS fragmentation.[3]
-
Mass Range: m/z 100-1500.[3]
-
Data Acquisition: Full scan MS and data-dependent MS/MS (or targeted MS/MS).
Data Presentation
The identification of chlorophyll c2 is based on its retention time, UV-Vis spectrum, accurate mass of the molecular ion, and its characteristic fragmentation pattern in MS/MS spectra.[2]
Table 1: Mass Spectrometric Data for Chlorophyll c2 and Related Compounds.
| Compound | Molecular Formula | [M+H]+ (m/z) | Key Fragment Ions (m/z) | Reference |
| Chlorophyll c2 | C35H28MgN4O5 | 610.18 | 551, 492 | [2] |
| Chlorophyll c1 | C35H30MgN4O5 | 612.20 | 553, 494 | [2] |
| [8-vinyl]-Protochlorophyllide a | C35H30MgN4O5 | 612.20 | 553, 494 | [2] |
Note: Fragmentation patterns can vary depending on the instrument and collision energy. The key fragment ions often correspond to losses of specific side chains from the porphyrin ring.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of chlorophyll c2 from sample collection to data analysis.
Caption: Workflow for Chlorophyll c2 Analysis.
Chlorophyll Biosynthetic Context
Chlorophyll c2 is part of the broader chlorophyll biosynthesis pathway. This diagram shows its relationship to other key chlorophyll molecules.
Caption: Biosynthetic Context of Chlorophyll c2.
Conclusion
The described LC-MS method provides a robust and sensitive approach for the analysis of chlorophyll c2. The high resolution and fragmentation capabilities of modern mass spectrometers allow for unambiguous identification and can be coupled with quantitative strategies for accurate concentration measurements in complex biological samples.[2] This protocol serves as a foundational methodology that can be further optimized to meet the specific requirements of various research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Quantification of Metallo–Chlorophyll Complexes in Bright Green Table Olives by High-Performance Liquid Chromatrography–Mass Spectrometry Quadrupole/Time-of-Flight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods | MDPI [mdpi.com]
- 5. prometheusprotocols.net [prometheusprotocols.net]
- 6. protocols.io [protocols.io]
- 7. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Separation of Chlorophyll c1 and c2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophylls are vital pigments in photosynthesis, and the precise separation and quantification of their various forms are crucial for a wide range of research areas, including marine biology, ecology, and drug development. Chlorophyll c is a key accessory pigment in many marine algae, such as diatoms and dinoflagellates. It exists in several forms, with chlorophyll c1 and c2 being the most common. These two forms differ subtly in their molecular structure, with chlorophyll c1 possessing an ethyl group at the C8 position, while chlorophyll c2 has a vinyl group at the same position. This minor difference presents a significant challenge for their separation. This document provides detailed application notes and protocols for the effective separation of chlorophyll c1 and c2, primarily focusing on High-Performance Liquid Chromatography (HPLC), a powerful and widely adopted technique.
Pigment Extraction from Algal Samples
A critical first step for the successful separation of chlorophyll c1 and c2 is the efficient extraction of pigments from the algal biomass. The choice of solvent and extraction method can significantly impact the yield and stability of the chlorophylls.
Protocol: General Pigment Extraction from Microalgae
This protocol outlines a general procedure for extracting chlorophylls from a microalgal pellet.
Materials:
-
Fresh or freeze-dried microalgal cell pellet
-
Mortar and pestle
-
Liquid nitrogen (for fresh pellets)
-
Extraction solvent (e.g., 100% acetone, 90% acetone, or methanol)[1][2]
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm, solvent-resistant)
-
Amber glass vials for storage
Procedure:
-
Cell Lysis:
-
For fresh pellets, freeze the sample with liquid nitrogen and immediately grind it into a fine powder using a pre-chilled mortar and pestle. This mechanical disruption aids in breaking the cell walls.
-
For freeze-dried pellets, grinding can be done at room temperature.
-
-
Solvent Addition:
-
Transfer the ground algal powder to a centrifuge tube.
-
Add a known volume of the chosen extraction solvent. The solvent-to-sample ratio should be sufficient to fully immerse the powder (e.g., 1:10 w/v).
-
-
Extraction:
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
For enhanced extraction, sonicate the sample in an ice bath for 10-15 minutes. This helps to further disrupt cell membranes.
-
Incubate the mixture in the dark at 4°C for at least 1 hour. For some robust species, a longer extraction time (e.g., overnight) may be necessary.[1]
-
-
Clarification:
-
Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.
-
-
Collection and Filtration:
-
Carefully decant the supernatant containing the pigments into a clean tube.
-
For HPLC analysis, it is crucial to filter the extract through a 0.22 µm syringe filter to remove any remaining particulate matter that could damage the HPLC column.
-
-
Storage:
-
Store the filtered extract in an amber glass vial at -20°C or below to minimize degradation. Analysis should be performed as soon as possible.
-
Separation of Chlorophyll c1 and c2 by Reversed-Phase HPLC
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used method for separating chlorophyll c1 and c2.[3][4][5] The separation is typically achieved on a C18 stationary phase with a gradient elution of a multi-solvent mobile phase.
Experimental Workflow for Chlorophyll Separation
Caption: Workflow for the extraction and HPLC analysis of chlorophylls.
Protocol: RP-HPLC Separation of Chlorophyll c1 and c2
This protocol is based on established methods for the separation of chlorophylls c1 and c2 from marine algae.[3][5]
Instrumentation and Materials:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a diode array detector (DAD) or a multi-wavelength detector.
-
Reversed-phase C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm).[3][5]
-
HPLC-grade solvents: Methanol, Acetonitrile, Water.
-
Ammonium acetate (optional, for improving peak shape).
Mobile Phase Preparation:
-
Solvent A: Methanol:Acetonitrile:Water (e.g., in a ratio of 50:25:25, v/v/v). The exact ratio may require optimization.
-
Solvent B: Methanol:Acetonitrile (e.g., 75:25, v/v).
-
Degas all solvents before use by sonication or helium sparging.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Column Temperature | 25-30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | Diode Array Detector (DAD) at 440 nm and 630 nm |
Gradient Elution Program:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 100 | 0 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 26.0 | 100 | 0 |
| 35.0 | 100 | 0 |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (100% Solvent A) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered pigment extract onto the column.
-
Data Acquisition: Acquire data throughout the chromatographic run, monitoring the absorbance at 440 nm and 630 nm. The full spectrum from the DAD is useful for peak identification.
-
Peak Identification: Identify chlorophyll c1 and c2 based on their characteristic retention times and absorption spectra. Chlorophyll c2 is generally less polar and will elute slightly later than chlorophyll c1 on a C18 column.
-
Quantification: Quantify the amounts of chlorophyll c1 and c2 by integrating the peak areas at their respective absorption maxima and using appropriate extinction coefficients.
Data Presentation
Table 1: Spectrophotometric Properties of Chlorophyll c1 and c2
The accurate quantification of separated chlorophylls relies on their specific extinction coefficients. These values can vary depending on the solvent used.
| Chlorophyll | Solvent | Wavelength (nm) | Extinction Coefficient (L g⁻¹ cm⁻¹) | Reference |
| c1 | Pyridine | Red | 35.0 | [6] |
| c2 | Pyridine | Red | 31.8 | [6] |
| c1 + c2 | 90% Acetone | 630 | 24.52 | [7] |
Note: The extinction coefficients in pyridine are for the red absorption band. For quantification from HPLC chromatograms, it is recommended to use standards for calibration or purified pigments to determine the response factor of the detector.
Table 2: Typical Retention Times for Chlorophylls in RP-HPLC
Retention times are indicative and can vary based on the specific HPLC system, column, and mobile phase composition. This table provides a general elution order.
| Pigment | Typical Elution Order |
| Chlorophyll c2 | 1 |
| Chlorophyll c1 | 2 |
| Chlorophyll b | 3 |
| Chlorophyll a | 4 |
Note: In some reversed-phase systems, chlorophyll c1 may elute before chlorophyll c2. The exact elution order should be confirmed with standards or by spectral analysis.
Alternative and Complementary Separation Methods
While HPLC is the gold standard, other chromatographic techniques have been historically used and can be employed for specific applications.
Thin-Layer Chromatography (TLC)
TLC is a simpler and less expensive method that can be used for qualitative analysis and small-scale preparative separations.
Protocol: TLC Separation of Plant Pigments
Materials:
-
Developing chamber
-
Capillary tubes for spotting
-
Solvent system (e.g., a mixture of petroleum ether, acetone, and chloroform)[10]
Procedure:
-
Sample Application: Spot the concentrated pigment extract onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the plate in a developing chamber containing the solvent system.
-
Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front. The separated pigment bands will be visible. Chlorophylls will appear as green bands.
Column Chromatography
Column chromatography can be used for preparative scale purification of chlorophylls.
Workflow for Column Chromatography Separation
Caption: General workflow for column chromatography purification.
Historically, polyethylene powder has been used as a stationary phase to separate chlorophylls c1 and c2.[6] The separation is based on the differential adsorption of the pigments to the polyethylene.
Conclusion
The separation of chlorophyll c1 and c2 is a challenging but achievable task with the right methodology. Reversed-phase HPLC stands out as the most powerful technique for both qualitative and quantitative analysis, offering high resolution and sensitivity. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully isolate and quantify these important photosynthetic pigments, enabling further investigation into their roles in marine ecosystems and potential applications in various fields. Careful sample preparation and optimization of chromatographic conditions are paramount for achieving reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. prometheusprotocols.net [prometheusprotocols.net]
- 3. Separation of Chlorophylls c1 and c2 from Pigment Extracts of Pavlova gyrans by Reversed-Phase High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New HPLC separation techniques (Chapter 4) - Phytoplankton Pigments [resolve.cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. juliantrubin.com [juliantrubin.com]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. Separation of plant pigments using thin layer chromatography [biomodel.uah.es]
Application Notes and Protocols: Chlorophyll c2 as a Biomarker for Phytoplankton Community Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophylls are essential pigments for photosynthesis in phytoplankton. While chlorophyll a is the primary photosynthetic pigment and is ubiquitous across all phytoplankton groups, a variety of accessory pigments, including other forms of chlorophyll and carotenoids, are also present and vary among different taxonomic groups.[1] These accessory pigments serve as valuable biomarkers for identifying and quantifying the abundance of specific phytoplankton groups in aquatic ecosystems.[2] Chlorophyll c2 is a significant accessory pigment found in several major phytoplankton groups, making it a crucial biomarker for phytoplankton community analysis.
This document provides detailed application notes and protocols for the use of chlorophyll c2 as a biomarker to characterize phytoplankton communities. These methods are particularly relevant for ecological monitoring, water quality assessment, and the discovery of novel bioactive compounds from specific algal groups.
Phytoplankton Groups Containing Chlorophyll c2
Chlorophyll c2 is a key accessory pigment in several ecologically significant phytoplankton groups. Its presence and concentration, often considered in ratio to chlorophyll a, can be used to estimate the contribution of these groups to the total phytoplankton biomass.
| Phytoplankton Group | Other Key Accessory Pigments | Typical Chlorophyll c2 to Chlorophyll a Ratio |
| Diatoms (Bacillariophyceae) | Fucoxanthin, Chlorophyll c1, Diadinoxanthin | Variable, often used in conjunction with fucoxanthin for quantification. |
| Haptophytes (Prymnesiophyceae) | 19'-hexanoyloxyfucoxanthin | Can be a significant component of the chlorophyll c pool. |
| Dinoflagellates (Dinophyceae) | Peridinin | Variable, present in many, but not all, species. |
| Chrysophytes (Chrysophyceae) | Fucoxanthin | A common accessory pigment in this group. |
| Cryptophytes (Cryptophyceae) | Alloxanthin, Phycoerythrin or Phycocyanin | Present along with other chlorophylls c. |
Experimental Protocols
The accurate quantification of chlorophyll c2 requires precise and standardized methodologies. High-Performance Liquid Chromatography (HPLC) is the gold standard for pigment analysis due to its high sensitivity and ability to separate a wide range of pigments.[3]
Experimental Workflow
The overall workflow for analyzing chlorophyll c2 from a water sample involves several key steps from collection to data analysis.
Caption: A schematic of the HPLC analysis approach for characterizing phytoplankton community structure.[4]
Detailed HPLC Protocol
This protocol is a synthesis of commonly used methods for phytoplankton pigment analysis.[5][6][7]
1. Sample Collection and Filtration:
-
Collect water samples in opaque bottles to prevent photodegradation of pigments.
-
Filter a known volume of water (typically 1-5 liters, depending on phytoplankton density) through a 25 mm or 47 mm glass fiber filter (e.g., Whatman GF/F) under low vacuum.
-
Immediately after filtration, fold the filter in half, blot it dry, and place it in a cryovial.
-
Plunge the cryovial into liquid nitrogen for rapid freezing and then store at -80°C until extraction.
2. Pigment Extraction:
-
Place the frozen filter into a centrifuge tube containing 3-5 mL of 90% acetone.
-
Disrupt the cells by sonication on ice for a short period or by mechanical grinding.
-
Allow the pigments to extract by storing the tubes in the dark at -20°C for 4 to 24 hours.
-
Centrifuge the extract at high speed (e.g., 5000 rpm for 10 minutes) to pellet the filter and cell debris.[7]
-
Carefully transfer the supernatant to a clean vial.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
3. HPLC Analysis:
-
HPLC System: A system equipped with a refrigerated autosampler, a gradient pump, and a photodiode array (PDA) or multi-wavelength fluorescence detector is recommended.
-
Column: A C18 reverse-phase column (e.g., 3.5 µm, 4.6 x 150 mm) is commonly used.
-
Mobile Phases:
-
Solvent A: 80:20 methanol: 0.5 M ammonium acetate (pH 7.2)
-
Solvent B: 90:10 acetonitrile: water
-
Solvent C: 100% ethyl acetate
-
-
Gradient Program: The following is an example of a gradient program. This may need to be optimized based on the specific column and HPLC system.
| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B | % Solvent C |
| 0 | 1.0 | 100 | 0 | 0 |
| 2 | 1.0 | 0 | 100 | 0 |
| 12 | 1.0 | 0 | 70 | 30 |
| 25 | 1.0 | 0 | 40 | 60 |
| 28 | 1.0 | 0 | 40 | 60 |
| 30 | 1.0 | 100 | 0 | 0 |
| 40 | 1.0 | 100 | 0 | 0 |
-
Injection Volume: 100-200 µL.
-
Detection: Monitor the eluent at 440 nm for chlorophylls. A PDA detector allows for the acquisition of the full absorption spectrum for each peak, aiding in pigment identification.
4. Calibration and Quantification:
-
Prepare a series of dilutions of a certified chlorophyll c2 standard (e.g., from DHI Lab Products).
-
Inject the standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Identify the chlorophyll c2 peak in the sample chromatogram based on its retention time and absorption spectrum compared to the standard.
-
Quantify the concentration of chlorophyll c2 in the sample extract using the calibration curve.
-
Calculate the final concentration in the water sample by accounting for the volume of water filtered and the volume of extraction solvent used.
Data Presentation and Interpretation
Quantitative data should be organized to facilitate comparisons across samples and studies.
Table 1: Example of Quantitative Pigment Data
| Sample ID | Location | Depth (m) | Chl a (µg/L) | Chl c2 (µg/L) | Fucoxanthin (µg/L) | Peridinin (µg/L) | Chl c2 / Chl a Ratio |
| A01 | Coastal | 5 | 2.54 | 0.48 | 1.21 | 0.05 | 0.19 |
| B02 | Open Ocean | 10 | 0.87 | 0.15 | 0.35 | 0.01 | 0.17 |
| C03 | Estuary | 2 | 5.12 | 0.95 | 0.88 | 0.76 | 0.19 |
Interpretation:
-
The ratio of chlorophyll c2 to chlorophyll a can provide insights into the relative abundance of diatoms, haptophytes, and dinoflagellates.
-
Combining chlorophyll c2 data with other biomarker pigments (e.g., fucoxanthin for diatoms, peridinin for dinoflagellates) allows for a more robust analysis of the phytoplankton community structure. Software like CHEMTAX can be used for a more sophisticated analysis of pigment data to estimate the contribution of different algal classes to the total chlorophyll a.[2]
Logical Relationships and Signaling Pathways
Chlorophyll c2 is an accessory pigment in the photosynthetic apparatus. It absorbs light energy at wavelengths where chlorophyll a has lower absorption and transfers this energy to chlorophyll a in the reaction center, thus broadening the spectrum of light that can be used for photosynthesis.
Caption: The flow of light energy from chlorophyll c2 to the photosynthetic reaction center.
Advantages and Limitations of Chlorophyll c2 as a Biomarker
Advantages:
-
Taxonomic Specificity: Chlorophyll c2 is characteristic of several major and ecologically important phytoplankton groups.
-
Quantitative Potential: When measured by HPLC, it provides a quantitative estimate of the biomass of these groups.
-
Well-Established Methods: The analytical techniques for chlorophyll c2 quantification are well-developed and standardized.
Limitations:
-
Shared Pigment: Chlorophyll c2 is present in multiple phytoplankton groups, so it cannot be used as a standalone marker for a single group. It must be used in conjunction with other pigments for accurate community composition analysis.
-
Photoacclimation: The intracellular concentration of chlorophyll c2 (and its ratio to chlorophyll a) can vary with light and nutrient conditions, which can complicate biomass estimations.
-
Pigment Degradation: Chlorophyll c2 can degrade into various breakdown products, which can interfere with accurate quantification if not properly handled.
Conclusion
Chlorophyll c2 is a powerful biomarker for the analysis of phytoplankton communities. Its quantification via HPLC, in combination with other key accessory pigments, provides valuable insights into the composition and dynamics of aquatic ecosystems. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize chlorophyll c2 in their work. The careful application of these methods will contribute to a better understanding of phytoplankton ecology and may aid in the discovery of novel natural products from specific algal taxa.
References
- 1. fondriest.com [fondriest.com]
- 2. researchportal.unamur.be [researchportal.unamur.be]
- 3. Frontiers | Phytoplankton carbon to chlorophyll a model development: a review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 6. int-res.com [int-res.com]
- 7. perm.ug.edu.pl [perm.ug.edu.pl]
Application Notes and Protocols for Chlorophyll c2 Fluorescence Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophyll c2 is a key accessory pigment in many marine phytoplankton, including diatoms and dinoflagellates. Unlike the more commonly studied chlorophylls a and b, chlorophyll c2 plays a crucial role in harvesting blue-green light, which penetrates deeper into the water column. The fluorescence of chlorophyll c2 provides a sensitive, non-invasive probe into the photosynthetic efficiency and physiological state of these important primary producers. Understanding the fluorescence characteristics of chlorophyll c2 is vital for marine biology research, ecotoxicology studies, and the development of novel compounds that may interact with the photosynthetic machinery.
These application notes provide a detailed protocol for the extraction and measurement of chlorophyll c2 fluorescence, aimed at ensuring accurate and reproducible results for researchers in various fields.
Data Presentation
Table 1: Spectroscopic Properties of Chlorophyll c2 in Various Solvents
| Solvent | Excitation Maximum (nm) | Emission Maximum (nm) | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) | Notes |
| 90% Acetone | ~448, ~580, ~630 | ~635 | 44.7 at 448 nm | The Soret peak is around 448 nm, with Q-bands at approximately 580 nm and 630 nm. |
| 100% Methanol | ~448, ~580, ~632 | ~635 | 44.1 at 448 nm | Spectral properties are similar to those in acetone. |
| 100% Ethanol | ~448, ~580, ~632 | ~635 | 42.8 at 448 nm | Ethanol is also a suitable solvent for chlorophyll extraction and analysis. |
Note: The exact peak positions may vary slightly depending on the specific isomeric composition and the purity of the solvent.
Table 2: Recommended Spectrofluorometer Settings
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | 448 nm | Corresponds to the Soret absorption peak of chlorophyll c2 for maximum signal. |
| Emission Wavelength Range | 600 - 700 nm | To capture the full emission spectrum of chlorophyll c2. |
| Excitation Slit Width | 5 nm | A balance between signal intensity and spectral resolution. |
| Emission Slit Width | 5 nm | A balance between signal intensity and spectral resolution. |
| Integration Time | 0.1 - 1.0 s | Adjust to achieve a good signal-to-noise ratio without saturating the detector. |
| Scan Speed | 100 - 600 nm/min | Slower speeds can improve the signal-to-noise ratio. |
Experimental Protocols
I. Extraction of Chlorophyll c2 from Algal Cells
This protocol describes the extraction of chlorophyll pigments from marine diatoms or dinoflagellates.
Materials:
-
Algal culture (e.g., Phaeodactylum tricornutum, Amphidinium carterae)
-
90% Acetone (v/v in water), pre-chilled to 4°C
-
Magnesium carbonate (MgCO₃) or a suitable buffer to neutralize acids
-
Centrifuge and centrifuge tubes
-
Glass fiber filters (e.g., GF/F)
-
Filtration apparatus
-
Mortar and pestle or sonicator
-
Volumetric flasks
-
Amber vials for storage
Procedure:
-
Harvesting Algal Cells:
-
Harvest a known volume of algal culture in the exponential growth phase by filtration onto a glass fiber filter under low vacuum.
-
The volume to be filtered will depend on the cell density of the culture. Aim for a sufficient amount of biomass to yield a colored extract.
-
-
Cell Lysis and Pigment Extraction:
-
Immediately place the filter in a mortar containing a small amount of 90% acetone and a pinch of magnesium carbonate.
-
Grind the filter and cells thoroughly with a pestle until the filter is completely disintegrated and the solvent is intensely colored.
-
Alternatively, place the filter in a centrifuge tube with 90% acetone and sonicate on ice.
-
Perform all extraction steps under dim light to prevent photodegradation of the pigments.[1]
-
-
Clarification of the Extract:
-
Transfer the acetone extract to a centrifuge tube.
-
Rinse the mortar and pestle with a small amount of 90% acetone and add the rinsing to the centrifuge tube.
-
Centrifuge the extract at 4,000 x g for 10 minutes at 4°C to pellet the cell debris and filter fibers.
-
-
Sample Preparation for Measurement:
-
Carefully transfer the supernatant to a clean volumetric flask.
-
Bring the extract to a final known volume with 90% acetone.
-
Store the extract in a sealed amber vial at -20°C if not for immediate use. For best results, analyze the fluorescence on the same day as extraction.
-
II. Measurement of Chlorophyll c2 Fluorescence
This protocol outlines the procedure for measuring the fluorescence emission spectrum of the chlorophyll c2 extract.
Materials:
-
Chlorophyll c2 extract (from Protocol I)
-
Quartz cuvette (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Instrument Warm-up and Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.
-
Set the instrument parameters according to Table 2.
-
-
Blank Measurement:
-
Fill the quartz cuvette with 90% acetone (or the solvent used for extraction).
-
Place the cuvette in the sample holder and record a blank spectrum. This will be subtracted from the sample spectrum to correct for solvent Raman scattering and other background signals.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the chlorophyll c2 extract before filling it.
-
Fill the cuvette with the chlorophyll c2 extract. Ensure that the absorbance of the solution at the excitation wavelength (448 nm) is below 0.1 to avoid inner filter effects. Dilute the sample with 90% acetone if necessary.
-
Place the cuvette in the sample holder and record the fluorescence emission spectrum from 600 nm to 700 nm.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum fluorescence emission. For chlorophyll c2, this is expected to be around 635 nm.
-
Mandatory Visualizations
Caption: Experimental workflow for chlorophyll c2 fluorescence measurement.
Caption: Energy dissipation pathways for excited chlorophyll c2.
References
Application of Chlorophyll c2 in Primary Productivity Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophylls are essential pigments for photosynthesis, the process that drives primary productivity in most ecosystems.[1] While chlorophyll a is the primary photosynthetic pigment, a variety of accessory pigments, including other forms of chlorophyll, play crucial roles in capturing light energy.[1][2] Chlorophyll c2 is a significant accessory pigment found in several major groups of phytoplankton, including diatoms, dinoflagellates, and haptophytes. Its presence and concentration are valuable indicators for assessing phytoplankton community structure and, consequently, primary productivity in aquatic environments. This document provides detailed application notes and protocols for the utilization of chlorophyll c2 in primary productivity studies.
Application Notes
Chlorophyll c2 serves as a powerful biomarker in ecological and biogeochemical research. Its applications in primary productivity studies are multifaceted:
-
Phytoplankton Community Composition: The presence and relative abundance of chlorophyll c2, often analyzed in conjunction with other pigments like chlorophyll a and fucoxanthin, allow for the chemotaxonomic differentiation of phytoplankton groups.[3] High-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying these pigments, providing a detailed picture of the phytoplankton community structure.[2][4][5] This information is critical for understanding the dynamics of primary production, as different phytoplankton groups have varying photosynthetic efficiencies and contribute differently to the carbon cycle.
-
Biomass Estimation: While chlorophyll a is the most common proxy for total phytoplankton biomass, the ratio of chlorophyll c2 to chlorophyll a can provide a more nuanced understanding of the community's composition and physiological state.[6] For instance, diatoms, which are significant contributors to global primary production, contain chlorophyll c2.[7] Changes in the chlorophyll c2:a ratio can indicate shifts in the dominance of diatoms versus other phytoplankton groups.
-
Remote Sensing: Ocean color remote sensing relies on detecting changes in light reflectance from the water surface to estimate chlorophyll concentrations and primary productivity on a global scale. While satellite sensors primarily detect chlorophyll a, algorithms are being developed that incorporate the spectral signatures of accessory pigments like chlorophyll c2 to improve the accuracy of phytoplankton functional type discrimination from space.
-
Physiological Indicator: The cellular content of chlorophyll c2 can vary in response to environmental factors such as light and nutrient availability. Studying these changes can provide insights into the photoacclimation and physiological health of phytoplankton populations, which are key factors influencing primary productivity.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the use of chlorophyll c2 in primary productivity studies.
Table 1: Spectrophotometric Equations for Chlorophyll c1 + c2 Determination. [8]
| Solvent | Equation (µg/mL) | Wavelengths (nm) |
| 90% Acetone | Cc1+c2 = 24.52(A630) - 1.67(A664) | 630, 664 |
| 100% Methanol | Cc1+c2 = 27.09(A630) - 3.63(A665) | 630, 665 |
| 100% Ethanol | Cc1+c2 = 25.06(A630) - 2.89(A665) | 630, 665 |
Note: Absorbance readings should be corrected for turbidity by subtracting the absorbance at 750 nm.
Table 2: Typical Chlorophyll c:a Ratios in Major Phytoplankton Groups.
| Phytoplankton Group | Typical Chl c:a Ratio (w/w) | Key Accessory Pigments |
| Diatoms | 0.1 - 0.5 | Fucoxanthin, Chlorophyll c1, c2 |
| Dinoflagellates | 0.2 - 0.8 | Peridinin, Chlorophyll c2 |
| Haptophytes (Prymnesiophytes) | 0.1 - 0.6 | 19'-hexanoyloxyfucoxanthin, Chlorophyll c1, c2 |
| Chrysophytes | Variable | Fucoxanthin, Chlorophyll c1, c2 |
| Cryptophytes | Variable | Alloxanthin, Chlorophyll c2 |
Note: These ratios can vary significantly depending on species, growth conditions, and physiological state.
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of Chlorophyll c2
This protocol is adapted from the methods described by Jeffrey and Humphrey (1975) and Ritchie (2006) for the determination of chlorophyll concentrations in phytoplankton extracts.[8][9]
1. Materials:
-
Glass fiber filters (e.g., GF/F)
-
Centrifuge tubes (15 mL or 50 mL)
-
Spectrophotometer
-
Cuvettes (1 cm path length)
-
Solvents: 90% Acetone, 100% Methanol, or 100% Ethanol
-
Vortex mixer
-
Centrifuge
2. Sample Collection and Filtration:
-
Collect a known volume of water containing phytoplankton.
-
Filter the water sample through a glass fiber filter under low vacuum.
-
Immediately after filtration, fold the filter in half, place it in a labeled cryovial, and store it at -80°C until extraction.
3. Pigment Extraction:
-
Place the frozen filter into a 15 mL centrifuge tube.
-
Add a known volume (e.g., 10 mL) of the chosen solvent (90% acetone, 100% methanol, or 100% ethanol).
-
Vortex the tube vigorously for 1 minute to disrupt the cells and elute the pigments.
-
Incubate the tube in the dark at 4°C for 12-24 hours to ensure complete extraction.
-
After incubation, vortex the tube again for 1 minute.
-
Centrifuge the tube at 4000 x g for 10 minutes to pellet the filter and cell debris.
-
Carefully transfer the supernatant to a clean cuvette for spectrophotometric analysis.
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 750 nm, 664 nm (for acetone) or 665 nm (for methanol and ethanol), and 630 nm.
-
Use the corresponding solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of the pigment extract at the specified wavelengths. The reading at 750 nm is used to correct for turbidity.
5. Calculation of Chlorophyll c1+c2 Concentration:
-
Subtract the absorbance at 750 nm from the absorbance readings at 664 nm (or 665 nm) and 630 nm.
-
Use the appropriate equation from Table 1 to calculate the concentration of chlorophyll c1+c2 in the extract (in µg/mL).
-
To calculate the chlorophyll concentration in the original water sample (in µg/L), use the following formula: Chlorophyll c1+c2 (µg/L) = (Cc1+c2 * Vextract) / Vsample Where:
-
Cc1+c2 is the concentration from the spectrophotometric equation (µg/mL).
-
Vextract is the volume of solvent used for extraction (mL).
-
Vsample is the volume of water filtered (L).
-
Protocol 2: Analysis of Chlorophyll c2 by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general workflow for the analysis of phytoplankton pigments, including chlorophyll c2, by HPLC. Specific instrument parameters and gradient programs may need to be optimized based on the available equipment and target pigments.[4][5]
1. Materials:
-
HPLC system with a photodiode array (PDA) or multi-wavelength detector
-
Reversed-phase C8 or C18 column
-
HPLC grade solvents (e.g., methanol, acetonitrile, water, pyridine)
-
Ammonium acetate
-
Pigment standards (including chlorophyll c2)
-
Syringe filters (0.2 µm)
2. Sample Preparation:
-
Extract pigments from filtered samples as described in Protocol 1, typically using methanol or acetone.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Redissolve the pigment extract in a small, precise volume of the initial mobile phase (e.g., 90% acetonitrile).
-
Filter the redissolved extract through a 0.2 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phases. A common mobile phase system consists of a gradient of aqueous and organic solvents.
-
Inject a known volume of the sample extract onto the column.
-
Run the gradient program to separate the pigments.
-
Detect the pigments using the PDA detector, monitoring at wavelengths relevant for chlorophylls and carotenoids (e.g., 440 nm).
4. Pigment Identification and Quantification:
-
Identify chlorophyll c2 and other pigments by comparing their retention times and absorption spectra with those of pure standards.
-
Quantify the concentration of chlorophyll c2 by integrating the peak area and using a calibration curve generated from the pigment standards.
Visualizations
Experimental Workflow for Chlorophyll c2 Analysis
Caption: Workflow for chlorophyll c2 analysis.
Energy Transfer in Fucoxanthin-Chlorophyll a/c Protein (FCP) Complex
Caption: Energy transfer within the FCP complex.
References
- 1. Fucoxanthin-chlorophyll a/c light-harvesting complexes of Laminaria saccharina: partial amino acid sequences and arrangement in thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. graphviz.org [graphviz.org]
- 4. Structural basis for molecular assembly of fucoxanthin chlorophyll a/c-binding proteins in a diatom photosystem I supercomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 6. 2021-phyto-phys.readthedocs.io [2021-phyto-phys.readthedocs.io]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. researchgate.net [researchgate.net]
- 9. Consistent Sets of Spectrophotometric Chlorophyll Equations for Acetone, Methanol and Ethanol Solvents - ProQuest [proquest.com]
Application Notes and Protocols for the Isolation of Chlorophyll-Protein Complexes Containing Chlorophyll c2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation and characterization of chlorophyll-protein complexes containing chlorophyll c2 (Chl c2), with a primary focus on fucoxanthin-chlorophyll a/c2-protein complexes (FCPs) from diatoms and peridinin-chlorophyll a-c2-protein complexes from dinoflagellates. These complexes are of significant interest for their unique light-harvesting properties and potential applications in biotechnology and drug development.
Introduction
Chlorophyll c2 is an accessory pigment found in many marine algae, including diatoms and dinoflagellates. It plays a crucial role in absorbing light in the blue-green region of the spectrum, a spectral window that penetrates deeper into the water column. Chl c2 is non-covalently bound to specific light-harvesting complex proteins, forming intricate structures that efficiently transfer captured light energy to the photosynthetic reaction centers. The isolation of intact and functional Chl c2-containing protein complexes is essential for understanding their structure, function, and potential applications.
Data Presentation: Pigment Ratios and Apoprotein Molecular Weights
The composition of isolated chlorophyll-protein complexes is a key indicator of their identity and purity. The following table summarizes typical pigment molar ratios and apoprotein molecular weights for Chl c2-containing complexes isolated from various organisms.
| Organism/Complex | Chlorophyll a : Chlorophyll c2 : Carotenoid (Fucoxanthin/Peridinin) | Apoprotein Molecular Weight (kDa) | Reference |
| Phaeodactylum tricornutum (Diatom) | 2.4 : 1.0 : 4.8 (Fucoxanthin) | 17.5 - 18.0 (doublet) | [1] |
| Cyclotella meneghiniana (Diatom) - FCPa (trimeric) | 4 : 1 : 4 (Fucoxanthin:Chl-a:Chl-c2) per monomer (estimated) | 18, 19 | [2][3] |
| Cyclotella meneghiniana (Diatom) - FCPb (oligomeric) | 4 : 1 : 4 (Fucoxanthin:Chl-a:Chl-c2) per monomer (estimated) | 19 | [2][3] |
| Symbiodinium microadriaticum (Dinoflagellate) | 1 : 1 : 2 (Peridinin) | 19 - 20 (doublet) | [4] |
| Gonyaulax polyedra (Dinoflagellate) - Complex II | 1 : 3 | Not specified | [5] |
| Gonyaulax polyedra (Dinoflagellate) - Complex III | 1 : 1 (with Peridinin) | Not specified | [5] |
Experimental Protocols
The following protocols provide a generalized framework for the isolation of Chl c2-containing protein complexes. Specific modifications may be necessary depending on the source organism and the desired purity of the final preparation.
Protocol 1: Isolation of Thylakoid Membranes
This initial step is critical for enriching the starting material with the membrane-bound chlorophyll-protein complexes.
Materials:
-
Fresh or frozen algal biomass (e.g., diatoms, dinoflagellates)
-
Isolation Buffer (e.g., 10 mM MES, pH 6.5, 2 mM KCl)
-
Centrifuge and centrifuge tubes
-
Homogenizer or sonicator
Procedure:
-
Harvest algal cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Isolation Buffer.
-
Disrupt the cells using a homogenizer or sonicator on ice. The method of disruption should be optimized to ensure efficient cell lysis while minimizing damage to the thylakoid membranes.
-
Centrifuge the homogenate at a low speed (e.g., 3,000 x g for 2 min) to pellet unbroken cells and debris.[6]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 40,000 x g for 5 min) to pellet the thylakoid membranes.[7]
-
Discard the supernatant and wash the thylakoid pellet with fresh, ice-cold Isolation Buffer. Repeat this washing step at least twice to remove soluble proteins.[6]
-
The final thylakoid pellet can be stored at -80°C or used immediately for solubilization.
Protocol 2: Solubilization of Thylakoid Membranes
Detergents are used to gently extract the hydrophobic chlorophyll-protein complexes from the lipid bilayer of the thylakoid membranes.
Materials:
-
Isolated thylakoid membranes
-
Solubilization Buffer (e.g., 10 mM MES, pH 6.5, 2 mM KCl)
-
Detergent stock solution (e.g., 10% w/v n-dodecyl-β-D-maltoside (β-DDM) or 3-[3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS))[1][2]
Procedure:
-
Resuspend the thylakoid pellet in Solubilization Buffer to a specific chlorophyll concentration (e.g., 1 mg/mL).[6]
-
Add the detergent stock solution to the thylakoid suspension to achieve a final detergent concentration that yields an optimal detergent-to-chlorophyll ratio (e.g., 20:1 w/w).
-
Incubate the mixture on ice with gentle stirring for a defined period (e.g., 20-30 minutes).[2][6]
-
Centrifuge the solubilized mixture at high speed (e.g., 200,000 x g for 16 hours or 40,000 x g for 5 min) to pellet any unsolubilized material.[2][7]
-
The resulting supernatant contains the solubilized chlorophyll-protein complexes and is ready for purification.
Protocol 3: Purification of Chlorophyll-Protein Complexes by Sucrose Density Gradient Centrifugation
This technique separates macromolecules based on their size, shape, and density.
Materials:
-
Solubilized chlorophyll-protein complexes
-
Sucrose solutions of varying concentrations (e.g., 0.1 M to 1.3 M) prepared in a suitable buffer containing a low concentration of detergent (e.g., 0.04% β-DDM).
-
Ultracentrifuge and swing-out rotor
Procedure:
-
Prepare a continuous or discontinuous sucrose gradient in an ultracentrifuge tube. A common method for creating a continuous gradient is through a freeze-thaw cycle of a single sucrose solution (e.g., 19% w/v).[2]
-
Carefully layer the solubilized chlorophyll-protein complex supernatant onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 200,000 - 250,000 x g) for an extended period (e.g., 14-16 hours).[2][8]
-
After centrifugation, distinct colored bands corresponding to different chlorophyll-protein complexes will be visible in the gradient.
-
Carefully collect the desired bands using a syringe or by fractionating the entire gradient.
Protocol 4: Further Purification by Chromatography
For higher purity, additional chromatographic steps are often necessary.
A. Ion-Exchange Chromatography (IEC)
Materials:
-
Partially purified chlorophyll-protein complex fraction from sucrose gradient
-
Binding Buffer (low salt concentration)
-
Elution Buffer (high salt concentration, e.g., containing a gradient of 0-300 mM NaCl)[8]
Procedure:
-
Equilibrate the IEC column with Binding Buffer.
-
Load the sample onto the column.
-
Wash the column with Binding Buffer to remove unbound proteins.
-
Elute the bound complexes using a linear gradient of Elution Buffer.
-
Collect fractions and analyze for the presence of the target complex using techniques like SDS-PAGE and absorption spectroscopy.
B. Size-Exclusion Chromatography (SEC)
Materials:
-
Purified chlorophyll-protein complex fraction from IEC
-
SEC column (e.g., Superdex 200)[8]
-
Running Buffer (containing detergent)
Procedure:
-
Equilibrate the SEC column with Running Buffer.
-
Load the concentrated sample onto the column.
-
Elute the sample with Running Buffer at a constant flow rate.
-
Collect fractions and analyze to determine the oligomeric state of the complex.[8]
Visualizations
Experimental Workflow for FCP Isolation
Caption: Workflow for the isolation and purification of Fucoxanthin-Chlorophyll a/c-Protein (FCP) complexes.
Logical Relationship of Purification Techniques
Caption: Logical flow of purification steps based on different physical and chemical properties.
References
- 1. A Diatom Light-Harvesting Pigment-Protein Complex : Purification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Charge-Transfer Properties of the S2 State of Fucoxanthin in Solution and in Fucoxanthin Chlorophyll-a/c2 Protein (FCP) Based on Stark Spectroscopy and Molecular-Orbital Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pigment organization in fucoxanthin chlorophyll a/c(2) proteins (FCP) based on resonance Raman spectroscopy and sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Chlorophyll-Protein Complexes from the Red-Tide Dinoflagellate, Gonyaulax polyedra Stein : Isolation, Characterization, and the Effect of Growth Irradiance on Chlorophyll Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization Method for Isolation of Photosynthetic Mega- and Super-complexes from Conifer Thylakoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ableweb.org [ableweb.org]
- 8. Structural and spectroscopic insights into fucoxanthin chlorophyll a/c-binding proteins of diatoms in diverse oligomeric states - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting chlorophyll c2 degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with chlorophyll c2 degradation during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of chlorophyll c2 degradation during extraction?
A1: Chlorophyll c2 degradation during extraction is primarily caused by a combination of factors, including:
-
Enzymatic Activity: The enzyme chlorophyllase can de-esterify the phytyl tail of the chlorophyll molecule, leading to the formation of chlorophyllide c2.
-
Acidic Conditions: In the presence of acids (pH < 7.0), chlorophyll c2 can lose its central magnesium ion, a process called pheophytinization, which results in the formation of pheophytin c2, an olive-green compound.[1][2]
-
Light Exposure: Chlorophylls are highly sensitive to light, which can cause photo-oxidation and irreversible bleaching of the pigment.[3]
-
High Temperatures: Elevated temperatures accelerate the rate of both enzymatic and chemical degradation of chlorophyll c2.[4][5]
-
Oxidation: The presence of oxygen can lead to the degradation of the chlorophyll molecule.
Q2: Which solvent is best for extracting chlorophyll c2 to minimize degradation?
A2: There is no single "best" solvent, as the optimal choice depends on the specific algal species and the downstream application. However, here's a summary of commonly used solvents and their properties:
-
Acetone (80-90% in water): Widely used and effective for extracting chlorophylls from phytoplankton. It is important to use buffered acetone to prevent acidification and subsequent pheophytinization.[6]
-
Ethanol (96%): Another effective solvent. In some studies, it has shown comparable or slightly lower extraction efficiency than DMSO.[7]
-
Dimethyl Sulfoxide (DMSO): Known for its high extraction efficiency and can provide good stability for the extracted pigments during storage (6-10 days at 4-8°C).[8]
-
Methanol: While it can be a very efficient extraction solvent, it may also accelerate chlorophyll degradation, especially at elevated temperatures.[4][9]
For minimizing degradation, using cold solvents and working quickly in subdued light are crucial, regardless of the solvent chosen.
Q3: How can I prevent the conversion of chlorophyll c2 to pheophytin c2?
A3: To prevent pheophytinization, it is critical to avoid acidic conditions during extraction and storage. This can be achieved by:
-
Using Buffered Solvents: Adding a buffer, such as sodium bicarbonate or a Tris buffer, to your extraction solvent can help maintain a neutral to slightly alkaline pH.
-
Working with Dry Samples and Solvents: Water can contribute to the formation of acids, so using dry samples and anhydrous solvents can be beneficial.
-
Storing Extracts Properly: If storage is necessary, extracts should be kept in the dark, at low temperatures (ideally -20°C or below), and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Q4: What are the visible signs of chlorophyll c2 degradation?
A4: The primary visible sign of chlorophyll c2 degradation is a color change in the extract. A healthy chlorophyll extract will have a bright green color. As degradation to pheophytin occurs, the color will shift to an olive-green or brownish hue. Further degradation can lead to a complete loss of color.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Chlorophyll c2 Yield | Incomplete cell lysis. | - Employ mechanical disruption methods such as bead beating, sonication, or grinding in liquid nitrogen before solvent extraction.- For tough-walled algae, consider enzymatic digestion prior to extraction. |
| Inefficient solvent penetration. | - Ensure a sufficient solvent-to-sample ratio.- Increase extraction time or perform multiple sequential extractions. | |
| Extract is Olive-Green or Brownish | Pheophytinization due to acidic conditions.[1][2] | - Add a buffer (e.g., sodium bicarbonate, Tris) to the extraction solvent.- Ensure all glassware is clean and free of acid residues.- Use high-purity, anhydrous solvents. |
| Rapid Fading of Green Color in Light | Photo-oxidation.[3] | - Work in a dimly lit environment or under a green safe-light.- Wrap all tubes and vials with aluminum foil.- Use amber-colored glassware. |
| Loss of Pigment During Storage | Degradation due to temperature, light, and oxygen. | - Store extracts at -20°C or -80°C.- Store in the dark.- Purge vials with nitrogen or argon before sealing. |
| Formation of Chlorophyllide c2 | Chlorophyllase activity. | - Briefly boil the sample (a few minutes) before extraction to denature enzymes.- Perform the extraction at sub-zero temperatures. |
Experimental Protocols
General Protocol for Chlorophyll c2 Extraction from Marine Algae
This protocol is a general guideline and may need to be optimized for your specific algal species.
Materials:
-
Filtered algal sample (on a glass fiber filter)
-
90% Acetone (buffered with sodium bicarbonate)
-
Centrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Place the filter with the algal sample into a centrifuge tube.
-
Add a known volume of cold, buffered 90% acetone.
-
Vortex vigorously for 1-2 minutes to break the filter and release the pigments.
-
Store the tube in the dark at 4°C for 12-24 hours to allow for complete extraction.
-
After the extraction period, vortex the sample again briefly.
-
Centrifuge the sample to pellet the filter debris and any cellular material.
-
Carefully transfer the supernatant (the chlorophyll extract) to a clean tube for analysis.
-
Analyze the extract immediately using a spectrophotometer or HPLC. If immediate analysis is not possible, store the extract at -20°C or below in the dark.
Data Presentation
Table 1: Relative Efficiency and Stability of Common Chlorophyll Extraction Solvents
| Solvent | Relative Extraction Efficiency | Relative Stability of Extract | Key Considerations |
| 90% Acetone | High | Moderate | Buffering is recommended to prevent pheophytinization. |
| 96% Ethanol | High | Moderate | A good alternative to acetone, often used in food science applications.[7] |
| DMSO | Very High | High | Can provide good long-term stability for stored extracts.[8] |
| Methanol | Very High | Low to Moderate | Highly efficient but can lead to faster degradation, especially at warmer temperatures.[4][9] |
Note: The relative efficiency and stability can vary depending on the algal species and extraction conditions.
Visualizations
Troubleshooting Workflow for Chlorophyll c2 Degradation
Caption: A flowchart for troubleshooting common issues in chlorophyll c2 extraction.
Chlorophyll c2 Degradation Pathway
Caption: Simplified diagram of chlorophyll c2 degradation pathways.
References
- 1. Pheophytin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Kinetics of Chlorophyll Pigments in Dried Leaves of Polyscias Fruticosa (L.) Harms during Storage | Journal of Technical Education Science [jte.edu.vn]
- 4. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of chlorophyll degradation and color loss in heated broccoli juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Examining Chlorophyll Extraction Methods in Sesame Genotypes: Uncovering Leaf Coloration Effects and Anatomy Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bg.copernicus.org [bg.copernicus.org]
- 9. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chlorophyll c2 Stability in Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with chlorophyll c2 in various solvents.
Frequently Asked Questions (FAQs)
Q1: Which organic solvents are most suitable for dissolving Chlorophyll c2?
A1: Chlorophyll c2, like other chlorophylls, is generally insoluble in water but soluble in a range of organic solvents. The choice of solvent depends on the intended application, such as extraction, chromatography, or spectroscopic analysis. Commonly used solvents include:
-
Acetone: Widely used for extraction and spectroscopic measurements. An 80% acetone solution is often effective.[1]
-
Ethanol: Another effective solvent for chlorophyll extraction.[2]
-
Dimethyl Sulfoxide (DMSO): Known for its high extraction efficiency and providing good stability to the extracts.[3][4][5]
-
Methanol: Can be used for extraction, but stability may be a concern.[1]
-
Pyridine, Tetrahydrofuran, and Dioxane: Useful for dissolving crystalline preparations of chlorophyll c1 and c2, which may not be fully soluble in more common solvents like diethyl ether and acetone.
Q2: What are the primary factors that lead to the degradation of Chlorophyll c2 in solution?
A2: The stability of chlorophyll c2 in solution is influenced by several factors that can lead to its degradation:
-
Light: Exposure to light, especially in the presence of oxygen, can cause photodegradation, leading to the bleaching of the pigment.[6]
-
Temperature: Elevated temperatures accelerate the degradation process. For optimal stability, chlorophyll c2 solutions should be kept cool.
-
pH: Acidic conditions (pH less than 7.0) can lead to the conversion of chlorophyll to its magnesium-free derivatives, pheophytins, which have an olive-green color.[7]
-
Oxygen: The presence of oxygen can lead to photo-oxidative bleaching, especially when exposed to light.
-
Enzymatic Activity: The presence of chlorophyllase, an enzyme that can be co-extracted from plant tissues, can catalyze the degradation of chlorophyll.
Q3: How can I monitor the stability of my Chlorophyll c2 solution over time?
A3: The stability of a chlorophyll c2 solution can be monitored using spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Spectrophotometry: Regularly measure the absorbance spectrum of the solution. A decrease in the characteristic absorbance peaks of chlorophyll c2 indicates degradation.
-
HPLC: This technique provides a more detailed analysis, allowing for the separation and quantification of chlorophyll c2 and its degradation products.[8][9] This is the recommended method for accurate stability studies.
Q4: What are the visible signs of Chlorophyll c2 degradation?
A4: The primary visible sign of chlorophyll c2 degradation is a color change in the solution. The vibrant green color will fade and may shift to an olive-green or brownish hue due to the formation of pheophytins and other degradation products.
Troubleshooting Guides
Problem: My Chlorophyll c2 solution is rapidly losing its green color.
| Possible Cause | Troubleshooting Steps |
| Exposure to Light | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Conduct experiments under subdued lighting conditions whenever possible. |
| High Temperature | Store stock solutions at low temperatures, preferably at -20°C or below, in a freezer.[5] During experiments, keep samples on ice. |
| Acidic pH | Ensure the solvent is neutral or slightly basic. If extracting from acidic tissues, consider adding a neutralizing agent like calcium carbonate during the extraction process. |
| Presence of Oxygen | For long-term storage, purge the solvent with an inert gas like nitrogen or argon before dissolving the chlorophyll c2 and store in tightly sealed containers. |
Problem: I am observing unexpected peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | This indicates instability. Review your storage and handling procedures to minimize degradation. Common degradation products include pheophytins and chlorophyllides.[10] |
| Solvent Impurities | Use high-purity, HPLC-grade solvents to avoid interference from impurities. |
| Co-extraction of Other Pigments | If extracting from a biological source, other pigments may be present. Optimize your extraction and separation protocol to isolate chlorophyll c2. |
Quantitative Data Summary
Table 1: Comparison of Solvents for Chlorophyll Extraction Efficiency and Stability
| Solvent | Extraction Efficiency | Stability of Extract | Notes |
| Acetone (80-100%) | Good | Moderate; can cause pheophytinization.[3] | Commonly used for spectrophotometry.[1] |
| Ethanol (95-100%) | Good | Moderate; extracts can lose stability over time.[4] | A good "green" solvent alternative. |
| DMSO | Excellent | High; considered one of the best for extract stability.[3][4][5] | Can be difficult to remove due to its high boiling point. |
| Methanol (100%) | Good | Lower stability compared to other solvents. | Often used in HPLC mobile phases. |
Table 2: Factors Affecting Chlorophyll c2 Degradation Rate
| Factor | Effect on Degradation Rate | Recommended Mitigation |
| Light Intensity | Increases with higher intensity | Store in the dark |
| Temperature | Increases with higher temperature | Store at ≤ -20°C |
| pH | Increases in acidic conditions | Maintain neutral or slightly basic pH |
| Oxygen Concentration | Increases with higher concentration | Purge with inert gas |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Chlorophyll c2 Stability
Objective: To assess the stability of chlorophyll c2 in a specific solvent over time by monitoring changes in its absorbance spectrum.
Materials:
-
Chlorophyll c2 standard
-
Solvent of choice (e.g., 80% acetone, 95% ethanol, DMSO)
-
Spectrophotometer
-
Quartz or glass cuvettes
-
Amber vials or vials wrapped in aluminum foil
-
Pipettes and tips
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of chlorophyll c2 in the chosen solvent of a known concentration.
-
Initial Measurement: Immediately after preparation, measure the full absorbance spectrum (typically 400-750 nm) of the solution using the spectrophotometer. Record the absorbance values at the characteristic peaks for chlorophyll c2.
-
Storage: Aliquot the stock solution into several amber vials, seal tightly, and store under the desired conditions (e.g., room temperature in the dark, 4°C, -20°C).
-
Time-course Measurements: At regular time intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from storage. Allow it to equilibrate to room temperature and measure its absorbance spectrum.
-
Data Analysis: Plot the absorbance at the major peaks against time. A decrease in absorbance indicates degradation. Calculate the percentage of chlorophyll c2 remaining at each time point relative to the initial measurement.
Protocol 2: HPLC Analysis of Chlorophyll c2 and its Degradation Products
Objective: To quantitatively assess the stability of chlorophyll c2 and identify its degradation products using HPLC.
Materials:
-
Chlorophyll c2 standard
-
Solvent of choice
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 reversed-phase HPLC column
-
HPLC-grade solvents for the mobile phase (e.g., methanol, acetonitrile, water)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Methodology:
-
Sample Preparation: Prepare a solution of chlorophyll c2 in the chosen solvent. Store under the desired conditions as described in Protocol 1.
-
HPLC Method Development: Develop an HPLC method capable of separating chlorophyll c2 from its potential degradation products. A gradient elution with a C18 column is typically effective.[9]
-
Injection: At each time point, take an aliquot of the stored solution, filter it through a 0.22 µm syringe filter, and inject it into the HPLC system.
-
Data Acquisition: Record the chromatogram and the spectrum of each eluting peak using the PDA detector.
-
Peak Identification and Quantification: Identify the chlorophyll c2 peak based on its retention time and absorption spectrum compared to a fresh standard. Identify degradation products by their characteristic spectra. Quantify the peak areas to determine the concentration of chlorophyll c2 and its degradation products over time.
Visualizations
Caption: Workflow for assessing Chlorophyll c2 stability.
Caption: Factors influencing Chlorophyll c2 stability.
References
- 1. prometheusprotocols.net [prometheusprotocols.net]
- 2. dzarc.com [dzarc.com]
- 3. researchgate.net [researchgate.net]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tost.unise.org [tost.unise.org]
- 8. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Chlorophyll a Interference in Phycocyanin (C-PC) Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming chlorophyll a interference during the quantification of C-phycocyanin (C-PC).
Frequently Asked Questions (FAQs)
Q1: Why does chlorophyll a interfere with the measurement of C-phycocyanin?
A1: Chlorophyll a interferes with C-phycocyanin (C-PC) measurement primarily due to the overlapping absorption spectra of the two pigments. The primary absorption peak for C-PC is around 620 nm, but chlorophyll a also exhibits some absorbance in this region of the spectrum.[1][2] This spectral overlap can lead to an overestimation of the C-PC concentration when using spectrophotometric methods.[3]
Q2: What are the common methods to correct for chlorophyll a interference?
A2: The most common methods to address chlorophyll a interference include:
-
Spectrophotometric Correction: Utilizing mathematical equations (e.g., trichromatic or monochromatic methods) to correct for the spectral overlap based on absorbance readings at multiple wavelengths.[2][3][4]
-
Solvent Extraction: Employing different solvents to selectively extract the pigments. Water-soluble phycocyanin can be extracted using aqueous buffers, while lipid-soluble chlorophyll a is extracted with organic solvents like acetone or ethanol.[5][6]
-
Chromatographic Separation: Using techniques like High-Performance Liquid Chromatography (HPLC) to physically separate the pigments before quantification, which is a highly accurate but more complex method.[7][8]
-
Fluorescence Spectroscopy: Leveraging the distinct fluorescence excitation and emission properties of C-PC and chlorophyll a to differentiate and quantify them.[9]
Q3: When should I use a spectrophotometric correction method versus a physical separation method?
A3: The choice of method depends on the required accuracy, available equipment, and the nature of the sample.
-
Spectrophotometric correction is often suitable for routine measurements and rapid screening where high precision is not the primary concern.[4]
-
Physical separation methods like solvent extraction or chromatography are recommended when high accuracy is crucial, such as in the validation of other methods or when dealing with complex samples with high levels of chlorophyll a.[7][10]
Q4: Can I use fluorescence to measure C-phycocyanin in the presence of chlorophyll a?
A4: Yes, fluorescence-based methods can be very effective. C-phycocyanin and chlorophyll a have distinct fluorescence excitation-emission signatures.[9][11] By selecting appropriate excitation and emission wavelengths, it is possible to selectively measure C-PC fluorescence with minimal interference from chlorophyll a. Fluorescence Excitation-Emission Matrix (EEM) spectroscopy is a powerful technique for this purpose.[12]
Troubleshooting Guides
Issue 1: My C-phycocyanin extract is greenish, and the absorbance spectrum shows a peak or shoulder around 665 nm.
-
Possible Cause: Significant chlorophyll a contamination in your aqueous C-PC extract.[13] This can happen due to incomplete cell lysis, which releases thylakoid membrane fragments containing chlorophyll, or the use of inappropriate extraction methods.
-
Solution:
-
Optimize Cell Lysis: Ensure complete cell disruption to release C-PC without excessive release of membrane-bound chlorophyll. Methods like repeated freeze-thaw cycles (3-5 cycles) or sonication on ice are effective.[13]
-
Differential Solvent Extraction: After initial aqueous extraction of C-PC, perform a subsequent extraction of the remaining cell pellet with a non-polar solvent like 90% acetone to remove chlorophyll a.[5][14]
-
Aqueous Two-Phase Extraction: This method can separate the water-soluble C-PC from the more hydrophobic chlorophyll.[13]
-
Issue 2: The calculated C-phycocyanin concentration seems unexpectedly high, especially in samples with high algal biomass.
-
Possible Cause: Overestimation of C-PC due to uncorrected chlorophyll a interference in the spectrophotometric measurement.[3]
-
Solution:
-
Apply a Spectral Correction Algorithm: Use established equations that correct for chlorophyll a absorbance at the C-PC measurement wavelength. The choice of equation may depend on the species and solvent used.[1][2]
-
Validate with a Separation Method: Cross-validate your spectrophotometric results with a more robust method like HPLC to determine the extent of overestimation and refine your correction factors.[15]
-
Experimental Protocols
Protocol 1: Spectrophotometric Correction for Chlorophyll a Interference
This protocol is adapted from methods described for correcting absorbance measurements.[2]
1. Sample Preparation and Extraction:
- Harvest cyanobacterial cells by centrifugation.
- Perform cell lysis using 3-5 freeze-thaw cycles in a phosphate buffer (pH 6.0-7.0).[13]
- Centrifuge to pellet cell debris and collect the supernatant containing crude C-PC.
2. Spectrophotometric Measurement:
- Measure the absorbance of the extract at 620 nm (A_620) and 675 nm (A_675). Use the absorbance at 750 nm to correct for light scattering.
- Corrected A_620 = A_620 - A_750
- Corrected A_675 = A_675 - A_750
3. Calculation of Corrected C-Phycocyanin Absorbance:
- Use the following equation to correct the absorbance of C-PC at 620 nm for chlorophyll a interference: A_PC(620) = A_measured(620) - (a * A_measured(675)) where 'a' is a correction factor representing the ratio of chlorophyll a absorbance at 620 nm to its absorbance at 675 nm. This factor may need to be determined empirically for your specific conditions. A previously published approach offers a more detailed set of equations.[2]
Protocol 2: Differential Solvent Extraction
This protocol separates hydrophilic C-phycocyanin from hydrophobic chlorophyll a.
1. Phycocyanin Extraction (Aqueous Phase):
- Harvest fresh cyanobacterial biomass via centrifugation.
- Resuspend the pellet in a 0.1 M phosphate buffer (pH 7.0).
- Disrupt the cells using sonication on ice or multiple freeze-thaw cycles.[13]
- Centrifuge at 10,000 x g for 20 minutes at 4°C.
- Carefully collect the blue supernatant containing the crude C-PC extract.
2. Chlorophyll a Extraction (Organic Phase):
- To the remaining cell pellet from step 1.4, add 90% acetone.[5][14]
- Vortex thoroughly to extract the chlorophyll.
- Centrifuge at 10,000 x g for 15 minutes.
- The supernatant will be a green solution containing chlorophyll a.
3. Quantification:
- Measure the C-PC concentration in the aqueous extract using its specific absorbance.
- Measure the chlorophyll a concentration in the acetone extract using its specific absorbance.
Data Presentation
Table 1: Comparison of Solvents for Pigment Extraction
| Solvent | Target Pigment | Typical Efficiency | Reference |
| Phosphate Buffer (pH 6-7) | C-Phycocyanin | High | [13] |
| 90% Acetone | Chlorophyll a | High | [5][14] |
| Ethanol | Chlorophyll a | High | [16][17] |
| Methanol | Chlorophyll a | Moderate to High | [17] |
Table 2: Key Wavelengths for Spectrophotometric Analysis
| Pigment | Absorbance Maxima (nm) | Measurement Wavelength (nm) | Interference Correction Wavelength (nm) |
| C-Phycocyanin | ~620 | 620 | 675, 750 |
| Chlorophyll a | ~440, ~665 | 664-665 | 630, 647, 750 |
Visualizations
Caption: Workflow for C-PC measurement with spectral correction.
Caption: Workflow for differential solvent extraction.
Caption: Method selection for overcoming interference.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lake.wateratlas.usf.edu [lake.wateratlas.usf.edu]
- 4. participants.wepal.nl [participants.wepal.nl]
- 5. eec.ky.gov [eec.ky.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "SIMULTANEOUS EXTRACTION AND SEPARATION OF CHLOROPHYLL AND PHYCOCYANIN" by Hannah Beth Tanner, Carley Stapleton et al. [digitalcommons.gaacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Untitled Document [web.pdx.edu]
- 15. limnetica.net [limnetica.net]
- 16. mdpi.com [mdpi.com]
- 17. ijfsab.com [ijfsab.com]
Technical Support Center: Optimizing Chlorophyll c1 and c2 Resolution in Chromatography
Welcome to the technical support center for improving the chromatographic resolution of chlorophyll c1 and c2. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of these closely related pigments.
Frequently Asked Questions (FAQs)
Q1: What is the primary structural difference between chlorophyll c1 and c2 that affects their chromatographic separation?
A1: The key structural difference lies at the C8 position of the porphyrin ring. Chlorophyll c1 possesses an ethyl group (-CH₂CH₃) at this position, while chlorophyll c2 has a vinyl group (-CH=CH₂).[1] This difference in a single carbon-carbon bond alters the molecule's polarity and hydrophobicity, which is the basis for their separation in reversed-phase chromatography.
Q2: Which type of chromatography is most effective for separating chlorophyll c1 and c2?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating chlorophyll c1 and c2.[2] This method utilizes a nonpolar stationary phase (like C18 or C8) and a polar mobile phase.
Q3: What are the typical stationary phases used for this separation?
A3: The most frequently used stationary phases are octadecylsilane (C18) and octylsilane (C8) bonded to silica particles.[3][4][5][6][7] While C18 columns are widely applicable, C8 columns, being less hydrophobic, can sometimes offer better selectivity and resolution for chlorophyll c pigments.[3]
Q4: Is it possible to separate chlorophyll c1 and c2 using thin-layer chromatography (TLC)?
A4: While modern HPLC methods have largely superseded TLC for quantitative analysis of chlorophyll c species, TLC can still be used for qualitative separation.[2] However, achieving baseline resolution between c1 and c2 with TLC is challenging.
Troubleshooting Guide
Issue: Poor or No Resolution Between Chlorophyll c1 and c2 Peaks
Possible Cause 1: Inappropriate Mobile Phase Composition
-
Solution: The composition of the mobile phase is critical for achieving selectivity. A gradient elution is generally required. Start with a mobile phase system consisting of solvents like acetonitrile, methanol, and water.[2] The inclusion of a modifier, such as an ammonium acetate buffer, can improve peak shape and resolution by controlling the ionic strength.
Possible Cause 2: Suboptimal Stationary Phase
-
Solution: While C18 columns are a good starting point, if resolution is poor, consider switching to a C8 column. The shorter carbon chains of a C8 stationary phase can alter the interaction with the chlorophyll molecules, potentially increasing the separation between the c1 and c2 forms.[3][5][6]
Possible Cause 3: Inefficient Gradient Program
-
Solution: The gradient slope can significantly impact resolution. If peaks are co-eluting, try making the gradient shallower (i.e., a slower increase in the stronger solvent concentration) during the elution window of the chlorophyll c pigments. This provides more time for the column to differentiate between the two analytes.
Possible Cause 4: Flow Rate is Too High
-
Solution: A high flow rate can lead to band broadening and reduced resolution. Try decreasing the flow rate. For example, if you are running at 1.2 mL/min, reduce it to 1.0 mL/min or even 0.8 mL/min and observe the effect on the separation.
Issue: Peak Tailing or Broadening for Chlorophyll c Peaks
Possible Cause 1: Secondary Interactions with the Stationary Phase
-
Solution: Residual silanol groups on the silica support can cause peak tailing. Using a high-purity, end-capped column can minimize these interactions. Additionally, adding a small amount of a competing base, like triethylamine, to the mobile phase can help to block these active sites.
Possible Cause 2: Sample Overload
-
Solution: Injecting too concentrated a sample can lead to peak distortion. Dilute your sample and reinject. If the peak shape improves, sample overload was the likely issue.
Possible Cause 3: Column Contamination or Degradation
-
Solution: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent (e.g., isopropanol) to remove contaminants. If performance does not improve, the column may need to be replaced.
Experimental Protocols and Data
Method 1: Modified García-Plazaola and Becerril HPLC Protocol
This method is optimized for the separation of a wide range of photosynthetic pigments, including chlorophylls c1 and c2.
Experimental Parameters:
| Parameter | Specification |
| Column | Spherisorb ODS-1 (C18), 5 µm, 4.6 x 250 mm |
| Guard Column | Nova-Pak C18, 4 µm, 3.9 x 20 mm |
| Mobile Phase A | Acetonitrile:Methanol:Tris-HCl buffer (0.1 M, pH 8.0) (84:2:14 v/v/v) |
| Mobile Phase B | Methanol:Ethyl acetate (68:32 v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 15 µL |
| Detection | Photodiode Array (PDA) Detector (250-700 nm) |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 12.0 | 0 | 100 |
| 18.0 | 0 | 100 |
| 19.0 | 100 | 0 |
| 25.0 | 100 | 0 |
Reference: Based on the method described by García-Plazaola and Becerril (1999), with modifications.
Method 2: Ternary Gradient System for Marine Phytoplankton Pigments
This method is designed for the comprehensive separation of over 50 pigments from marine phytoplankton.
Experimental Parameters:
| Parameter | Specification |
| Column | C18 Reversed-Phase |
| Mobile Phase A | 80:20 Methanol:Ammonium Acetate (1 M, aqueous) |
| Mobile Phase B | 90:10 Acetonitrile:Water |
| Mobile Phase C | Ethyl Acetate |
| Flow Rate | 1.0 mL/min |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | % Mobile Phase C |
| 0.0 | 100 | 0 | 0 |
| 2.0 | 0 | 100 | 0 |
| 12.0 | 0 | 70 | 30 |
| 25.0 | 0 | 35 | 65 |
| 30.0 | 0 | 35 | 65 |
| 32.0 | 100 | 0 | 0 |
| 38.0 | 100 | 0 | 0 |
Note: This is a representative gradient; slight modifications may be necessary depending on the specific HPLC system and column used.[8]
Visualizations
Caption: Troubleshooting workflow for improving chlorophyll c1/c2 resolution.
Caption: Structural difference and resulting chromatographic interaction.
References
- 1. Chlorophyll c - Wikipedia [en.wikipedia.org]
- 2. Separation of Chlorophylls c1 and c2 from Pigment Extracts of Pavlova gyrans by Reversed-Phase High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 7. hawach.com [hawach.com]
- 8. int-res.com [int-res.com]
Technical Support Center: Preventing Pheophytin Formation from Chlorophyll c2
For researchers, scientists, and drug development professionals working with the sensitive pigment chlorophyll c2, preventing its degradation into pheophytin is a critical experimental challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help maintain the integrity of your chlorophyll c2 samples.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid green to olive-brown color change in extract | Acidic pH: Release of organic acids from cellular compartments during extraction.[1][2] | - Maintain a neutral to slightly alkaline pH (7.0-8.0) during extraction and storage. Use a buffered extraction solvent (e.g., Tris-HCl or phosphate buffer). - Add a small amount of a weak base, such as magnesium carbonate or sodium bicarbonate, to the extraction solvent. |
| Gradual color loss during storage | Light Exposure: Photodegradation of the chlorophyll molecule.[3] Elevated Temperature: Thermal degradation accelerates the rate of pheophytinization.[1][4] Oxygen Exposure: Oxidative degradation of the porphyrin ring. | - Store extracts in amber vials or wrap containers in aluminum foil to protect from light. - Store samples at low temperatures (-20°C or -80°C) for long-term stability. For short-term storage, refrigeration at 4°C is recommended. - Purge storage containers with an inert gas like nitrogen or argon to displace oxygen. |
| Inconsistent results between batches | Enzymatic Activity: Presence of active chlorophyllase or Mg-dechelatase enzymes in the extract.[5][6][7] | - Heat Inactivation: Briefly heat the algal biomass in boiling water or buffer for 1-2 minutes before extraction to denature enzymes. Caution: Prolonged heating can also cause degradation. - Solvent Selection: Use solvents known to inhibit enzymatic activity, such as 90-100% acetone or N,N-dimethylformamide (DMF).[8] - Low Temperature Extraction: Perform the entire extraction procedure at sub-zero temperatures (e.g., on ice or in a cold room) to minimize enzyme activity. |
| Low yield of intact chlorophyll c2 | Inefficient Extraction: Incomplete disruption of algal cells. | - Employ mechanical disruption methods such as sonication, bead beating, or homogenization in addition to solvent extraction. - For tough-walled algae, consider freeze-drying (lyophilization) the biomass before extraction to improve cell lysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of pheophytin formation from chlorophyll c2?
A1: The primary cause is the displacement of the central magnesium ion (Mg2+) from the porphyrin ring of the chlorophyll c2 molecule by two protons (H+).[1][2] This process, known as pheophytinization, is significantly accelerated in acidic conditions.
Q2: How does pH affect the stability of chlorophyll c2?
A2: Chlorophyll c2 is most stable in neutral to slightly alkaline conditions (pH 7.0-8.0). Acidic pH provides the protons necessary to displace the magnesium ion, leading to rapid conversion to pheophytin. The rate of degradation increases as the pH decreases.
Q3: What is the role of enzymes in chlorophyll c2 degradation?
A3: Enzymes such as chlorophyllase and Mg-dechelatase can accelerate the degradation of chlorophyll c2. Chlorophyllase catalyzes the removal of the phytol tail, which can make the molecule more susceptible to other degradation pathways. Mg-dechelatase directly catalyzes the removal of the central magnesium ion to form pheophytin.[9][10][11]
Q4: Are there any chemical stabilizers I can add to my chlorophyll c2 extracts?
A4: Yes, several types of stabilizers can be used:
-
Antioxidants: Ascorbic acid (Vitamin C), gallic acid, and pyrogallol can help prevent oxidative degradation of the chlorophyll molecule.[12][13]
-
Metal Ion Substitution: Adding zinc (Zn2+) or copper (Cu2+) salts can lead to the formation of more stable metallo-chlorophyll complexes (zinc- or copper-pheophytins), which retain a green color and are more resistant to acid and heat.[2][14][15] However, be aware that this modifies the original chlorophyll c2 molecule.
Q5: What are the optimal storage conditions for chlorophyll c2 extracts?
A5: For optimal stability, chlorophyll c2 extracts should be stored under the following conditions:
-
Temperature: -20°C for short-term storage and -80°C for long-term storage.
-
Light: In the dark, using amber vials or light-blocking containers.
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
-
pH: In a buffered solution at a neutral to slightly alkaline pH.
Experimental Protocols
Protocol 1: Extraction of Chlorophyll c2 with Enhanced Stability
This protocol is designed to minimize pheophytin formation during the extraction process from marine algae (e.g., diatoms, dinoflagellates).
Materials:
-
Fresh or frozen algal biomass
-
90% Acetone (pre-chilled to -20°C)
-
Magnesium carbonate (MgCO3) or Sodium Bicarbonate (NaHCO3)
-
Mortar and pestle or a mechanical homogenizer
-
Centrifuge and centrifuge tubes
-
Amber glass vials for storage
Procedure:
-
Weigh out a known amount of algal biomass (e.g., 100 mg).
-
Add a small pinch of magnesium carbonate or sodium bicarbonate to the biomass. This will help neutralize any acidic compounds released from the cells.
-
Add 1 mL of pre-chilled 90% acetone.
-
If using a mortar and pestle, grind the biomass thoroughly until a homogenous paste is formed. If using a mechanical homogenizer, process according to the manufacturer's instructions. Perform this step on ice.
-
Transfer the mixture to a centrifuge tube. Rinse the mortar and pestle or homogenizer probe with another 1 mL of cold 90% acetone and add it to the centrifuge tube.
-
Centrifuge the extract at 4,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant into a clean, pre-chilled amber vial.
-
Repeat the extraction of the pellet with another 1-2 mL of cold 90% acetone until the pellet is colorless. Pool the supernatants.
-
Store the final extract at -20°C or -80°C under a nitrogen or argon atmosphere if possible.
Protocol 2: Quantification of Chlorophyll c2 and Pheophytin c2 using HPLC
This protocol provides a method for separating and quantifying chlorophyll c2 and its degradation product, pheophytin c2, using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or a multi-wavelength detector.
-
A C18 or C8 reverse-phase column is suitable for pigment separation.[16]
Mobile Phase:
-
A gradient elution is typically used for optimal separation. A common solvent system involves:
-
Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium acetate (pH 7.2)
-
Solvent B: 90:10 (v/v) acetonitrile: water
-
Solvent C: 100% ethyl acetate
-
Procedure:
-
Prepare your chlorophyll extract as described in Protocol 1.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Set the detector to monitor at the Q-band absorbance maximum for chlorophyll c2, which is typically around 440-450 nm.
-
Inject the sample onto the HPLC column.
-
Run a solvent gradient to separate the pigments. A typical gradient might start with a high percentage of Solvent A and gradually increase the proportion of Solvents B and C.
-
Identify the peaks for chlorophyll c2 and pheophytin c2 based on their retention times and characteristic absorption spectra. Pure standards should be used for initial identification and calibration.
-
Quantify the amount of each pigment by integrating the peak area and comparing it to a calibration curve generated from known concentrations of pure standards.
Visualizations
Caption: Factors leading to the degradation of Chlorophyll c2.
Caption: Workflow for stable Chlorophyll c2 extraction.
References
- 1. tost.unise.org [tost.unise.org]
- 2. Chlorophyll extraction from suji leaf (Pleomele angustifolia Roxb.) with ZnCl2 stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-Oxidative Protection of Chlorophyll a in C-Phycocyanin Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Chlorophyllase, a Common Plant Hydrolase Enzyme with a Long History, Is Still a Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Chlorophyllase - Wikipedia [en.wikipedia.org]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. Mg-dechelatase is involved in the formation of photosystem II but not in chlorophyll degradation in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EC 4.99.1.10 [iubmb.qmul.ac.uk]
- 11. Removal of magnesium by Mg-dechelatase is a major step in the chlorophyll-degrading pathway in Ginkgo biloba in the process of autumnal tints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
dealing with chlorophyll contamination in phycobilin extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of phycobilins, with a specific focus on managing chlorophyll contamination.
Frequently Asked Questions (FAQs)
Q1: What is the primary indicator of chlorophyll contamination in my phycobilin extract?
A1: A greenish tint in your phycobilin extract, which should ideally be a vibrant blue (phycocyanin) or red (phycoerythrin), is the most common visual indicator of chlorophyll contamination.[1] Spectrophotometric analysis will also show a significant absorbance peak around 665-675 nm, characteristic of chlorophyll a, in addition to the desired phycobilin peaks (e.g., ~620 nm for C-phycocyanin).[1][2]
Q2: Why is chlorophyll contamination a problem for my research?
A2: Chlorophyll contamination can significantly interfere with the downstream applications and analysis of phycobilins. The absorption spectrum of chlorophyll a overlaps with that of phycocyanin, which can lead to an overestimation of phycobilin concentration when using spectrophotometric methods.[1] This interference can affect the accuracy of quantification and the assessment of purity. For applications in drug development and as fluorescent markers, high purity is essential.
Q3: What are the different purity grades of C-phycocyanin and how are they determined?
A3: The purity of C-phycocyanin is typically assessed by the ratio of absorbance at 620 nm (A620) to the absorbance at 280 nm (A280). The A280 reading is indicative of the total protein content. Different purity grades are defined as follows[2]:
| Purity Grade | Absorbance Ratio (A620/A280) |
| Food Grade | > 0.7 |
| Reactive Grade | > 3.9 |
| Analytical Grade | > 4.0 |
Q4: Can I use organic solvents for the initial extraction of phycobilins?
A4: It is generally not recommended to use organic solvents like ethanol or acetone in the primary extraction step.[2] Phycobilins are water-soluble proteins, while chlorophylls are soluble in organic solvents.[2][3] Using organic solvents will lead to the co-extraction of both pigments, increasing the chlorophyll contamination.
Troubleshooting Guides
This section addresses specific issues that may arise during the phycobilin extraction process, offering potential causes and step-by-step solutions.
Issue 1: High Chlorophyll Contamination in the Initial Aqueous Extract
-
Symptom: The initial aqueous extract has a distinct greenish color instead of a clear blue or red.
-
Cause: Inefficient cell lysis can lead to the co-extraction of thylakoid membrane fragments which contain chlorophyll.[2]
-
Solution: Optimize Cell Lysis Method
-
Freeze-Thaw Cycles: This is an effective method for disrupting cyanobacterial cells.[2] For optimal lysis, it is recommended to perform at least 3-5 cycles of freezing the biomass at -20°C or -80°C and then thawing at 4°C.[2]
-
Sonication: If using sonication, perform it on ice to prevent overheating, which can denature the phycobiliproteins.[2] A combination of a single freeze-thaw cycle followed by sonication can enhance extraction efficiency.[2][4]
-
High-Pressure Homogenization: This is another effective method for cell disruption.[2]
-
Issue 2: Low Yield of Phycobilins
-
Symptom: The final concentration of purified phycobilins is lower than expected.
-
Cause 1: Incomplete cell lysis.
-
Solution: As mentioned above, ensure your cell lysis method is thoroughly breaking open the cells to release the phycobilins.
-
-
Cause 2: Suboptimal extraction conditions.
-
Solution:
-
Temperature: Perform the extraction at low temperatures (4-8°C) to minimize degradation of the phycobiliproteins.[2]
-
pH: Use a phosphate buffer with a pH between 6.0 and 7.0, as phycocyanin stability is low at pH values below 5.[2]
-
Agitation: Gentle agitation for a period of 2-12 hours can improve the efficiency of the extraction.[2]
-
-
Issue 3: Persistent Chlorophyll Contamination After Initial Extraction
-
Symptom: The phycobilin extract remains greenish even after initial purification steps.
-
Cause: Chlorophyll and its derivatives are still present in the extract.
-
Solution 1: Ammonium Sulfate Precipitation
-
This technique is commonly used to precipitate and concentrate phycobilins, which can help in separating them from other soluble proteins and pigments.[2]
-
-
Solution 2: Chromatography
-
Solution 3: Liquid-Liquid Extraction
-
This method can selectively remove chlorophyll. Chlorophyll will partition into an organic phase, while the water-soluble phycobilins remain in the aqueous phase.[1]
-
Experimental Protocols
Protocol 1: Aqueous Extraction of Phycobilins
-
Harvest fresh cyanobacterial biomass (e.g., Spirulina platensis) by centrifugation.
-
Wash the biomass pellet twice with distilled water to remove any media components.
-
Resuspend the pellet in a 0.1 M phosphate buffer (pH 7.0).
-
Subject the suspension to 3-5 freeze-thaw cycles (-20°C/4°C).[2]
-
After the final thaw, vortex the mixture for 1 minute.
-
Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C.[2]
-
Carefully collect the blue (or red) supernatant, which contains the crude phycobilin extract.[2]
Protocol 2: Spectrophotometric Quantification of Phycocyanin and Chlorophyll a
-
Sample Preparation: Prepare your aqueous extract containing phycobiliproteins. Centrifuge the extract to remove any remaining cell debris. Use a suitable buffer (e.g., phosphate buffer) as a blank for the spectrophotometer.[1]
-
Spectrophotometric Measurement: Measure the absorbance of your extract at the following wavelengths: 620 nm (for C-phycocyanin), 652 nm (for allophycocyanin), and 675 nm (for Chlorophyll a).[1] Also, measure the absorbance at 750 nm to correct for light scattering.[1]
-
Calculation: Use appropriate equations to determine the concentrations of phycocyanin and chlorophyll a. The specific equations can vary, but generally involve subtracting the contribution of chlorophyll a absorbance from the phycocyanin absorbance peak.
Key Spectroscopic Wavelengths [1]
| Pigment | Maximum Absorption Wavelength (nm) |
| C-Phycocyanin (PC) | ~620 |
| Allophycocyanin (APC) | ~652 |
| Chlorophyll a | ~662-675 |
Visual Guides
References
Technical Support Center: Best Practices for Long-Term Storage of Chlorophyll c2 Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage of chlorophyll c2 samples. Adherence to these protocols is crucial for maintaining sample integrity and ensuring the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of chlorophyll c2 samples?
A1: For long-term storage, it is recommended to store chlorophyll c2 samples at ultra-low temperatures. The preferred temperature is -80°C, although -20°C can be acceptable for shorter durations (up to a few weeks).[1][2] Quick-freezing in liquid nitrogen (-196°C) before transfer to an -80°C freezer is the ideal method to minimize degradation.[1] Storage at 4°C is only suitable for very short periods (a few hours) and in the dark.[3][4]
Q2: How does light affect the stability of chlorophyll c2 during storage?
A2: Chlorophyll c2 is highly sensitive to light, which can cause rapid photodegradation.[5][6] It is imperative to protect samples from light at all stages of handling and storage. Use opaque or amber-colored storage vials, and wrap them in aluminum foil for additional protection.[7] All experimental procedures involving chlorophyll c2 should be performed in dim light.[8]
Q3: What are the most suitable solvents for storing chlorophyll c2 extracts?
A3: The choice of solvent is critical for the stability of chlorophyll c2. For long-term storage of extracts, polar solvents like 96% ethanol or 90% acetone are commonly used.[1] Methanol has also been shown to be an efficient extraction solvent.[6] For samples with high water content, it is advisable to transfer the extract to a hydrophobic organic solvent like diethyl ether for stable storage.[8] Some studies suggest dissolving chlorophyll in oils containing unsaturated fats, such as squalene, for enhanced long-term stability.[9]
Q4: Can I store filtered chlorophyll c2 samples on the filter paper?
A4: Yes, samples can be stored directly on the filter paper after filtration. The filter should be folded, wrapped in aluminum foil to protect from light, and then frozen.[7] However, for long-term storage at -20°C, it is recommended to store the extracts rather than the filters to improve stability.[1] If storing filters, they should be placed in airtight bags and frozen at -20°C to -70°C for up to 24 days.[10]
Q5: Are there any additives that can enhance the stability of chlorophyll c2 during storage?
A5: Yes, the addition of antioxidants can help to mitigate oxidative degradation.[11] Gallic acid has been shown to have a significant stabilizing effect on chlorophyll.[11] Other antioxidants like ascorbic acid (vitamin C) and α-tocopherol (vitamin E) can also be used.[11] To prevent the formation of pheophytin, which occurs in acidic conditions, adding a small amount of a weak base like magnesium carbonate (MgCO₃) or sodium bicarbonate (NaHCO₃) during extraction can be beneficial.[8][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Green color of the sample has faded to olive-green or brown. | Pheophytinization due to acidic conditions.[5][13] | Neutralize the sample during extraction by adding a small amount of magnesium carbonate or sodium bicarbonate.[8][12] Ensure the pH of the storage solvent is neutral or slightly alkaline. |
| Significant decrease in chlorophyll c2 concentration after storage. | 1. Exposure to light.[5] 2. Storage temperature was not low enough.[4][9] 3. Oxidative degradation.[11] 4. Repeated freeze-thaw cycles.[14] | 1. Always protect samples from light using opaque vials and aluminum foil.[7] 2. Store samples at -80°C for long-term preservation.[1] 3. Consider adding an antioxidant like gallic acid to the storage solvent.[11] 4. Aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire batch. |
| Precipitate formation in the stored extract. | The solvent may not be suitable for the concentration of the extract, or the storage temperature may have fluctuated. | Ensure the chlorophyll c2 concentration is appropriate for the chosen solvent. If using a polar solvent, ensure no water contamination if it's meant to be anhydrous. Maintain a stable, ultra-low storage temperature. |
| Inconsistent results between samples from the same batch. | Non-homogenous sample before aliquoting and storage. | Thoroughly mix the bulk sample before dividing it into smaller aliquots for storage to ensure uniformity. |
Experimental Protocols
Protocol 1: Long-Term Storage of Chlorophyll c2 Extracts
Objective: To preserve the integrity of chlorophyll c2 in a solvent extract for long-term studies.
Methodology:
-
Extraction: Perform the extraction of chlorophyll c2 from the source material using a suitable solvent such as 96% ethanol, 90% acetone, or methanol in subdued light.[1][6] To prevent acidification, add approximately 100-200 mg of magnesium carbonate (MgCO₃) per sample during grinding.[8]
-
Clarification: Centrifuge the extract to remove any particulate matter.
-
Solvent Transfer (Optional): For aqueous extracts, transfer the chlorophyll c2 to a hydrophobic solvent like diethyl ether for enhanced stability.[8]
-
Addition of Stabilizers (Optional): Add an antioxidant such as gallic acid to the final extract.[11]
-
Aliquoting: Dispense the extract into small, opaque, or amber-colored glass vials. This minimizes the exposure of the entire sample to light and temperature changes during single-use retrievals.
-
Light Protection: Wrap each vial securely with aluminum foil.[7]
-
Freezing: Quick-freeze the aliquots in liquid nitrogen.[1]
-
Storage: Transfer the frozen vials to an -80°C freezer for long-term storage.
Protocol 2: Spectrophotometric Quantification of Chlorophyll c2
Objective: To determine the concentration of chlorophyll c2 in a sample.
Methodology:
-
Sample Preparation: In dim light, thaw a stored sample aliquot. Dilute the extract with the appropriate solvent (e.g., 90% acetone) to a concentration that falls within the linear range of the spectrophotometer.
-
Spectrophotometer Setup: Calibrate the spectrophotometer using the solvent as a blank.
-
Measurement: Measure the absorbance of the diluted extract at the specific wavelengths for chlorophyll c2 and any interfering pigments. For chlorophyll c2 in 90% acetone, the relevant absorbance maxima are typically around 630 nm, 581 nm, and 452 nm.
-
Calculation: Use the appropriate trichromatic equations to calculate the concentration of chlorophyll c2. These equations correct for the overlapping absorbance of other chlorophylls and carotenoids.
Quantitative Data Summary
| Storage Condition | Recommended For | Advantages | Disadvantages |
| -196°C (Liquid Nitrogen) | Initial quick-freezing | Minimizes initial degradation by rapid freezing.[1] | Not practical for long-term storage due to cost and maintenance. |
| -80°C | Long-term storage (months to years) | Excellent preservation of chlorophyll integrity.[15] | Requires specialized and energy-intensive equipment. |
| -20°C | Short to medium-term storage (weeks to a few months) | More accessible than -80°C freezers.[1] | Gradual degradation may occur over longer periods.[2] |
| 4°C | Very short-term storage (hours) | Convenient for immediate sample processing. | Significant degradation can occur rapidly.[4] |
| Room Temperature | Not recommended for storage | - | Rapid degradation of chlorophyll c2.[4] |
Visualizations
References
- 1. iopan.gda.pl [iopan.gda.pl]
- 2. researchgate.net [researchgate.net]
- 3. waterproperties.ca [waterproperties.ca]
- 4. mdpi.com [mdpi.com]
- 5. Stability of Chlorophyll as Natural Colorant: A Review for Suji (Dracaena Angustifolia Roxb.) Leaves’ Case [foodandnutritionjournal.org]
- 6. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. environment.des.qld.gov.au [environment.des.qld.gov.au]
- 8. jkip.kit.edu [jkip.kit.edu]
- 9. WO2020096354A1 - Method for long-term storage of chlorophyll-containing extract - Google Patents [patents.google.com]
- 10. deq.nc.gov [deq.nc.gov]
- 11. mdpi.com [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. tost.unise.org [tost.unise.org]
- 14. epa.gov [epa.gov]
- 15. Alternative methods for sampling and preservation of photosynthetic pigments and tocopherols in plant material from remote locations - PubMed [pubmed.ncbi.nlm.nih.gov]
correcting for solvent effects on chlorophyll c2 spectra
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorophyll c2 spectra, focusing on correcting for solvent-induced effects.
Frequently Asked Questions (FAQs)
Q1: Why does the absorption spectrum of my chlorophyll c2 sample shift depending on the solvent I use?
A1: The absorption spectrum of chlorophyll c2 is highly sensitive to its local environment. The choice of solvent can cause spectral shifts (solvatochromism) due to several factors:
-
Solvent Polarity: Polar solvents can interact with the chlorophyll molecule, causing a "red shift" (a shift to longer wavelengths) in the absorption bands.[1] This is due to the increased polarity of the solvent stabilizing the excited state of the chlorophyll molecule.[1]
-
Refractive Index: The refractive index of the solvent also influences the spectrum. A higher refractive index generally leads to a red shift.[2]
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with the chlorophyll molecule, leading to red shifts in the absorption spectra.[3]
-
Pigment Aggregation: In nonpolar solvents or at high concentrations, chlorophyll molecules can aggregate (form dimers or oligomers), which significantly alters the absorption spectrum, often causing band broadening and the appearance of new absorption bands at longer wavelengths.[1][4]
Q2: My chlorophyll c2 solution shows an unexpected peak around 700-750 nm. What could be the cause?
A2: An absorption peak in the 700-750 nm range for a chlorophyll c2 solution is typically indicative of pigment aggregation or the presence of bacteriochlorophylls as contaminants.[1] In many cases, it is due to the formation of dimers or small polymers, especially when using nonpolar solvents or when samples are cooled.[1] To mitigate this, ensure your chlorophyll concentration is dilute and consider using a more polar solvent like 100% acetone. Additionally, it is standard practice to use the absorbance reading at 750 nm as a blank to correct for turbidity and light scattering from residual cellular debris.[5][6][7]
Q3: The calculated concentration of my chlorophyll c2 seems inaccurate. What are common pitfalls?
A3: Inaccurate concentration calculations can arise from several sources:
-
Incorrect Extinction Coefficients: The extinction coefficients for chlorophylls are solvent-specific.[8][9][10] Using a coefficient determined for a different solvent will lead to significant errors. Always use equations and coefficients that match your extraction solvent (e.g., 100% acetone for dinoflagellates).[5][6]
-
Sample Turbidity: Suspended particles in the extract can scatter light, leading to artificially high absorbance readings. Correct for this by subtracting the absorbance at 750 nm from your readings at the chlorophyll c2 peak (typically ~630 nm).[5][7]
-
Pigment Degradation: Chlorophyll is sensitive to light, heat, and acidic conditions, which can degrade it into pheophytins.[11][12] Perform extractions in dim light and keep samples cold and dark to minimize degradation.[5][12] Adding a small amount of a weak base like calcium carbonate during extraction can help prevent acidification.[11]
-
Incomplete Extraction: Ensure the solvent has fully penetrated the sample and extracted all the pigment. This may require homogenization and a sufficient extraction time (e.g., 24-36 hours).[5][13]
Q4: How do I choose the right solvent for my chlorophyll c2 extraction?
A4: The ideal solvent effectively extracts all chlorophyll without causing degradation or aggregation. For chlorophyll c2, particularly from dinoflagellates and corals, 100% acetone is the most commonly recommended and specified solvent.[5][6] Other solvents like 80% acetone, methanol, or ethanol are also used, but it is crucial to use the corresponding spectrophotometric equations for those specific solvents.[12][14][15] Methanol can be more efficient than acetone for some plant tissues but may also accelerate pigment degradation.[16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broadened or Shifted Absorption Peaks | 1. High pigment concentration causing aggregation.[1] 2. Incorrect solvent polarity.[2][11] 3. Presence of contaminating pigments. | 1. Dilute the sample. 2. Use the recommended solvent (e.g., 100% acetone) and ensure it is pure. 3. Purify the chlorophyll c2 sample using chromatographic techniques if necessary.[17] |
| Low Absorbance Reading | 1. Incomplete pigment extraction. 2. Pigment degradation due to light/heat exposure.[12] 3. Low sample concentration. | 1. Increase extraction time, ensure thorough homogenization, or perform a second extraction on the pellet.[6] 2. Work under subdued light, keep samples on ice, and store extracts at -20°C in the dark.[5][12] 3. Concentrate the sample or use a cuvette with a longer pathlength. |
| High Absorbance at 750 nm | 1. Sample turbidity from cellular debris.[5] 2. Contamination in the cuvette or solvent. | 1. Centrifuge the extract at high speed (e.g., 3,450 rpm) to pellet debris before measuring.[5] 2. Always subtract the A750 reading from other absorbance values.[7] 3. Use clean cuvettes and high-purity solvents. |
| Inconsistent Readings Between Replicates | 1. Pipetting errors. 2. Solvent evaporation from the cuvette.[8] 3. Non-homogenous sample. | 1. Use calibrated pipettes and ensure consistent technique. 2. Keep cuvettes stoppered when not in the spectrophotometer. 3. Vortex the sample extract thoroughly before taking an aliquot for measurement. |
Quantitative Data: Solvent Effects on Chlorophyll Spectra
The absorption maxima (λmax) of chlorophylls are known to shift based on the solvent used. While comprehensive data for chlorophyll c2 is less common than for chlorophyll a, established protocols rely on specific wavelengths for quantification in standard solvents.
| Pigment | Solvent | Soret Peak (λmax, nm) | Red Peak (λmax, nm) | Reference Equation Source |
| Chlorophyll c2 | 100% Acetone | ~444 | ~630 | Jeffrey & Humphrey (1975)[5][6] |
| Chlorophyll a | 100% Acetone | ~430 | ~663 | Jeffrey & Humphrey (1975)[5][6] |
| Chlorophyll a | 90% Acetone | ~431 | ~664 | Jeffrey & Humphrey (1975)[18] |
| Chlorophyll a | Diethyl Ether | ~429 | ~661 | Porra et al. (1989)[8] |
| Chlorophyll a | N,N-Dimethylformamide | ~433 | ~664.5 | Inskeep & Bloom (1985)[10] |
| Chlorophyll b | 100% Acetone | ~455 | ~645 | Jeffrey & Humphrey (1975) |
| Chlorophyll b | N,N-Dimethylformamide | ~460 | ~647 | Inskeep & Bloom (1985)[10] |
Note: The primary absorbance peak for quantifying chlorophyll c2 is in the red region of the spectrum (~630 nm in 100% acetone).
Experimental Protocols
Protocol: Spectrophotometric Quantification of Chlorophyll c2 in 100% Acetone
This protocol is adapted from methods designed for dinoflagellates and corals, where chlorophyll c2 is a key accessory pigment.[5][6]
1. Materials:
-
100% Acetone (HPLC or spectrophotometry grade)
-
15 mL centrifuge tubes
-
Homogenizer or vortex
-
Table-top centrifuge
-
Glass or quartz cuvettes (1 cm pathlength)
-
Spectrophotometer
-
Aluminum foil
2. Sample Preparation & Extraction:
-
Pellet your cells (e.g., symbionts) by centrifugation (e.g., ~3,450 rpm for 3-5 minutes).[5]
-
Discard the supernatant.
-
Working in dim light, add a known volume (e.g., 5 mL) of 100% acetone to the pellet.[5][12]
-
Completely wrap the tubes in aluminum foil to protect from light.
-
Thoroughly resuspend the pellet by vortexing or grinding with forceps to break it apart.
-
Extract the chlorophyll by incubating the tubes in the dark at a low temperature (-20°C is recommended) for 24-36 hours.[5]
3. Spectrophotometric Measurement:
-
After extraction, allow samples to warm to room temperature in the dark.[12]
-
Centrifuge the tubes (~3,450 rpm for 3 minutes) to pellet any remaining cellular debris.[5]
-
Carefully pipette the supernatant into a clean cuvette, avoiding disturbance of the pellet.
-
Use 100% acetone as a blank to zero the spectrophotometer.
-
Measure the absorbance of the extract at three wavelengths: 750 nm , 663 nm , and 630 nm .[5][6]
-
750 nm: Corrects for turbidity.
-
663 nm: Absorbance peak for chlorophyll a.
-
630 nm: Absorbance peak for chlorophyll c2.
-
4. Calculation of Chlorophyll c2 Concentration: Use the equations from Jeffrey & Humphrey (1975) for dinoflagellates in 100% acetone (for a 1 cm pathlength cuvette):
-
Turbidity Correction:
-
Corrected A_663 = A_663 - A_750
-
Corrected A_630 = A_630 - A_750
-
-
Concentration (µg/mL):
-
Chlorophyll a (µg/mL) = 11.43 * (Corrected A_663)
-
Chlorophyll c2 (µg/mL) = 24.36 * (Corrected A_630) - 3.73 * (Corrected A_663)
-
Visualizations
Caption: Experimental workflow for chlorophyll c2 extraction and spectral correction.
Caption: Relationship between solvent properties and their spectral effects on chlorophyll.
References
- 1. Low temperature absorption spectra of chlorophyll a in polar and nonpolar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of solvent on the spectrum of chlorophyll: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. [Study of aggregation of chlorophyll and its analogs in artificial pigment--protein complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols/Physiological_Parameter_Protocols/Protocols/Chlorophyll_SOP.md at master · SilbigerLab/Protocols · GitHub [github.com]
- 6. Quantification of Coral Chlorophyll Using Shimadzu UV-VIS 2450 Spectrophotometer [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Extinction coefficients of chlorophyll a and B in n,n-dimethylformamide and 80% acetone. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. prometheusprotocols.net [prometheusprotocols.net]
- 13. nodc.noaa.gov [nodc.noaa.gov]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Chlorophyll c2 in Mixed Phytoplankton Populations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of chlorophyll c2 in mixed phytoplankton populations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying chlorophyll c2 in a mixed phytoplankton sample?
Accurately quantifying chlorophyll c2 is challenging due to several factors:
-
Spectral Overlap: Chlorophyll c2 has absorption and fluorescence spectra that overlap significantly with other chlorophylls, particularly chlorophyll c1 and chlorophyll a.[1][2][3] This makes it difficult to distinguish and quantify using simple spectrophotometric or fluorometric methods.
-
Co-elution in Chromatography: In High-Performance Liquid Chromatography (HPLC), chlorophyll c2 can co-elute with other pigments, such as chlorophyll c1 and Mg 2,4 divinyl pheoporphyrin a5 monomethyl ester (Mg2,4D), if the chromatographic conditions are not optimized.[4][5]
-
Matrix Effects: The presence of other pigments and compounds in a mixed extract can interfere with the measurement of chlorophyll c2, leading to either overestimation or underestimation.[6]
-
Pigment Ratios Vary: The ratio of chlorophyll c2 to other pigments can vary depending on the phytoplankton species present, their physiological state, and environmental conditions like light and nutrient availability.[7]
-
Low Concentration: Chlorophyll c2 is an accessory pigment and may be present in much lower concentrations than chlorophyll a, making its detection and quantification more difficult.[2]
Q2: Which analytical method is most recommended for quantifying chlorophyll c2?
High-Performance Liquid Chromatography (HPLC) is the most reliable and recommended method for the accurate quantification of chlorophyll c2 in mixed phytoplankton populations.[4][5][8] This is because HPLC physically separates the different pigments before they are quantified, thus overcoming the issue of spectral overlap that plagues spectrophotometry and fluorometry.[8]
Q3: Can I use spectrophotometry to measure chlorophyll c2?
While spectrophotometry can be used to estimate the concentration of total chlorophyll c (c1 + c2), it is not ideal for accurately quantifying chlorophyll c2 alone in a mixed population.[1] Trichromatic equations are used to calculate chlorophyll concentrations from absorbance readings at specific wavelengths, but these are prone to inaccuracies due to the overlapping spectra of different pigments and their degradation products.[1][3] If chlorophyll b is present, it can also interfere with the measurement of chlorophyll a.[1]
Q4: What are the main sources of error in fluorometric quantification of chlorophyll c?
Fluorometry is a highly sensitive method, but it faces its own set of challenges for quantifying chlorophyll c2:
-
Overlapping Excitation and Emission Spectra: Similar to spectrophotometry, the fluorescence spectra of different chlorophylls and their degradation products can overlap.
-
Quenching Effects: High concentrations of pigments can lead to fluorescence quenching, where the fluorescence intensity is no longer proportional to the concentration.
-
Variability in Fluorescence Quantum Yield: The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) can vary between different phytoplankton species and can be influenced by their physiological state and environmental conditions.[9]
-
Interference from Dissolved Organic Matter: Colored Dissolved Organic Matter (CDOM) can also fluoresce and interfere with chlorophyll measurements.[9]
Troubleshooting Guides
HPLC Analysis
Problem: Poor separation of chlorophyll c1 and c2 peaks in my HPLC chromatogram.
-
Possible Cause 1: Inappropriate HPLC column.
-
Solution: The choice of stationary phase is critical. While C18 columns are widely used, a C8 column with a pyridine-containing mobile phase has been shown to provide better separation of chlorophylls c1 and c2.[10]
-
-
Possible Cause 2: Suboptimal mobile phase gradient.
-
Possible Cause 3: Incorrect flow rate.
-
Solution: The flow rate of the mobile phase can impact peak resolution. Slower flow rates can sometimes improve separation, though this will increase the run time.[10]
-
Problem: My chlorophyll c2 peak is very small or undetectable.
-
Possible Cause 1: Insufficient sample concentration.
-
Solution: Concentrate your pigment extract or increase the injection volume. Be mindful that increasing the injection volume can sometimes lead to broader peaks.
-
-
Possible Cause 2: Pigment degradation.
-
Possible Cause 3: Low abundance in the phytoplankton population.
-
Solution: The phytoplankton species in your sample may naturally have a low chlorophyll c2 content. Consider using a more sensitive detector, such as a fluorescence detector, which can be more sensitive than a diode-array detector for chlorophylls.
-
Spectrophotometric Analysis
Problem: My calculated chlorophyll c concentration seems inaccurate.
-
Possible Cause 1: Interference from other pigments.
-
Solution: The accuracy of trichromatic equations is limited by the presence of other pigments with overlapping absorption spectra.[3] If possible, use HPLC for more accurate quantification. If you must use spectrophotometry, be aware of this limitation and report your results as an estimate of total chlorophyll c.
-
-
Possible Cause 2: Incorrect wavelength measurement.
-
Possible Cause 3: Presence of pheopigments.
-
Solution: Pheopigments, which are degradation products of chlorophylls, can interfere with chlorophyll measurements. Acidification of the extract can help to quantify pheopigments, but this adds another layer of complexity to the analysis.[1]
-
Quantitative Data
Table 1: Absorption Maxima of Select Chlorophylls in 90% Acetone
| Pigment | Wavelength 1 (nm) | Wavelength 2 (nm) | Wavelength 3 (nm) |
| Chlorophyll c1 | ~444 | ~577 | ~626 |
| Chlorophyll c2 | ~450 | ~581 | ~629 |
| Chlorophyll a | ~430 | - | ~664 |
| Chlorophyll b | ~453 | - | ~647 |
Note: Absorption maxima can vary slightly depending on the solvent used.[12]
Experimental Protocols
Pigment Extraction for HPLC Analysis
-
Sample Collection: Filter a known volume of water containing phytoplankton onto a glass fiber filter (e.g., Whatman GF/F).
-
Storage: Immediately store the filter at -80°C until extraction to prevent pigment degradation.
-
Extraction:
-
Place the filter in a centrifuge tube.
-
Add a small volume (e.g., 3 mL) of 90% acetone.
-
Disrupt the cells by sonication or grinding.
-
Steep the sample at 4°C in the dark for a few hours to ensure complete extraction.
-
-
Clarification: Centrifuge the extract to pellet the filter and cell debris.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter to remove any remaining particulate matter.[8]
-
Analysis: Transfer the filtered extract to an HPLC vial for injection.
Visualizations
Caption: Workflow for phytoplankton pigment extraction and HPLC analysis.
Caption: Logical diagram of pigment interference in different analytical methods.
References
- 1. participants.wepal.nl [participants.wepal.nl]
- 2. researchgate.net [researchgate.net]
- 3. lake.wateratlas.usf.edu [lake.wateratlas.usf.edu]
- 4. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. What to Keep in Mind When Analyzing Chlorophyll Samples using UV-Vis Spectrometry - Examining Food [thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. prometheusprotocols.net [prometheusprotocols.net]
- 9. ocean-ilab.tongji.edu.cn [ocean-ilab.tongji.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. prometheusprotocols.net [prometheusprotocols.net]
- 12. Chlorophyll c - Wikipedia [en.wikipedia.org]
minimizing light-induced degradation of chlorophyll c2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chlorophyll c2. Our goal is to help you minimize light-induced degradation and ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guides
This section addresses specific issues you may encounter during chlorophyll c2 extraction, quantification, and analysis.
Issue 1: Rapid loss of green color in the extract upon exposure to lab lighting.
-
Question: My chlorophyll c2 extract is rapidly losing its green color after extraction, even under normal laboratory lighting. What is causing this, and how can I prevent it?
-
Answer: This is likely due to photodegradation, a process where light energy, in the presence of oxygen, leads to the irreversible bleaching of the chlorophyll molecule.[1] Chlorophylls are highly susceptible to photodegradation once extracted from the protective environment of the plant or algal cell.[1] To minimize this, it is crucial to perform all steps of your experiment in subdued light.[2]
Mitigation Workflow:
Caption: Experimental workflow under low-light conditions.
Issue 2: Inconsistent or low chlorophyll c2 concentration readings.
-
Question: My spectrophotometer readings for chlorophyll c2 are inconsistent or lower than expected. What are the potential causes?
-
Answer: There are several potential reasons for this issue:
-
Incomplete Extraction: The solvent may not have fully penetrated the tissue, leaving some chlorophyll behind. Ensure thorough homogenization of the sample.[2]
-
Degradation During Extraction: If the extraction is performed at room temperature, significant degradation can occur. It is recommended to use ice-cold solvents and keep the samples on ice throughout the process.[3]
-
Incorrect Wavelengths: Ensure you are using the correct absorbance maxima for chlorophyll c2 in the solvent you are using. For 100% acetone, the peak for chlorophyll c2 is at 630 nm.
-
Solvent Evaporation: Evaporation of the solvent during extraction can concentrate the sample, leading to inaccurate readings. Keep tubes sealed whenever possible.[2]
-
Use of Plastic Cuvettes with Acetone: Acetone can react with plastic cuvettes, causing them to become cloudy and interfering with absorbance readings.
-
Issue 3: Olive-green discoloration of the chlorophyll extract.
-
Question: My chlorophyll c2 extract has an olive-green tint instead of a bright green color. What does this indicate?
-
Answer: An olive-green color is characteristic of pheophytin formation, which occurs when the central magnesium ion of the chlorophyll molecule is replaced by two hydrogen ions.[4] This is often caused by acidic conditions in the extract, which can be due to the natural acidity of the plant tissue.[4] To prevent this, you can add a small amount of a neutralizing agent like magnesium carbonate (MgCO₃) or sodium bicarbonate (NaHCO₃) during the extraction process.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of light-induced degradation of chlorophyll c2?
A1: The primary mechanism is photooxidation. When chlorophyll absorbs light energy, it can be converted to an excited triplet state. This excited chlorophyll can then transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then attack the chlorophyll molecule, leading to its irreversible bleaching and the loss of its green color.[1]
Simplified Photochemical Degradation Pathway:
Caption: Photooxidation of chlorophyll c2 via singlet oxygen.
Q2: What are the optimal storage conditions for chlorophyll c2 extracts?
A2: To ensure the long-term stability of your chlorophyll c2 extracts, they should be stored in the dark at low temperatures.[4] For short-term storage (a few hours to a day), 4°C is acceptable. For longer-term storage, -20°C or even -80°C is recommended. The storage container should be airtight to prevent solvent evaporation and exposure to oxygen.
Q3: Which solvent is best for extracting chlorophyll c2?
A3: The choice of solvent can impact extraction efficiency and stability. Commonly used solvents include:
-
100% Acetone: Effective for dinoflagellates and provides good spectral data.
-
96% Ethanol: Has been shown to have better extraction efficiency than 90% acetone in some cases.[2]
-
N,N-dimethylformamide (DMF): A very effective extractant, but it is more toxic and can interact with plastic labware.
The best solvent may depend on the specific organism or tissue you are working with. It is advisable to consult literature specific to your sample type.
Quantitative Data on Chlorophyll Degradation
The degradation of chlorophylls often follows first-order kinetics, especially with respect to temperature. The rate of degradation is influenced by various factors.
| Factor | Condition | Observation | Source |
| Temperature | Heating broccoli juice from 60°C to 100°C | Degradation of chlorophyll a and b followed first-order kinetics. Chlorophyll a was found to be more heat-sensitive than chlorophyll b. | [5] |
| Temperature | Heating Japanese maple leaves from 30°C to 200°C | The degradation rate constant showed a quasi-linear trend on an Arrhenius plot, with different activation energies at higher (60-200°C) and lower (30-60°C) temperature ranges. | [6] |
| Storage Temperature | Freeze-thaw cycles of celery leaves | Lower freezing and thawing temperatures (-80°C and 4°C) were beneficial for preserving photosynthetic pigments. The total chlorophyll loss rate could reach up to 45.4% in some conditions. | [7] |
| Solvent | 80% Acetone vs. 100% Methanol | Extraction with 80% acetone may not be complete for chlorophyll b, leading to a higher chlorophyll a:b ratio. Methanol provides more complete extraction of chlorophyll b. | [2] |
Experimental Protocols
Protocol 1: Acetone Extraction of Chlorophyll c2 from Microalgae
This protocol is adapted for the extraction of chlorophylls from microalgal pellets.
Materials:
-
100% Acetone (spectrophotometric grade), pre-chilled to -20°C
-
15 mL conical tubes
-
Vortex mixer
-
Benchtop centrifuge
-
Forceps
-
Aluminum foil
-
Glass cuvettes (1 cm pathlength)
-
Spectrophotometer
Procedure:
-
Harvest microalgal cells by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant.
-
Work in dim light from this point forward.
-
Add 5 mL of ice-cold 100% acetone to the cell pellet.
-
Completely wrap the tube in aluminum foil to block out light.
-
Resuspend the pellet by vortexing and/or gentle grinding with forceps to break up the pellet.
-
Extract the chlorophyll for 12-24 hours in a freezer at -20°C, ensuring the tubes remain in complete darkness.
-
After extraction, centrifuge the samples at 5000 x g for 10 minutes to pellet any cell debris.
-
Carefully transfer the supernatant to a clean glass cuvette.
-
Measure the absorbance at 630 nm (for chlorophyll c2), 663 nm (for chlorophyll a), and 750 nm (for turbidity correction).
-
Use 100% acetone as a blank.
-
Calculate chlorophyll concentrations using the appropriate spectrophotometric equations (e.g., Jeffrey and Humphrey, 1975).
Protocol 2: Ethanol Extraction of Chlorophyll c2
This protocol is an alternative to acetone extraction.
Materials:
-
96% Ethanol, pre-chilled to 4°C
-
Glass tissue grinder
-
Centrifuge tubes
-
Centrifuge
-
Volumetric flask
-
Spectrophotometer
Procedure:
-
Work in dim light and keep samples cold.
-
Concentrate the sample (e.g., by filtering a known volume of culture onto a glass fiber filter).
-
Place the filter or cell pellet into a glass tissue grinder with a small amount of 96% ethanol.
-
Grind the sample until the tissue is homogenized and the solvent is green.
-
Quantitatively transfer the homogenate to a centrifuge tube. Rinse the grinder with additional ethanol to ensure all pigment is collected.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the debris.
-
Decant the supernatant into a volumetric flask and bring it to a known final volume with 96% ethanol.
-
Measure the absorbance at the appropriate wavelengths for chlorophyll c2 in ethanol, using 96% ethanol as a blank.
-
Calculate the concentration using the relevant equations for ethanol-based extracts.
References
- 1. Chlorophyll Determination in Green Pepper Using two Different Extraction Methods [foodandnutritionjournal.org]
- 2. prometheusprotocols.net [prometheusprotocols.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of chlorophyll degradation and color loss in heated broccoli juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of Chlorophyll Degradation in Japanese Maple (Acer palmatum) Leaves with In Situ Heating Visible and Near-Infrared Spectroscopic Monitoring [mdpi.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Validating Chlorophyll c2 Quantification: A Comparative Guide to Common Methods
For researchers, scientists, and drug development professionals engaged in phytoplankton analysis and marine biotechnology, accurate quantification of chlorophyll c2 is paramount. This guide provides an objective comparison of prevalent chlorophyll c2 quantification methods, with a focus on validation using microscopy, and includes supporting experimental data and detailed protocols.
Chlorophyll c2, an accessory pigment found in many marine algae such as diatoms and dinoflagellates, plays a crucial role in photosynthesis by absorbing light in the blue-green part of the spectrum[1]. Its accurate measurement is essential for assessing phytoplankton biomass, primary productivity, and the overall health of aquatic ecosystems. This guide compares the most common methods for chlorophyll c2 quantification—spectrophotometry, fluorometry, and high-performance liquid chromatography (HPLC)—and details how microscopy can serve as a robust validation tool.
Comparative Analysis of Quantification Methods
The choice of quantification method often depends on the required sensitivity, specificity, throughput, and cost. Below is a summary of the key characteristics of each method.
| Feature | Spectrophotometry | Fluorometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures light absorbance at specific wavelengths. | Measures the emission of light (fluorescence) after excitation at a specific wavelength. | Physically separates different pigments before individual quantification. |
| Sensitivity | Moderate.[2] | High.[3][4] | Very High. |
| Specificity | Can be affected by overlapping absorbance spectra of other pigments and degradation products.[5] | More specific than spectrophotometry, but can still be influenced by other fluorescing compounds. | Highly specific; separates chlorophyll c2 from other chlorophylls and carotenoids.[6] |
| Throughput | High | High | Low to Moderate |
| Cost | Low | Moderate | High |
| Primary Output | Absorbance units, converted to concentration. | Fluorescence units, converted to concentration. | Chromatogram with peak area, converted to concentration. |
Validating with Microscopy: The Gold Standard
Microscopy provides a direct and reliable method for validating indirect chlorophyll c2 quantification techniques. By counting the number of phytoplankton cells in a known volume of water, researchers can establish a baseline for comparison. While traditional microscopy can be slow, it offers an invaluable ground truth for calibrating and validating higher-throughput methods like spectrophotometry and fluorometry[7].
The workflow for validating a chlorophyll c2 quantification method with microscopy typically involves splitting a sample, analyzing one portion with the chosen chemical or instrumental method and the other with microscopic cell counting.
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of Chlorophyll c2
This protocol is adapted from established methods for chlorophyll extraction and measurement[2][8].
Materials:
-
100% Acetone (or DMSO)
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Filtration: Filter a known volume of water sample through a glass fiber filter.
-
Extraction: Place the filter in a centrifuge tube with 5-10 mL of 100% acetone. To facilitate extraction, the filter can be ground or sonicated.
-
Incubation: Store the tubes in the dark at 4°C for 12-24 hours to ensure complete chlorophyll extraction.
-
Centrifugation: Centrifuge the extract at approximately 3,450 rpm for 5 minutes to pellet the filter debris.
-
Measurement: Carefully transfer the supernatant to a cuvette. Measure the absorbance at 750 nm (for turbidity), 663 nm, and 630 nm. The absorbance at 630 nm is characteristic of chlorophyll c2[8].
-
Calculation: Use established equations, such as those from Jeffrey and Humphrey, to calculate the concentration of chlorophyll c2, correcting for turbidity by subtracting the 750 nm reading from the other measurements.
Protocol 2: Microscopic Cell Counting (Utermöhl Method)
This protocol follows the principles of the Utermöhl technique for phytoplankton enumeration[9].
Materials:
-
Lugol's iodine solution (for preservation)
-
Utermöhl settling chambers
-
Inverted microscope
Procedure:
-
Preservation: Preserve a known volume of the water sample with Lugol's solution.
-
Settling: Transfer a precise volume of the preserved sample to an Utermöhl settling chamber and allow the phytoplankton to settle for at least 24 hours. The settling time depends on the chamber height[10].
-
Microscopy: Place the settling chamber on the stage of an inverted microscope.
-
Counting: Count the number of cells of the target phytoplankton species (known to contain chlorophyll c2) in a defined area of the chamber (e.g., transects or random fields) at an appropriate magnification (e.g., 400x).
-
Calculation: Calculate the cell density (cells per liter) based on the number of cells counted, the area of the chamber counted, and the volume of the sample settled.
Data Presentation: A Simulated Comparison
The following table presents simulated data from an experiment comparing spectrophotometric chlorophyll c2 quantification with microscopic cell counts for a culture of a diatom species.
| Sample ID | Spectrophotometric Chlorophyll c2 (µg/L) | Microscopic Cell Density (cells/mL) |
| A1 | 15.2 | 30,500 |
| A2 | 14.8 | 29,800 |
| A3 | 15.5 | 31,200 |
| B1 | 28.9 | 59,100 |
| B2 | 29.5 | 60,200 |
| B3 | 28.7 | 58,500 |
| C1 | 45.1 | 91,300 |
| C2 | 44.5 | 90,100 |
| C3 | 45.8 | 92,500 |
A strong positive correlation between the chlorophyll c2 concentration and the cell density would validate the accuracy of the spectrophotometric method for this particular phytoplankton species under the tested conditions.
The Role of Chlorophyll in Photosynthesis
Chlorophyll c2, like other chlorophylls, is integral to the process of photosynthesis. It resides within the thylakoid membranes of chloroplasts and functions to absorb light energy, which is then transferred to the reaction centers of the photosystems to drive the conversion of carbon dioxide and water into glucose and oxygen[11][12][13].
Conclusion
The validation of chlorophyll c2 quantification methods is crucial for ensuring data accuracy in marine and freshwater research. While spectrophotometry and fluorometry offer high-throughput and cost-effective solutions, their indirect nature necessitates validation. Microscopic cell counting, though more labor-intensive, provides a direct and reliable means of validation. For the highest specificity and accuracy, especially in complex mixed phytoplankton communities, HPLC remains the gold standard. The choice of method should be guided by the specific research question, available resources, and the required level of precision.
References
- 1. Chlorophyll c - Wikipedia [en.wikipedia.org]
- 2. participants.wepal.nl [participants.wepal.nl]
- 3. comm-tec.com [comm-tec.com]
- 4. vliz.be [vliz.be]
- 5. app.periodikos.com.br [app.periodikos.com.br]
- 6. researchgate.net [researchgate.net]
- 7. OPG [opg.optica.org]
- 8. Protocols/Physiological_Parameter_Protocols/Protocols/Chlorophyll_SOP.md at master · SilbigerLab/Protocols · GitHub [github.com]
- 9. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 10. epa.gov [epa.gov]
- 11. Chlorophyll: Structure, Function, and Analytical Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Chlorophyll - Wikipedia [en.wikipedia.org]
- 13. Chlorophyll | Definition, Function, & Facts | Britannica [britannica.com]
A Researcher's Guide to Chlorophyll c2 Extraction: A Solvent Efficiency Comparison
For researchers in marine biology, pharmacology, and drug development, the efficient extraction of chlorophyll c2 from sources like diatoms and dinoflagellates is a critical first step for a multitude of research applications. The choice of solvent significantly impacts the yield and purity of the extracted pigment. This guide provides an objective comparison of commonly used solvents for chlorophyll c2 extraction, supported by available experimental data and detailed protocols.
Solvent Extraction Efficiency: A Comparative Overview
The selection of an appropriate solvent is paramount for maximizing the recovery of chlorophyll c2. The efficiency of extraction is influenced by the solvent's polarity, the chemical structure of the target pigment, and the composition of the source organism's cell wall. Commonly employed solvents include acetone, methanol, ethanol, and dimethyl sulfoxide (DMSO), often used as single solvents or in various combinations.
While a comprehensive quantitative comparison for chlorophyll c2 across a wide range of solvents is not extensively documented in a single study, the available literature provides valuable insights into the efficacy of different solvent systems.
Key Findings from Experimental Data:
-
DMSO-based methods have been shown to be highly effective, particularly for microalgae with resilient cell walls.[1][2] A study on various seaweeds demonstrated that DMSO was the most effective solvent for extracting chlorophyll a, closely followed by acetone.[2] For chlorophylls in general, DMSO and N,N-dimethylformamide (DMF) extract pigments from green and blue-green algae more effectively than 90% acetone.[3]
-
Solvent mixtures can offer superior extraction capabilities compared to single solvents. For instance, a 50:50 acetone-methanol mixture was found to be superior for the chlorophycean Chlorella vulgaris, while for the diatom Cyclotella meneghiniana, several solvents showed equal efficiency.[4] This highlights the species-specific nature of optimal extraction solvents.
-
Methanol has been recommended as a substitute for acetone due to its higher extraction efficiency and shorter extraction times, eliminating the need for sample boiling or homogenization.[5]
-
Ethanol has been identified as an effective solvent for chlorophyll extraction and is considered safer than methanol and diethyl ether.[6] In a study on Tiliacora triandra, ethanol yielded the highest total chlorophyll content compared to acetone, methanol, and water.
-
Diethyl ether showed the highest extraction of chlorophyll c1+c2 in the brown alga Colpomenia sinuosa when compared to acetone and methanol.[2]
Table 1: Comparison of Solvent Efficiency for Chlorophyll Extraction (General and c-type Chlorophylls)
| Solvent/Solvent System | Source Organism(s) | Target Pigment(s) | Relative Efficiency | Reference(s) |
| Dimethyl sulfoxide (DMSO) | Seaweeds (Caulerpa spp.) | Chlorophyll a | Most effective compared to acetone and methanol. | [2] |
| 90% Acetone | Diatoms, Blue-green algae | Total Chlorophylls | Equivalent to DMSO for these groups. | [5] |
| 50% Acetone – 50% Methanol | Chlorella vulgaris (Chlorophyceae) | Lipophilic pigments | Clearly superior to 100% acetone, 90% acetone, and 90% methanol. | [4] |
| 100% Acetone, 90% Acetone, 90% Methanol | Cyclotella meneghiniana (Diatom) | Lipophilic pigments | At least three of the tested solvents extracted with equal efficiency. | [4] |
| Methanol | General Phytoplankton | Chlorophylls | Better extraction efficiency and shorter extraction time than acetone. | [5] |
| Diethyl Ether | Colpomenia sinuosa (Brown Algae) | Chlorophyll c1+c2 | Highest extraction compared to acetone and methanol. | [2] |
| Ethanol | Tiliacora triandra | Total Chlorophyll | Highest yield compared to acetone, methanol, and water. |
Experimental Protocols
Accurate and reproducible quantification of chlorophyll c2 relies on a well-defined experimental protocol. Below are detailed methodologies for pigment extraction and subsequent analysis by High-Performance Liquid Chromatography (HPLC), which is the recommended technique for separating and quantifying specific chlorophylls like c2.
Sample Preparation
-
Harvesting: Harvest microalgal cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet with filtered seawater or an appropriate buffer to remove salts and other extracellular components. Centrifuge again and discard the supernatant.
-
Lyophilization (Freeze-Drying): Freeze-dry the cell pellet to remove water, which can interfere with extraction by non-polar solvents and provides a basis for expressing pigment concentration per unit of dry weight.
-
Homogenization: Grind the lyophilized biomass into a fine powder using a mortar and pestle or a bead beater to ensure efficient solvent penetration.
Pigment Extraction
This protocol describes a general procedure. The choice of solvent and extraction time may need to be optimized depending on the specific microalgal species. Based on the literature, a DMSO-based extraction is often a robust choice.
-
Solvent Addition: To a known weight of powdered microalgal biomass (e.g., 10-20 mg), add a defined volume of the chosen extraction solvent (e.g., 1 mL of 100% DMSO). The use of CaCO3 or MgO during extraction is recommended to neutralize acids and prevent the degradation of chlorophylls to pheophytins.[1][7]
-
Incubation/Disruption:
-
For DMSO: Incubate the sample in a water bath at 60-65°C for 10-15 minutes. This thermal assistance aids in cell wall disruption and pigment extraction.[8]
-
For Acetone/Methanol/Ethanol: Sonication on ice for 10-15 minutes or vigorous vortexing with glass beads can be used to facilitate cell lysis.
-
-
Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted pigments into a clean tube.
-
Re-extraction: To ensure complete recovery, re-extract the pellet with a fresh aliquot of the solvent until the pellet is colorless. Pool the supernatants.
-
Filtration: Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
Quantification by HPLC
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or a UV-Vis detector and a C8 or C18 reversed-phase column is suitable.
-
Mobile Phase: A common mobile phase for separating chlorophylls and carotenoids consists of a gradient of two or more solvents. For example:
-
Solvent A: Acetonitrile:Methanol:0.1 M Tris-HCl buffer (pH 8) (84:2:14 v/v/v)
-
Solvent B: Methanol:Ethyl acetate (68:32 v/v)
-
-
Gradient Elution: A typical gradient program would start with a high percentage of solvent A, gradually increasing the proportion of solvent B to elute pigments of increasing non-polarity.
-
Detection: Monitor the eluent at wavelengths specific for chlorophyll c2 (typically around 440-450 nm).
-
Quantification: Identify and quantify the chlorophyll c2 peak by comparing its retention time and spectral characteristics to a pure standard. The concentration can be calculated from the peak area using a calibration curve generated from the standard.
Experimental Workflow Diagram
Caption: Workflow for Chlorophyll c2 Extraction and Quantification.
Conclusion and Recommendations
The efficient extraction of chlorophyll c2 is highly dependent on the choice of solvent and the specific characteristics of the source organism. While a universal "best" solvent does not exist, the evidence suggests that DMSO and solvent mixtures containing DMSO or methanol are highly effective for a broad range of microalgae .
For researchers embarking on chlorophyll c2 extraction, the following recommendations are provided:
-
Pilot Study: Conduct a small-scale pilot study comparing several promising solvents (e.g., 100% DMSO, 90% acetone, 100% methanol, and an acetone/methanol mixture) to determine the optimal solvent for your specific microalgal species.
-
Mechanical Disruption: For robust species, ensure complete cell disruption through methods like grinding of lyophilized material, sonication, or bead beating to maximize solvent access to the intracellular pigments.
-
Use of HPLC: For accurate quantification and to avoid interference from other pigments, HPLC is strongly recommended over spectrophotometry alone.
-
Prevent Degradation: Work under subdued light and keep samples cool to minimize pigment degradation. The addition of a neutralizing agent like calcium carbonate during extraction is also a crucial step.
By carefully selecting the extraction solvent and adhering to a rigorous protocol, researchers can ensure high-quality and high-yield extracts of chlorophyll c2 for their downstream applications in drug discovery and scientific investigation.
References
- 1. bg.copernicus.org [bg.copernicus.org]
- 2. isca.me [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improved Extraction Efficiency of Antioxidant Bioactive Compounds from Tetraselmis chuii and Phaedoactylum tricornutum Using Pulsed Electric Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Chlorophylls c2, a, and b: Functional Distinctions for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the functional differences between chlorophyll c2, chlorophyll a, and chlorophyll b, tailored for researchers, scientists, and drug development professionals. By presenting objective experimental data, detailed methodologies, and clear visualizations, this document serves as a critical resource for understanding the nuances of these vital photosynthetic pigments.
Core Functional Differences and Distribution
Chlorophyll a is the primary photosynthetic pigment and is ubiquitously found in all oxygenic photosynthetic organisms, acting as the reaction center chlorophyll where light energy is converted into chemical energy.[1] Chlorophyll b and chlorophyll c2 are accessory pigments that broaden the spectrum of light absorbed and transfer the captured energy to chlorophyll a.[1] Chlorophyll b is characteristic of green algae and higher plants, while chlorophyll c2 is predominantly found in marine algae such as diatoms and brown algae.[2]
A key structural difference is that chlorophylls a and b are chlorins with a phytol tail, which anchors them within protein complexes in the thylakoid membrane. In contrast, chlorophyll c2 is a porphyrin and lacks this phytol tail.[3] This structural variation has significant implications for their function and localization within the light-harvesting complexes.
Comparative Analysis of Light Absorption
The distinct chemical structures of chlorophylls c2, a, and b result in different absorption spectra, allowing organisms to capture a wider range of the light spectrum.
| Pigment | Soret Peak (Blue-Violet Region) | Red Peak (Red Region) |
| Chlorophyll a | ~430 nm[1] | ~662 nm[1] |
| Chlorophyll b | ~455 nm[1] | ~642 nm[1] |
| Chlorophyll c2 | ~447-450 nm | ~580 nm, ~627-629 nm |
Table 1: Comparison of the absorption maxima of chlorophyll c2, a, and b in organic solvents. Note that in vivo absorption spectra can be red-shifted due to pigment-protein interactions.[4]
Energy Transfer Efficiency
Accessory pigments transfer absorbed light energy to chlorophyll a via Förster Resonance Energy Transfer (FRET). The efficiency of this transfer is crucial for overall photosynthetic performance.
| Energy Transfer Pathway | Organism/Complex | Reported Transfer Time |
| Chlorophyll c2 → Chlorophyll a | Diatoms (Fucoxanthin-Chlorophyll Protein Complex) | <100 fs - 1.4 ps[5] |
| Chlorophyll b → Chlorophyll a | Higher Plants (Light-Harvesting Complex II) | 100-800 fs, 5-7 ps[6] |
Role in Light-Harvesting Complexes
The protein scaffold of light-harvesting complexes (LHCs) organizes the chlorophyll molecules to optimize light capture and energy transfer.
-
Chlorophylls a and b are integral components of the Light-Harvesting Complex II (LHCII) in plants and green algae. Within LHCII, chlorophyll b absorbs light and efficiently transfers the energy to chlorophyll a.[7]
-
Chlorophyll c2 , along with fucoxanthin, is a key pigment in the Fucoxanthin-Chlorophyll a/c Protein (FCP) complexes of diatoms and brown algae.[8][9] These complexes are highly efficient at capturing blue-green light, which penetrates deeper into aquatic environments.[10]
Biosynthetic Pathways
Chlorophylls a, b, and c2 share a common biosynthetic pathway that diverges at the level of divinylprotochlorophyllide a.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. New spectrophotometric equations for determining chlorophylls a, b, c1 and c2 in higher plants, algae and natural phytoplankton | Semantic Scholar [semanticscholar.org]
- 3. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 4. Comparative Analysis of Light-Harvesting Antennae and State Transition in chlorina and cpSRP Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Femtosecond pump probe spectroscopy for the study of energy transfer of light-harvesting complexes from extractions of spinach leaves [scielo.org.za]
- 7. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 8. Chlorophyll b to chlorophyll a energy transfer kinetics in the CP29 antenna complex: A comparative femtosecond absorption study between native and reconstituted proteins - ProQuest [proquest.com]
- 9. New spectrophotometric equations for determining chlorophylls a, b, c1 and c2 in higher plants, algae and natural phytoplankton: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Femtosecond transient absorption study of carotenoid to chlorophyll energy transfer in the light-harvesting complex II of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorophyll c2 Across Diverse Algal Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of chlorophyll c2, a key accessory pigment in many marine algae. Understanding the distribution, properties, and biosynthesis of this pigment is crucial for research in algal physiology, marine ecology, and the development of novel therapeutic agents derived from algae.
Introduction to Chlorophyll c2
Chlorophyll c2 is a widespread accessory photosynthetic pigment found in several major classes of algae.[1] Unlike the more familiar chlorophylls a and b, chlorophyll c molecules, including c2, are porphyrin-based rather than chlorins and lack the long phytol tail.[2] This structural distinction influences their light-harvesting properties, enabling algae to capture light in regions of the spectrum where chlorophyll a is less efficient, a significant advantage in aquatic environments where light quality and quantity can be limiting factors.
Distribution of Chlorophyll c2 in Algal Classes
Chlorophyll c2 is a universal component in all algal classes that contain chlorophyll c.[1] However, its co-occurrence with its counterpart, chlorophyll c1, varies among different algal groups.
-
Algae containing only Chlorophyll c2: Dinoflagellates (Dinophyceae) and Cryptomonads (Cryptophyceae) are the primary algal classes that typically synthesize only chlorophyll c2 as their chlorophyll c pigment.[1]
-
Algae containing both Chlorophyll c1 and c2: A broader range of algal classes possess both chlorophyll c1 and c2. These include:
Quantitative Comparison of Chlorophyll c2
Quantifying the exact amount of chlorophyll c2 across different algal classes is challenging due to variations in culture conditions and analytical methods. High-Performance Liquid Chromatography (HPLC) is the most accurate method for separating and quantifying chlorophyll c1 and c2. Spectrophotometric methods, while useful for estimating total chlorophyll c, often provide a combined value for c1 and c2.
The ratio of chlorophyll a to total chlorophyll c (c1+c2) can provide an indirect measure of the abundance of chlorophyll c pigments. In some diatoms and dinoflagellates, the concentration of chlorophyll c can be nearly equal to that of chlorophyll a. In other diatoms, dinoflagellates, chrysomonads, and cryptomonads, the chlorophyll c content typically ranges from 20% to 50% of the chlorophyll a content.[1] In contrast, xanthophytes contain only trace amounts of chlorophyll c.[1]
The following table summarizes available quantitative data, primarily for the combined chlorophyll c1+c2 content, from representative algal species. It is important to note that these values can vary significantly based on environmental factors such as light intensity and nutrient availability.
| Algal Class | Representative Species | Chlorophyll c1+c2 Content (fg/cell) | Chlorophyll a : c ratio (w/w) | Reference |
| Bacillariophyceae (Diatoms) | Phaeodactylum tricornutum | 20.16 | 5.46 | [4] |
| Dinophyceae (Dinoflagellates) | - | Varies | ~1 (in some species) | [1] |
| Cryptophyceae (Cryptomonads) | - | Varies | 2 - 5 | [1] |
| Haptophyceae | - | Varies | - | |
| Chrysophyceae | - | Varies | 2 - 5 | [1] |
| Xanthophyceae | - | Trace amounts | 55 - 116 | [1] |
Physicochemical Properties
The distinct structure of chlorophyll c2 results in unique spectral properties. Its absorption maxima are shifted towards the shorter wavelength (blue-green) region of the visible spectrum compared to chlorophyll a.
| Property | Chlorophyll c2 | Reference |
| Molecular Formula | C35H28N4O5Mg | [2] |
| Absorption Maxima (in diethyl ether) | 447, 580, 627 nm | [2] |
| Absorption Maxima (in acetone) | 450, 581, 629 nm | [2] |
| Specific Absorption Coefficient (c1+c2 in 90% acetone at 630 nm) | 24.36 L g⁻¹ cm⁻¹ | [5] |
Biosynthesis of Chlorophyll c2
The biosynthesis of chlorophyll c2 branches off from the main chlorophyll synthesis pathway at the level of divinylprotochlorophyllide a (DV-PChlide a).[2] The key enzyme responsible for the formation of chlorophyll c2 is chlorophyll c synthase (CHLC) , a dioxygenase.[6] This enzyme catalyzes the oxidation of the propionate side chain on ring D of DV-PChlide a to form the characteristic acrylate group of chlorophyll c2.[2]
Biosynthesis pathway of Chlorophyll c2.
Experimental Protocols
Pigment Extraction
Objective: To extract chlorophylls from algal cells for subsequent quantification.
Materials:
-
Algal culture
-
Centrifuge and centrifuge tubes
-
Solvent (e.g., 90% acetone, 100% methanol, or dimethylformamide (DMF))
-
Mortar and pestle or sonicator
-
Glass fiber filters (e.g., GF/F)
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Harvest a known volume of algal culture by centrifugation or filtration onto a glass fiber filter.
-
Resuspend the cell pellet or place the filter in a known volume of extraction solvent.
-
Disrupt the cells to ensure complete pigment extraction. This can be achieved by:
-
Grinding with a mortar and pestle.
-
Sonication.
-
Bead beating.
-
-
Incubate the extract in the dark at 4°C for a sufficient period (e.g., 12-24 hours) to allow for complete extraction.
-
Clarify the extract by centrifugation to remove cell debris.
-
Transfer the supernatant to a clean tube for analysis.
Spectrophotometric Quantification of Chlorophyll c1+c2
Objective: To estimate the concentration of chlorophyll c1+c2 in an algal extract.
Procedure:
-
Measure the absorbance of the pigment extract at 630 nm and 664 nm using a spectrophotometer. Use 90% acetone as a blank.
-
Calculate the concentration of chlorophyll c1+c2 using the following equation for 90% acetone extracts:[5]
Chlorophyll c1 + c2 (mg/L) = 24.36 * A630 - 3.73 * A664
Where:
-
A630 is the absorbance at 630 nm.
-
A664 is the absorbance at 664 nm.
-
HPLC Separation and Quantification of Chlorophyll c2
Objective: To separate and accurately quantify chlorophyll c2 from other pigments.
General Workflow:
HPLC workflow for Chlorophyll c2 analysis.
Detailed Protocol (Example): A detailed protocol for the separation of chlorophylls c1 and c2 can be found in specialized literature. A common approach involves a reversed-phase C18 column with a gradient elution system. For instance, a gradient of methanol-acetonitrile-water can be employed to achieve good resolution.
Conclusion
Chlorophyll c2 is a vital photosynthetic pigment with a distinct distribution and function across various algal classes. This guide provides a comparative overview of its properties, quantitative abundance, and biosynthesis. The detailed experimental protocols offer a starting point for researchers aiming to quantify and further investigate the role of chlorophyll c2 in algal physiology and its potential applications. Accurate quantification, particularly through HPLC, is essential for a precise understanding of its contribution to the photosynthetic capacity of different algal groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorophyll c - Wikipedia [en.wikipedia.org]
- 3. Photosynthetic Pigments in Diatoms | MDPI [mdpi.com]
- 4. Qualitative and quantitative composition of pigments in Phaeodactylum tricornutum (Bacillariophyceae) stressed by iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy of Satellite-Based Chlorophyll-a Detection
A Note on Terminology: This guide focuses on the detection of chlorophyll-a. While other chlorophylls like b, c1, and c2 exist, chlorophyll-a is the primary pigment used for photosynthesis in all phytoplankton and is the standard proxy for phytoplankton biomass in satellite-based remote sensing.[1] Direct satellite detection of chlorophyll c2 is not a standard practice; its presence is often accounted for in algorithms that measure chlorophyll-a.[1]
The monitoring of chlorophyll-a (Chl-a) concentration is a critical indicator of the trophic status and ecological health of aquatic environments.[2] High concentrations can signal algal blooms, which may lead to oxygen-depleted "dead zones" harmful to marine life.[1] Satellite-based remote sensing provides a powerful tool for observing Chl-a over vast spatial and temporal scales, complementing traditional in-situ measurements.[3] This guide offers an objective comparison of the accuracy of satellite-based Chl-a detection methods against alternative techniques, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Satellite-Based Chlorophyll-a Detection: An Overview
Satellite ocean color sensors measure the spectrum of light that is reflected from the ocean's surface. The concentration of chlorophyll-a and other substances in the water influences the color of the water, which is captured by these sensors. Bio-optical algorithms are then used to process this remote-sensing reflectance data to estimate the concentration of chlorophyll-a.[4][5]
These algorithms generally fall into two categories:
-
Empirical Algorithms: These are typically band-ratio algorithms (e.g., the Ocean Color 'OCx' family) that use the ratio of blue and green light reflectance. They are computationally efficient but can be less accurate in optically complex waters.[4][5]
-
Semi-analytical Algorithms: These models (e.g., Garver-Siegel-Maritorena, GSM) are based on a more complex understanding of the radiative transfer of light in water. They aim to separate the absorption contributions of different components like phytoplankton, non-algal particles, and colored dissolved organic matter (CDOM), which can theoretically lead to higher accuracy.[4][5]
The accuracy of these satellite-derived estimates is highly dependent on the optical properties of the water body. A common distinction is made between:
-
Case 1 Waters: Open ocean waters where phytoplankton are the primary driver of optical variability. Standard algorithms generally perform well in these conditions.[3]
-
Case 2 Waters: Coastal and inland waters that are more optically complex due to the additional presence of suspended sediments and CDOM.[6] Standard algorithms often fail in these waters, necessitating the use of region-specific or more robust algorithms, such as those using red and near-infrared (NIR) bands.[2][3]
Accuracy and Performance of Satellite Algorithms
The validation of satellite-derived Chl-a is crucial and is typically performed by comparing the satellite estimates with in-situ measurements.[7] The accuracy can vary significantly based on the algorithm, sensor, and geographic location.
Table 1: Comparison of Satellite Chlorophyll-a Algorithm Performance
| Sensor/Study Area | Algorithm | Water Type | In-Situ Chl-a Range (mg m⁻³) | Key Performance Metrics | Reference |
| MODIS Aqua / Chesapeake Bay | OC3M (Standard) | Coastal (Case 2) | N/A | RMSE = 23.217, r² = 0.009 | [3] |
| MODIS Aqua / Chesapeake Bay | GROC4 (Developed) | Coastal (Case 2) | N/A | RMSE = 4.924, r² = 0.444 | [3] |
| MODIS Aqua / Sargasso Sea | OC3M (Standard) | Open Ocean (Case 1) | N/A | RMSE = 0.007, r² = 0.518 | [3] |
| MERIS / Baltic Sea | FUB Processor | Coastal Zone | 0.1 - 33.2 | Most accurate for coastal zone | [8] |
| MERIS / Baltic Sea | MD and SW Algorithms | Open Sea | 0.1 - 33.2 | Highest accuracy for open sea waters | [8] |
| SeaWiFS / Straits of Malacca | Standard | Coastal | 0.16 - 6.62 | Overestimation, with differences up to 350% | [9] |
| GOCI / Jinhae Bay, Korea | YOC Algorithm | Eutrophic Coastal | 0.03 - 56.1 | Best performance (r = 0.51, bias = 0.03) | [10] |
| Sentinel-2 / Namyang Reservoir | Multiple Linear Regression | Estuarine Reservoir | 9.0 - 127.1 | r² = 0.65, RMSE = 10.73 - 14.49 mg/m³ | [11] |
| VIIRS / Eastern Pacific | Standard | Open Ocean | < 0.1 | MAPD peaks at 170% when compared to surface Chl-a | [7] |
RMSE: Root Mean Square Error; r²: Coefficient of Determination; MAPD: Mean Absolute Percent Difference.
As the table illustrates, standard algorithms like OC3M perform well in clear, open ocean waters but can have very high errors in complex coastal regions.[3] The accuracy in these Case 2 waters can be improved by developing regionally-tuned algorithms.[4][10] For instance, in eutrophic Korean coastal waters, the YOC algorithm showed the best performance among six tested algorithms.[10] It is also noteworthy that in low chlorophyll zones, satellite products can significantly overestimate concentrations when compared to surface measurements.[7]
Alternative In-Situ Methods for Chlorophyll-a Measurement
In-situ, or direct, measurements are essential for calibrating and validating satellite algorithms and for providing highly accurate data at specific locations and depths. The primary laboratory methods are spectrophotometry, fluorometry, and high-performance liquid chromatography (HPLC).[1][12]
Table 2: Comparison of In-Situ Chlorophyll-a Measurement Methods
| Method | Principle | Advantages | Disadvantages |
| Spectrophotometry | Measures the amount of light absorbed by chlorophyll extracts at specific wavelengths.[1][12] | Low instrumentation cost, commonly used.[1] | Less sensitive, requires larger sample volumes in oligotrophic waters, interference from other pigments.[13] |
| Fluorometry | Measures the light emitted (fluorescence) by chlorophyll extracts when excited by a specific wavelength of light.[12] | More sensitive than spectrophotometry, suitable for small sample volumes.[13] | Requires calibration with a known chlorophyll standard, can be affected by interfering compounds.[14] |
| HPLC | Physically separates different pigments in a sample before quantifying them individually.[1][15] | Highly accurate, can differentiate between chlorophyll types (a, b, c) and accessory pigments.[1][15] | High instrument and consumable costs, slower sample processing time.[1] |
Studies have shown that different in-situ methods can yield different results. For example, fluorometric methods have been found to overestimate chlorophyll-a concentrations compared to HPLC, particularly in waters with low chlorophyll-a and high chlorophyll-c content.[16]
Experimental Protocols and Workflows
Accurate and consistent methodologies are paramount for both in-situ analysis and the validation of satellite data.
This protocol is based on standard methods for water analysis.
-
Sample Collection: Collect a known volume of water (e.g., 1-5 liters, depending on expected concentration) from the desired depth.
-
Filtration: Filter the water sample through a glass fiber filter (e.g., GF/F) to concentrate the phytoplankton cells.
-
Pigment Extraction:
-
Place the filter in a grinder or vial.
-
Add a known volume of a solvent (commonly 90% acetone or ethanol) to extract the chlorophyll from the cells.[17]
-
Mechanically grind the filter to ensure complete cell rupture and extraction.[18]
-
Store the extract in the dark and at a cold temperature (e.g., 4°C) for a set period (e.g., 2-24 hours) to allow for full extraction.[17]
-
-
Centrifugation: Centrifuge the extract to separate the filter debris and cellular material from the pigment-containing solvent.
-
Spectrophotometric Measurement:
-
Transfer the supernatant (the clear liquid) to a cuvette.
-
Measure the absorbance of the extract at specific wavelengths using a spectrophotometer. Common wavelengths include 750 nm (for turbidity correction), 665 nm, 647 nm, and 630 nm.[1]
-
If accounting for pigment degradation products (phaeopigments), a second reading is taken after acidifying the sample.[13]
-
-
Calculation: Use standard trichromatic or monochromatic equations (e.g., Jeffrey & Humphrey, 1975) to calculate the chlorophyll-a concentration from the absorbance values.[19]
The following diagrams illustrate the typical workflows for chlorophyll-a analysis.
Caption: Workflow for in-situ chlorophyll-a measurement via spectrophotometry.
Caption: Workflow for validating satellite-derived chlorophyll-a data with in-situ measurements.
Conclusion
Satellite-based remote sensing is an indispensable tool for monitoring chlorophyll-a, offering unparalleled spatial and temporal coverage. However, the accuracy of satellite-derived data is not uniform and is significantly influenced by the choice of algorithm and the optical complexity of the water body. Standard algorithms perform reliably in open-ocean (Case 1) waters, but their accuracy diminishes in coastal and inland (Case 2) regions. In these complex environments, regionally-tuned or more sophisticated algorithms are necessary to achieve reliable estimates.
In-situ methods, particularly HPLC, remain the gold standard for accuracy but are limited in their spatial and temporal scope. They are critical for the ongoing validation and improvement of satellite algorithms. For researchers and professionals, the optimal approach involves a synergistic use of both satellite and in-situ data. Satellites can provide the broad-scale context and identify areas of interest, while targeted in-situ sampling provides the high-accuracy data needed for detailed ecological assessment and algorithm calibration.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Satellite-Based Algorithms to Retrieve Chlorophyll-a Concentration in the Canadian Atlantic and Pacific O… [ouci.dntb.gov.ua]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. tandfonline.com [tandfonline.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Assessment of Satellite-Based Chlorophyll-a Algorithms in Eutrophic Korean Coastal Waters: Jinhae Bay Case Study [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. ysi.com [ysi.com]
- 13. participants.wepal.nl [participants.wepal.nl]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines for measuring chlorophyll a – HELCOM [helcom.fi]
- 16. pure.lib.usf.edu [pure.lib.usf.edu]
- 17. prometheusprotocols.net [prometheusprotocols.net]
- 18. nalms.org [nalms.org]
- 19. app.periodikos.com.br [app.periodikos.com.br]
Cross-Validation of HPLC and Spectrophotometry for Chlorophyll c2 Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development engaged in the analysis of chlorophyll pigments, the accurate quantification of specific chlorophylls like chlorophyll c2 is crucial. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and spectrophotometry. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
While High-Performance Liquid Chromatography (HPLC) is recognized as a highly accurate method for analyzing photosynthetic pigments, spectrophotometric equations are also commonly employed for pigment quantification in aquatic systems.[1] A key challenge with spectrophotometry is the potential for interference from other pigments with overlapping absorption spectra, which can be particularly problematic in samples containing a complex mixture of photosynthetic pigments.[1]
Methodological Comparison: HPLC vs. Spectrophotometry
The primary distinction between HPLC and spectrophotometry lies in their analytical approach. HPLC separates the individual pigments within a sample before quantification, offering high specificity. In contrast, spectrophotometry relies on the characteristic light absorption of pigments in a solution, which can be susceptible to interference from other compounds.
Spectrophotometric methods are generally less sensitive than HPLC, requiring a larger sample volume for reliable measurements.[2] For instance, modern spectrophotometers can determine chlorophyll a concentrations down to approximately 0.1 mg m⁻³, which may be insufficient for oligotrophic samples.[2] Furthermore, the accuracy of spectrophotometry can be compromised by the presence of chlorophyll degradation products, such as pheophytin, which has an absorption peak in the same spectral region as chlorophyll a.[3] Studies have shown that in the presence of such degradation products, spectrophotometric results can be 10-15% higher than those obtained by HPLC.[4] However, in samples where chlorophyll degradation products are absent, the results from both methods can be very similar, with high correlation coefficients observed between them.[4]
Experimental Protocols
Detailed methodologies for both HPLC and spectrophotometric analysis of chlorophyll c2 are outlined below. These protocols are based on established methods for chlorophyll analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is the preferred method for the precise identification and quantification of all plant pigments, as it separates molecules by pumping a mobile phase through a densely packed column.[5]
1. Sample Preparation and Extraction:
-
Filter a known volume of sample water through a glass fiber filter (e.g., Whatman GF/F).
-
The filter is then extracted with an appropriate solvent, such as acetone or methanol.[2][5] To prevent photodegradation, all extraction steps should be carried out in low light conditions.[2][5]
-
The extract can be filtered through a 0.22 μm PTFE filter to remove any particulate matter before injection into the HPLC system.[5]
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for pigment separation.[6][7]
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of two or more solvents. For instance, a ternary gradient system can be used to separate over 50 carotenoids, chlorophylls, and their derivatives.[8] A simpler binary gradient might involve:
-
Solvent A: Acetonitrile:methanol:0.1 M Tris buffer (pH 8) (e.g., 84:2:14 v/v/v)[5]
-
Solvent B: Methanol:ethyl acetate (e.g., 68:32 v/v)
-
-
Flow Rate: A typical flow rate is 1 mL/min.[6]
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths. For chlorophyll c2, detection is typically performed at its absorption maximum in the blue region of the spectrum (around 440-450 nm).
Spectrophotometric Protocol
Spectrophotometric methods offer a simpler and more rapid approach for chlorophyll quantification but with lower specificity. Trichromatic methods are designed to determine the concentrations of chlorophylls a, b, and c in the absence of their degradation products by measuring absorbance at three wavelengths.[2]
1. Sample Preparation and Extraction:
-
The extraction procedure is similar to that for HPLC. Filter the sample and extract the pigments in a known volume of solvent (e.g., 90% acetone).
-
Centrifuge the extract to clarify it before measurement.[3]
2. Spectrophotometric Measurement:
-
Measure the absorbance of the extract at the specific wavelengths for chlorophyll c2 and other interfering pigments. For a mixture containing chlorophylls a, b, c1, and c2, the absorbance should be measured at their respective absorption maxima.
-
Use the following equations to calculate the concentration of chlorophyll c2 (and other chlorophylls if desired) in 90% acetone:
-
These equations are based on the work of Jeffrey and Humphrey (1975) and are widely used for spectrophotometric determination of chlorophylls.
Chlorophyll a (μg/mL) = 11.85(A664) - 1.54(A647) - 0.08(A630) Chlorophyll c1 + c2 (μg/mL) = 24.52(A630) - 1.67(A664) - 7.60(A647)
Where Aλ is the absorbance at wavelength λ after correcting for turbidity by subtracting the absorbance at 750 nm.
-
Quantitative Data Summary
Direct cross-validation data specifically for chlorophyll c2 is limited in the publicly available literature. However, studies comparing HPLC and spectrophotometry for chlorophyll a and total chlorophyll provide valuable insights into the expected performance differences. The following table summarizes typical validation parameters, highlighting the general superiority of HPLC in terms of specificity and accuracy.
| Parameter | HPLC | Spectrophotometry | References |
| Specificity | High (separates individual pigments) | Low (prone to spectral overlap) | [1][4] |
| Accuracy | High | Moderate (can overestimate due to interference) | [4] |
| Precision (RSD) | Typically < 5% | Typically 5-10% | General knowledge |
| Limit of Detection | Low (e.g., 0.1 µg/L for chlorophyll a) | Higher than HPLC | [7] |
| Linearity (R²) | > 0.99 | > 0.98 | General knowledge |
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of HPLC and spectrophotometric methods for chlorophyll c2 analysis.
Caption: Workflow for cross-validation of HPLC and spectrophotometry.
Conclusion
Both HPLC and spectrophotometry are valuable techniques for the quantification of chlorophyll c2. The choice between them depends on the specific requirements of the study.
-
HPLC is the "gold standard" and should be used when high accuracy, specificity, and the ability to quantify individual pigments in a complex mixture are required.[9] It is particularly recommended for samples that may contain chlorophyll degradation products.[4]
-
Spectrophotometry offers a rapid and cost-effective alternative for routine analysis, especially when dealing with samples where chlorophyll c2 is the dominant pigment and interferences are minimal. However, it is crucial to be aware of its limitations, particularly the potential for overestimation of chlorophyll concentrations.
For rigorous scientific studies and in the development of analytical methods for new applications, a cross-validation of the two techniques is highly recommended to ensure the accuracy and reliability of the obtained data.
References
- 1. limnetica.net [limnetica.net]
- 2. participants.wepal.nl [participants.wepal.nl]
- 3. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]
- 4. thescipub.com [thescipub.com]
- 5. prometheusprotocols.net [prometheusprotocols.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. int-res.com [int-res.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Chlorophyll c1, c2, and c3 for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive structural and photophysical comparison of chlorophyll c1, c2, and c3 is presented here for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of these essential accessory pigments found in many marine algae, offering valuable data for photosynthetic research and potential biotechnological applications.
Structural Comparison: Subtle Differences with Significant Impacts
Chlorophylls c1, c2, and c3 belong to the family of chlorophyll c pigments, which are distinguished from chlorophylls a and b by the presence of a porphyrin ring system, as opposed to a chlorin ring, and the lack of a phytol tail.[1] These structural features influence their solubility and interaction with the photosynthetic machinery. The key structural distinctions between chlorophyll c1, c2, and c3 lie in the substitutions on the porphyrin macrocycle.
-
Chlorophyll c1 vs. c2: The primary difference between chlorophyll c1 and c2 is at the C-8 position of the porphyrin ring. Chlorophyll c1 possesses an ethyl group (-CH₂CH₃) at this position, whereas chlorophyll c2 has a vinyl group (-CH=CH₂).[1] This seemingly minor difference in saturation affects the electronic properties of the molecule and, consequently, its light-absorbing characteristics.
-
Chlorophyll c3: Chlorophyll c3 is structurally distinct from c2 due to a modification at the C-7 position. It is characterized as 7-demethyl-7-methoxycarbonyl chlorophyll c2. This substitution further modifies the pigment's polarity and absorption spectrum.
A visual representation of these structural variations is provided in the diagram below.
Photophysical Properties: A Quantitative Comparison
The structural variations among chlorophyll c1, c2, and c3 directly influence their light absorption and energy transfer properties. A summary of their key photophysical parameters is presented in the table below.
| Property | Chlorophyll c1 | Chlorophyll c2 | Chlorophyll c3 |
| Absorption Maxima (in Acetone) | 447, 579, 629 nm[1] | 450, 581, 629 nm[1] | 452, 585, 627 nm[1] |
| Absorption Maxima (in Diethyl Ether) | 444, 577, 626 nm[1] | 447, 580, 627 nm[1] | 452, 585, 625 nm[1] |
| Molar Extinction Coefficient (ε) | Data for a 1:1 mixture with c2 in 100% acetone is available. | Data for a 1:1 mixture with c1 in 100% acetone is available. | 218.4 x 10³ L mol⁻¹ cm⁻¹ at 452.9 nm (in 100% acetone + 1% pyridine) |
| Quantum Yield | Data not readily available in vitro | Data not readily available in vitro | Data not readily available in vitro |
| Fluorescence Lifetime | Data not readily available in vitro | Data not readily available in vitro | Data not readily available in vitro |
Experimental Protocols
Pigment Extraction from Marine Algae (Diatoms)
A generalized protocol for the extraction of chlorophylls from diatoms is as follows. Note that optimization may be required depending on the specific algal species.
-
Cell Harvesting: Centrifuge the diatom culture to obtain a cell pellet.
-
Solvent Extraction: Resuspend the pellet in a mixture of chloroform and methanol (1:2, v/v).
-
Sonication: Sonicate the suspension on ice to disrupt the cells and facilitate pigment extraction.
-
Phase Separation: Add water to the extract to induce phase separation. The chlorophylls will partition into the lower chloroform phase.
-
Drying and Storage: Collect the chloroform phase, dry it over anhydrous sodium sulfate, and store it at -20°C in the dark.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) can be determined using a spectrophotometer and the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration of the pigment.
-
Purification: Isolate the individual chlorophyll c pigments using High-Performance Liquid Chromatography (HPLC).
-
Concentration Determination: Accurately determine the concentration of the purified pigment solution. This can be achieved by methods such as inductively coupled plasma mass spectrometry (ICP-MS) to quantify the magnesium content, as each chlorophyll molecule contains one magnesium atom.
-
Spectrophotometry: Measure the absorbance of the solution at its absorption maximum in a cuvette with a known path length.
-
Calculation: Calculate ε using the Beer-Lambert law.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. It can be measured using a spectrofluorometer, often by a comparative method.
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the chlorophyll c pigment.
-
Absorbance Matching: Prepare solutions of the standard and the purified chlorophyll c sample with identical absorbance values at the excitation wavelength.
-
Fluorescence Spectra: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integration and Calculation: Integrate the area under the emission spectra for both the standard and the sample. The quantum yield of the sample can then be calculated using the following equation: Φf_sample = Φf_standard * (Area_sample / Area_standard) * (n_sample² / n_standard²) where n is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. It is typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Excitation and Emission: The purified chlorophyll c sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.
-
Data Acquisition: A histogram of the arrival times is built up over many excitation-emission cycles, which represents the fluorescence decay profile.
-
Analysis: The fluorescence lifetime is determined by fitting the decay curve to an exponential function.
This guide provides a foundational understanding of the structural and photophysical differences between chlorophyll c1, c2, and c3. The provided experimental protocols offer a starting point for researchers to further characterize these important photosynthetic pigments.
References
A Comparative Analysis of Photoprotective Mechanisms: Chlorophyll c2 vs. Carotenoids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of photosynthesis, organisms have evolved sophisticated mechanisms to protect themselves from the damaging effects of excess light. This guide provides a comparative assessment of the photoprotective roles of two key pigment classes: chlorophyll c2, an accessory pigment in many marine algae, and carotenoids, which are ubiquitous across photosynthetic life. While both contribute to photoprotection, their mechanisms of action and our scientific understanding of their relative contributions differ significantly. This document synthesizes available experimental data to compare their roles, details relevant experimental protocols, and visualizes the key pathways involved.
Overview of Photoprotective Mechanisms
Photosynthetic organisms employ a primary photoprotective strategy known as non-photochemical quenching (NPQ), which safely dissipates excess absorbed light energy as heat.[1] This process prevents the formation of harmful reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can cause significant damage to cellular components.[2] Both carotenoids and, as emerging evidence suggests, chlorophyll c2 are implicated in NPQ, albeit through distinct proposed mechanisms.
Comparative Data on Photoprotective Roles
Direct quantitative comparisons of the photoprotective efficacy of chlorophyll c2 and carotenoids are scarce in existing literature. However, we can compare their proposed roles and the quantitative data available for their individual contributions to photoprotection.
| Parameter | Carotenoids (specifically Xanthophylls) | Chlorophyll c2 |
| Primary Photoprotective Role | Energy dissipation via the xanthophyll cycle (a major component of NPQ)[3][4]; Direct quenching of singlet oxygen (¹O₂) and triplet chlorophyll (³Chl*)[5] | Proposed involvement in a pH-dependent energy dissipation mechanism within fucoxanthin-chlorophyll a/c-binding proteins (FCPs) in diatoms, contributing to NPQ. |
| Mechanism of Energy Dissipation | Conformational changes in light-harvesting complexes (LHCs) induced by the conversion of violaxanthin to zeaxanthin, creating an energy quenching state.[6] | Believed to involve a pH-dependent conformational change in the FCP complex, potentially mediated by the protonation of the acrylate group of chlorophyll c2, leading to an energy-quenching state. |
| Singlet Oxygen Quenching Rate Constant (k_q) | High, with values for β-carotene and lycopene in the range of 2.3-2.5 x 10⁹ M⁻¹s⁻¹.[1] | Not yet experimentally determined. |
Signaling Pathways and Experimental Workflows
Carotenoid-Mediated Photoprotection: The Xanthophyll Cycle
The xanthophyll cycle is a well-characterized carotenoid-based photoprotective mechanism. Under high light conditions, the enzyme violaxanthin de-epoxidase (VDE) is activated by a low pH in the thylakoid lumen. VDE converts violaxanthin to zeaxanthin, which is thought to induce a conformational change in the light-harvesting complexes, promoting the dissipation of excess energy as heat.
Proposed Photoprotective Mechanism of Chlorophyll c2 in Diatoms
In diatoms, which contain chlorophyll c2, a key photoprotective mechanism is also a form of NPQ that is dependent on a low lumenal pH. It is hypothesized that the protonation of the acrylate side chain of chlorophyll c2 within the Fucoxanthin-Chlorophyll a/c Protein (FCP) complex induces a conformational change. This change is thought to switch the FCP from a light-harvesting state to an energy-dissipating state.
Experimental Workflow for Comparative Analysis
To directly compare the photoprotective roles of chlorophyll c2 and carotenoids, a multi-step experimental workflow is required. This involves quantifying pigment content, measuring non-photochemical quenching, and assessing singlet oxygen scavenging capabilities.
Experimental Protocols
Pigment Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify chlorophyll c2 and various carotenoids from diatom cultures.
Materials:
-
Diatom cell culture (e.g., Phaeodactylum tricornutum)
-
Acetone (100%)
-
Reverse-phase C18 HPLC column
-
HPLC system with a photodiode array (PDA) detector
-
Pigment standards (Chlorophyll c2, β-carotene, fucoxanthin, etc.)
Procedure:
-
Harvest diatom cells by centrifugation.
-
Extract pigments by homogenizing the cell pellet in 100% acetone.
-
Centrifuge the extract to remove cell debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered extract into the HPLC system.
-
Use a gradient elution program with a mobile phase typically consisting of a mixture of solvents like acetonitrile, dichloromethane, and methanol.
-
Monitor the eluent at multiple wavelengths (e.g., 440 nm for carotenoids and 445 nm for chlorophylls) using the PDA detector.
-
Identify and quantify pigments by comparing retention times and absorption spectra with those of pure standards.
Measurement of Non-Photochemical Quenching (NPQ)
Objective: To assess the capacity for heat dissipation of excess light energy.
Materials:
-
Diatom cell suspension
-
Pulse Amplitude Modulated (PAM) fluorometer
Procedure:
-
Dark-adapt the diatom sample for at least 15 minutes.
-
Measure the minimum fluorescence (F₀) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence in the dark-adapted state (Fₘ).
-
Expose the sample to a period of high-intensity actinic light to induce NPQ.
-
During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').
-
Calculate NPQ using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.
-
After the actinic light period, turn off the light and continue to apply saturating pulses to measure the relaxation of NPQ in the dark.
Singlet Oxygen (¹O₂) Quenching Assay
Objective: To measure the rate at which chlorophyll c2 and carotenoids quench singlet oxygen.
Materials:
-
Purified chlorophyll c2 and carotenoid samples
-
Singlet oxygen sensitizer (e.g., Rose Bengal)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF)
-
Spectrophotometer or a time-resolved singlet oxygen luminescence setup
-
Light source for exciting the sensitizer
Procedure:
-
Prepare a solution containing the sensitizer and the pigment to be tested (chlorophyll c2 or carotenoid).
-
In a separate cuvette, prepare a solution of the sensitizer and the singlet oxygen trap (DPBF).
-
Expose both solutions to a light source that excites the sensitizer, leading to the generation of singlet oxygen.
-
Monitor the decrease in absorbance of DPBF at its characteristic wavelength over time. The rate of decrease is proportional to the amount of singlet oxygen present.
-
The quenching rate constant (k_q) of the pigment can be determined by measuring the lifetime of singlet oxygen luminescence in the presence and absence of the quencher using a time-resolved setup.
Conclusion
Carotenoids are well-established as potent photoprotective agents, operating through the robustly characterized xanthophyll cycle and efficient singlet oxygen quenching. The role of chlorophyll c2 in photoprotection is an emerging area of research, with evidence pointing towards its involvement in a pH-dependent energy dissipation mechanism within the FCP complexes of diatoms.
While direct quantitative comparisons are currently lacking, the distinct proposed mechanisms highlight the diverse strategies evolved by photosynthetic organisms to cope with light stress. The experimental protocols detailed in this guide provide a framework for researchers to conduct direct comparative studies, which are crucial for a more complete understanding of the relative contributions of these two important pigment classes to photoprotection. Such knowledge is not only fundamental to our understanding of photosynthesis but also holds potential for applications in areas such as biofuel production and the development of novel photoprotective agents.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Relaxation of the non-photochemical chlorophyll fluorescence quenching in diatoms: kinetics, components and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. acsu.buffalo.edu [acsu.buffalo.edu]
- 6. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
CHEMTAX Software: A Comparative Guide to Chlorophyll c2-Based Community Analysis
For researchers engaged in phytoplankton community analysis, particularly those focusing on taxa containing chlorophyll c2, the software CHEMTAX (CHEMical TAXonomy) has become a widely utilized tool. This guide provides an objective comparison of CHEMTAX's performance against the traditional method of microscopy, supported by experimental data. It also details the underlying experimental protocols and visualizes the analytical workflow.
Performance Comparison: CHEMTAX vs. Microscopy
CHEMTAX is a matrix factorization program that estimates the abundance of different phytoplankton classes from chlorophyll and carotenoid pigment data obtained through High-Performance Liquid Chromatography (HPLC).[1] Its primary alternative and the benchmark for validation is direct microscopic enumeration of phytoplankton cells.
Studies comparing CHEMTAX with microscopy have shown varied but often good agreement, particularly for dominant phytoplankton groups. For instance, good correlations have been observed for diatoms and dinoflagellates.[2] However, discrepancies can arise for less abundant groups or those with less distinct pigment signatures.
Strengths of CHEMTAX:
-
High Throughput: HPLC analysis coupled with CHEMTAX allows for the rapid processing of a large number of samples compared to the time-consuming nature of microscopy.
-
Detection of Small and Fragile Cells: CHEMTAX can effectively quantify small-sized flagellates and other picoplankton that are often difficult to identify and count accurately using microscopy.[2]
-
Standardized Methodology: The use of HPLC provides a more objective and reproducible method for pigment quantification compared to the potential for subjective bias in microscopic identification and cell counting.
Limitations of CHEMTAX:
-
Dependence on Accurate Pigment Ratios: The accuracy of CHEMTAX is highly dependent on the initial pigment-to-chlorophyll a ratio matrix provided by the user. These ratios can vary with environmental factors such as light and nutrient availability, as well as between different species within the same algal class.
-
Taxonomic Resolution: CHEMTAX typically provides a coarser taxonomic resolution (class level) compared to microscopy, which can often identify organisms to the species level.
-
Potential for Misidentification: If a phytoplankton group with an unusual pigment composition is present but not accounted for in the initial ratio matrix, its biomass may be incorrectly attributed to other groups.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing phytoplankton community composition as determined by CHEMTAX and microscopy.
Table 1: Correlation between CHEMTAX-derived Chlorophyll a and Microscopy-based Abundance
| Phytoplankton Group | Correlation (r) | Study |
| Diatoms | 0.74 | Tamm et al. (2015)[3] |
| Cyanobacteria | 0.87 | Tamm et al. (2015)[3] |
| Chlorophytes | 0.77 | Tamm et al. (2015)[3] |
| Cryptophytes | Good agreement | Tamm et al. (2015)[3] |
| Dinoflagellates | Poor agreement | Tamm et al. (2015)[3] |
| Chrysophytes | Poor agreement | Tamm et al. (2015)[3] |
| Diatoms | R² = 0.87 (Winter) | Wang et al. (2023)[2] |
| Dinoflagellates | R² = 0.58 (Summer) | Wang et al. (2023)[2] |
Table 2: Comparison of Relative Abundance Estimates
| Phytoplankton Group | Microscopy (% of total abundance) | CHEMTAX (% of total Chlorophyll a) | Study |
| Diatoms | >90% | ~43% (Winter), Dominant (Summer) | Wang et al. (2023)[2] |
| Dinoflagellates | Second most abundant | ~9% (Winter) | Wang et al. (2023)[2] |
| Prasinophytes | Not reported | ~24% (Winter) | Wang et al. (2023)[2] |
| Cryptophytes | Not reported | ~18.5% (Winter) | Wang et al. (2023)[2] |
Alternative Software
While microscopy remains the primary method for validating CHEMTAX data, other software tools for pigment-based phytoplankton community analysis exist. One such alternative is PIGMENTUM , which utilizes a different mathematical approach based on simultaneous equations to account for the lack of unique diagnostic pigments for some algal groups.[1] Direct comparative studies between CHEMTAX and PIGMENTUM using the same datasets are not yet widely available in the peer-reviewed literature, limiting a direct performance comparison in this guide.
Experimental Protocols
The successful application of CHEMTAX is predicated on high-quality pigment data obtained through standardized experimental procedures.
Sample Collection and Filtration
-
Collect water samples from the desired depth using appropriate sampling equipment (e.g., Niskin bottles).
-
Filter a known volume of water (typically 1-2 liters) through a 25 mm glass fiber filter (e.g., Whatman GF/F) under low vacuum pressure.
-
Immediately after filtration, fold the filter in half, blot it dry, and place it in a cryovial.
-
Flash-freeze the filter in liquid nitrogen and store it at -80°C until pigment extraction.[4]
Pigment Extraction
-
Place the frozen filter in a centrifuge tube with a known volume of 90% acetone (e.g., 5 mL).
-
Mechanically disrupt the filter and cells using a tissue grinder or sonicator.
-
Allow the pigments to extract by storing the tubes in the dark at -20°C for at least 2 hours (can be extended up to 24 hours).
-
Centrifuge the extract to pellet the filter and cell debris.
-
Transfer the supernatant (pigment extract) to a clean vial for HPLC analysis.
HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, a C18 reverse-phase column, and a photodiode array detector is typically used.[5]
-
Mobile Phase: A common mobile phase consists of a gradient of three solvents:
-
Gradient Program: A typical gradient program involves a timed sequence of varying solvent proportions to separate the different pigments.
-
Detection: Pigments are detected by their absorbance at specific wavelengths (e.g., 440 nm for chlorophylls). The photodiode array detector allows for the collection of the full absorbance spectrum of each pigment, aiding in its identification.
-
Quantification: Pigment concentrations are determined by comparing the peak areas in the sample chromatogram to those of known standards.
CHEMTAX Analysis
-
Input Data: The primary inputs for the CHEMTAX software are:
-
A data matrix of pigment concentrations for all samples.
-
An initial pigment-to-chlorophyll a ratio matrix for the expected phytoplankton classes.
-
-
Initial Ratio Matrix: This is a critical component for accurate results. The initial ratios can be obtained from published literature, cultures of representative species, or from previous studies in the same region. For communities containing algae with chlorophyll c2, it is crucial to include accurate ratios for this pigment in the matrix for relevant classes such as diatoms, dinoflagellates, and haptophytes.
-
Software Operation: CHEMTAX uses a steepest-descent algorithm to iteratively adjust the initial pigment ratio matrix to find the best fit for the entire dataset. The output is a matrix of the contributions of each phytoplankton class to the total chlorophyll a concentration for each sample.
Visualizations
Experimental Workflow for CHEMTAX Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Determination of phytoplankton community structure and biomass with HPLC-CHEMTAX and microscopic methods during winter and summer in the Qinzhou Bay of the Beibu Gulf [frontiersin.org]
- 3. Pigment-Based Chemotaxonomy - A Quick Alternative to Determine Algal Assemblages in Large Shallow Eutrophic Lake? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 5. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
A Comparative Analysis of the Light-Harvesting Efficiency of Chlorophyll c2 and Peridinin
A comprehensive guide for researchers and drug development professionals on the photophysical properties and energy transfer dynamics of two key accessory pigments in marine algae.
In the intricate world of photosynthesis, accessory pigments play a pivotal role in capturing light energy and funneling it to the reaction centers. This guide provides a detailed, data-driven comparison of the light-harvesting efficiencies of two prominent accessory pigments found in many marine algae: chlorophyll c2 and the carotenoid peridinin. Understanding the distinct advantages of each pigment is crucial for research in bio-inspired energy systems and for the development of novel photodynamic therapies.
Spectroscopic Properties and Light Absorption
The initial step in light harvesting is the absorption of photons. The efficiency of this process is dictated by the pigment's absorption spectrum and its molar extinction coefficient.
-
Chlorophyll c2 , a member of the chlorophyll family, primarily absorbs light in the blue and red regions of the visible spectrum. In diethyl ether, it exhibits absorption maxima at approximately 447 nm, 580 nm, and 627 nm.[1] This allows it to capture light in spectral windows where the primary photosynthetic pigment, chlorophyll a, has weaker absorption.
-
Peridinin , a unique carotenoid, is exceptionally proficient at absorbing light in the blue-green portion of the spectrum, from 470 nm to 550 nm.[2][3][4] This is a significant advantage in aquatic environments where blue and green light penetrate to greater depths. Peridinin is a principal component of the water-soluble peridinin-chlorophyll a-protein (PCP) complex, a highly efficient light-harvesting antenna in many dinoflagellates.[2][5]
Energy Transfer Efficiency: A Critical Determinant
Following light absorption, the captured energy must be efficiently transferred to chlorophyll a in the reaction center. This energy transfer is a key factor in the overall light-harvesting efficiency.
-
Chlorophyll c2 acts as an intermediary, transferring its absorbed energy to chlorophyll a with high efficiency.[6] It is found within membrane-bound protein complexes, often in close association with both chlorophyll a and peridinin.[7][8]
-
Peridinin demonstrates an extraordinary energy transfer efficiency to chlorophyll a, approaching a near-perfect 100%.[9] This remarkable capability is attributed to the precise spatial arrangement of multiple peridinin molecules around a central chlorophyll a molecule within the PCP complex.[10][11] This energy transfer occurs on an ultrafast timescale, in the order of picoseconds.[9][12] Research has revealed that this transfer is multifaceted, involving direct energy transfer from an upper excited state of peridinin (S2) to the Qx state of chlorophyll a, as well as a pathway through a lower energy state (S1/intramolecular charge transfer - ICT).[5][13][14]
Quantitative Comparison of Light-Harvesting Efficiency
A direct comparison of key photophysical parameters highlights the distinct advantages of each pigment.
| Parameter | Chlorophyll c2 | Peridinin (in PCP complex) |
| Molar Extinction Coefficient (ε) | ~4.5 x 10⁴ M⁻¹cm⁻¹ at ~447 nm[15] | ~4.524 x 10⁵ M⁻¹cm⁻¹ at 483 nm[16] |
| Primary Absorption Range | 447-520 nm[1] | 470-550 nm[2] |
| Energy Transfer Efficiency to Chl a | High[6] | Nearly 100%[9] |
| Quantum Yield of Fluorescence (isolated) | Low | Very Low (~10⁻⁵ in polar solvents)[5] |
Experimental Protocols
The characterization of light-harvesting pigments relies on a suite of established experimental techniques.
Pigment Extraction and Purification
Objective: To isolate pure chlorophyll c2 and peridinin for spectroscopic analysis.
Methodology: A common method involves the extraction of pigments from cultured algal cells using organic solvents like acetone or methanol, followed by separation using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[17][18] The purity of the isolated pigments is then confirmed spectrophotometrically.
Spectroscopic Measurements
Objective: To determine the absorption spectra and molar extinction coefficients.
Methodology: The absorbance of a known concentration of the purified pigment dissolved in a suitable solvent is measured across a range of wavelengths using a spectrophotometer. The molar extinction coefficient (ε) is then calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at the wavelength of maximum absorption (λmax), c is the molar concentration, and l is the path length of the cuvette.
Quantum Yield Determination
Objective: To quantify the efficiency of energy transfer to chlorophyll a.
Methodology: The relative quantum yield of fluorescence is a common method. This involves comparing the fluorescence emission of the sample (e.g., the light-harvesting complex) to that of a standard with a known quantum yield under identical experimental conditions. By measuring the integrated fluorescence intensities and the absorbance at the excitation wavelength for both the sample and the standard, the quantum yield of the sample can be calculated.
Time-Resolved Spectroscopy for Energy Transfer Rates
Objective: To measure the kinetics of energy transfer.
Methodology: Ultrafast spectroscopic techniques, such as pump-probe spectroscopy, are employed.[12][19] In this method, the sample is excited with a short laser pulse (the pump) at a wavelength absorbed by the donor pigment (e.g., peridinin). A second, time-delayed pulse (the probe) then monitors the excited state dynamics of the acceptor molecule (chlorophyll a). By varying the delay between the pump and probe pulses, the timescale of the energy transfer can be precisely determined.
Visualizing the Energy Flow
The following diagram illustrates the pathways of energy transfer from both chlorophyll c2 and peridinin to chlorophyll a, culminating in the initiation of the photosynthetic process.
Caption: A simplified workflow of light energy absorption and transfer.
Conclusion
References
- 1. Chlorophyll c - Wikipedia [en.wikipedia.org]
- 2. Peridinin-chlorophyll-protein complex - Wikipedia [en.wikipedia.org]
- 3. alchetron.com [alchetron.com]
- 4. Peridinin - Wikipedia [en.wikipedia.org]
- 5. The Unique Photophysical Properties of the Peridinin-Chlorophyll-a-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic properties of the Chlorophyll a-Chlorophyll c 2-Peridinin-Protein-Complex (acpPC) from the coral symbiotic dinoflagellate Symbiodinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evidence of functional trimeric chlorophyll a/c2-peridinin proteins in the dinoflagellate Symbiodinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. researchgate.net [researchgate.net]
- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 12. Structural and spectroscopic characterization of the peridinin-chlorophyll a-protein (PCP) complex from Heterocapsa pygmaea (HPPCP). | Tait Research Group [taitgroup.web.ox.ac.uk]
- 13. pnas.org [pnas.org]
- 14. Energy transfer in the peridinin chlorophyll-a protein of Amphidinium carterae studied by polarized transient absorption and target analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rseco.org [rseco.org]
- 16. columbiabiosciences.com [columbiabiosciences.com]
- 17. The Determination and Quantification of Photosynthetic Pigments by Reverse Phase High-Performance Liquid Chromatography, Thin-Layer Chromatography, and Spectrophotometry | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Chlorophyll c2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Chlorophyll c2, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Chlorophyll c2, while not classified as a hazardous substance under normal conditions, requires careful handling to minimize risks.[1] It is crucial to wear appropriate personal protective equipment (PPE), including protective gloves and eye or face protection.[1][2] In case of accidental contact, rinse the affected skin or eyes with water.[2] If inhaled, move to an area with fresh air.[2] For spills, absorb the material with non-combustible materials like sand or earth and place it in a closed container for disposal.[2][3]
Quantitative Safety Data Summary
The following table summarizes key safety and handling information for Chlorophyll c2.
| Parameter | Value/Instruction | Source |
| Storage Temperature | -20°C | |
| Storage Class | 11 - Combustible Solids | |
| Personal Protective Equipment | Protective gloves, eye/face protection | [1][2] |
| First Aid: Skin Contact | Take off contaminated clothing and rinse skin with water/shower. | [2] |
| First Aid: Eye Contact | Rinse with plenty of water. Remove contact lenses if present. | [2] |
| First Aid: Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. | |
| Spill Containment | Absorb with non-combustible materials (e.g., sand, earth, vermiculite). | [2][3] |
Step-by-Step Disposal Procedures for Chlorophyll c2
The proper disposal of Chlorophyll c2, particularly when dissolved in solvents, is critical. The following procedure outlines the necessary steps to ensure safe and compliant disposal.
1. Waste Identification and Segregation:
-
Identify the waste as Chlorophyll c2. If it is dissolved in a solvent (e.g., acetone, ethanol), the solvent's hazards must also be considered.[4][5]
-
Segregate the Chlorophyll c2 waste from other chemical waste streams to prevent unintended reactions.
2. Containerization:
-
Use a designated and properly labeled hazardous waste container.[6] The container should be compatible with the waste material (e.g., a container suitable for flammable liquids if dissolved in a solvent).
-
The container must be kept tightly closed and stored in a well-ventilated area, away from heat, sparks, and open flames.[2][3]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the specific contents, including "Chlorophyll c2" and the name of any solvents.
-
Attach a completed hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.[6]
4. Disposal Request:
-
Once the waste container is full (do not overfill), submit a request for pickup to your institution's EHS department or licensed hazardous waste disposal contractor.[6]
-
Do not dispose of Chlorophyll c2 or its solutions down the drain.[2][3] All disposal must be in accordance with local and national regulations.[3]
Experimental Protocol: Chlorophyll Extraction for Disposal Consideration
Understanding the context in which Chlorophyll c2 waste is generated is crucial for its proper disposal. A common laboratory procedure involving chlorophyll is its extraction from plant material for analysis.
Objective: To extract photosynthetic pigments from plant tissue.
Materials:
-
Leaf sample
-
Mortar and pestle
-
Acetone or ethanol
-
Filter paper
-
Capillary tube
-
Chromatography solvent
Procedure:
-
Grind the leaf sample with a mortar and pestle.
-
Add a small volume of acetone or ethanol and continue to grind to release the pigments.[5]
-
The resulting pigment extract, which contains chlorophyll, is then typically used for further analysis, such as chromatography.[7]
-
All waste generated from this process, including the acetone/chlorophyll solution and any contaminated materials, must be disposed of as hazardous waste.[4]
Logical Workflow for Chlorophyll c2 Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of Chlorophyll c2.
Caption: Workflow for the safe disposal of Chlorophyll c2.
References
- 1. chemos.de [chemos.de]
- 2. 5337332.app.netsuite.com [5337332.app.netsuite.com]
- 3. 5337332.app.netsuite.com [5337332.app.netsuite.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. savemyexams.com [savemyexams.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorophyll c2
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Chlorophyll c2, ensuring that you can focus on your research with confidence.
Chlorophyll c2 is a light- and temperature-sensitive pigment that requires careful handling to maintain its stability and to ensure a safe laboratory environment. Adherence to the following protocols is critical for both experimental success and personal protection.
Immediate Safety and Handling Protocols
When working with Chlorophyll c2, a proactive approach to safety is crucial. The following table summarizes the required personal protective equipment (PPE) and key safety measures.
| Personal Protective Equipment (PPE) & Safety Measures | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against splashes of solutions and airborne powder. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required when handling the powder form to avoid inhalation of fine dust particles. | Minimizes the risk of inhaling airborne particles. |
| Work Environment | Work away from direct sunlight and other sources of bright light. Use amber-colored vials or wrap containers in aluminum foil. | Chlorophyll c2 is light-sensitive and can degrade upon exposure. |
| Temperature Control | Store at -20°C in a tightly sealed container. | Prevents thermal degradation of the compound.[1] |
Operational Plan for Handling Chlorophyll c2
Following a systematic operational plan minimizes risks and ensures the integrity of the compound.
Preparation and Handling Workflow
This workflow outlines the key steps for safely preparing and handling Chlorophyll c2 in a laboratory setting.
Safe handling workflow for Chlorophyll c2.
Disposal Plan
Proper disposal of Chlorophyll c2 and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Chlorophyll c2 has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water.
| Waste Type | Disposal Protocol |
| Solid Chlorophyll c2 Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Solutions Containing Chlorophyll c2 | Collect in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., gloves, weighing paper) | Dispose of in a designated solid hazardous waste container. |
| Empty Chlorophyll c2 Containers | Rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to your institution's guidelines for empty chemical containers. |
Always follow your institution's specific hazardous waste disposal procedures.
Hazard Information and GHS Classification
| Hazard Class | GHS Classification | Pictogram | Hazard Statement |
| Flammable Liquids | Category 2 | 🔥 | H225: Highly flammable liquid and vapour.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | H336: May cause drowsiness or dizziness.[2][3] |
Although the solid form is not classified as flammable, fine dust may pose a dust explosion hazard. It is prudent to treat solid Chlorophyll c2 as a potential eye and skin irritant and to avoid inhalation of the powder.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For a small spill of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated. |
This guide is intended to provide essential safety and logistical information for handling Chlorophyll c2. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for all chemicals used in your experiments. By prioritizing safety, you can ensure a secure and productive research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
